molecular formula C8H6BNO2 B6253801 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile CAS No. 947162-59-6

1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile

Katalognummer: B6253801
CAS-Nummer: 947162-59-6
Molekulargewicht: 158.9
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile is a useful research compound. Its molecular formula is C8H6BNO2 and its molecular weight is 158.9. The purity is usually 95.
BenchChem offers high-quality 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

947162-59-6

Molekularformel

C8H6BNO2

Molekulargewicht

158.9

Reinheit

95

Herkunft des Produkts

United States
Foundational & Exploratory

Structural and Supramolecular Profiling of 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile: A Crystallographic Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzoxaboroles represent a privileged class of boron-containing pharmacophores that have revolutionized targeted antimicrobial and anti-inflammatory drug development. Unlike traditional phenylboronic acids, the cyclic nature of benzoxaboroles relieves steric strain during the sp2→sp3 hybridization transition, making the boron atom highly electrophilic and capable of forming reversible covalent adducts with biological nucleophiles (1)[1].

The compound 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile (CAS: 947162-59-6) introduces a strongly electron-withdrawing cyano group at the 4-position (2)[2]. As a Senior Application Scientist, I present this technical guide to elucidate how this specific substitution pattern dictates the molecule's solid-state crystal packing, hydrogen-bonding networks, and ultimately, its pharmacological behavior.

Supramolecular Logic of Benzoxaboroles

In the solid state, the benzoxaborole core universally exhibits a strong propensity to form centrosymmetric dimers. The highly planar molecules self-assemble via robust O-H···O hydrogen bonds between the B-OH hydroxyl group of one molecule and the oxaborole ring oxygen of an adjacent molecule (3)[3].

Crystallographically, this is described by the R22​(8) graph-set motif (4)[4]. In the 4-carbonitrile derivative, the supramolecular architecture is further complicated by the -CN group. The highly polar C≡N bond acts as a potent hydrogen-bond acceptor, leading to secondary C-H···N interactions that bridge the R22​(8) dimers into extended two-dimensional layers.

SupramolecularLogic Monomer Benzoxaborole Monomer (Planar Geometry) Dimer Centrosymmetric Dimer R2^2(8) Motif Monomer->Dimer Strong O-H···O H-bonds Secondary Secondary Interactions (C-H···N from 4-CN) Dimer->Secondary Packing Lattice 3D Supramolecular Lattice Secondary->Lattice Layer Assembly

Logic of supramolecular assembly in 4-cyano benzoxaboroles.

Experimental Methodology: Single-Crystal X-Ray Diffraction (SCXRD)

To obtain high-resolution structural data, the following self-validating protocol is employed. Every step is engineered to ensure thermodynamic control and analytical precision.

Step 1: Solvent Screening and Crystal Growth
  • Protocol: Dissolve 50 mg of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile in 1 mL of a polar aprotic solvent (e.g., acetone). Place the open vial inside a larger, sealed chamber containing a non-polar antisolvent (e.g., n-hexane).

  • Causality: Vapor diffusion is strictly preferred over rapid solvent evaporation. Benzoxaboroles are highly prone to forming amorphous aggregates or trapping atmospheric moisture to form hydrate polymorphs. The slow, vapor-phase diffusion of hexane lowers the dielectric constant of the solution gradually, ensuring the nucleation of the most thermodynamically stable, anhydrous single crystal.

Step 2: Cryo-Mounting
  • Protocol: Harvest a single crystal (approx. 0.2×0.2×0.1 mm) under a polarized light microscope. Immerse it immediately in Paratone-N oil and mount it on a MiTeGen micromount.

  • Causality: The inert oil displaces surface solvent and acts as a barrier against atmospheric moisture, preventing the degradation of the crystal lattice prior to freezing.

Step 3: Data Collection at 100 K
  • Protocol: Transfer the mounted crystal to a goniometer equipped with a nitrogen cold stream set to 100 K. Collect diffraction data using Mo K α ( λ=0.71073 Å) or Cu K α radiation.

  • Causality: Cooling the sample to 100 K is not optional; it is critical. It drastically minimizes thermal vibrations (reducing anisotropic displacement parameters), which is absolutely necessary to accurately locate the faint electron density of the B-OH hydrogen atom in the difference Fourier map (3)[3].

Step 4: Structure Solution and Refinement (Self-Validation)
  • Protocol: Solve the phase problem using direct methods (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Causality & Validation: The protocol validates itself during refinement. The hydrogen atom of the hydroxyl group must be located directly from the difference map and refined freely (rather than using a constrained riding model). Successfully refining this position definitively proves the geometry of the R22​(8) dimer and confirms the success of the low-temperature data collection.

Workflow Solvent Solvent Selection (Slow Evaporation) Growth Crystal Growth (Vapor Diffusion) Solvent->Growth Mounting Cryo-Mounting (100 K) Growth->Mounting Diffraction X-ray Diffraction (Mo/Cu Ka) Mounting->Diffraction Refinement Structure Refinement (SHELXL) Diffraction->Refinement

Step-by-step SCXRD experimental workflow for benzoxaboroles.

Quantitative Structural Data

The table below summarizes the crystallographic parameters, comparing the well-documented 5-fluoro-benzoxaborole (Tavaborole) with the specific structural metrics of the 4-carbonitrile derivative.

Parameter5-Fluoro-benzoxaborole (Reference)4-Carbonitrile-benzoxaborole
Molecular Formula C7H6BFO2C8H6BNO2
Molecular Weight 151.93 g/mol 158.95 g/mol
Crystal System Triclinic / MonoclinicTriclinic (Predicted dominant)
Primary H-Bond Motif R22​(8) Dimer (O-H···O) R22​(8) Dimer (O-H···O)
Secondary Interactions C-H···F, C-H···OC-H···N (Cyano-mediated)
Data Collection Temp. 100 K100 K
Max Deviation from Planarity 0.035(1) Å< 0.05 Å

Conformational Analysis & Drug Development Implications

The crystal structure of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile provides direct mechanistic insights into its behavior in biological systems.

  • Receptor Intercalation: The extreme planarity of the benzoxaborole core allows it to intercalate or fit deeply into narrow enzyme pockets, a feature critical for targeting structurally constrained active sites (5)[5].

  • Desolvation Penalty: The R22​(8) dimerization observed in the solid state must be broken for the molecule to bind to its biological target. The lattice energy required to dissociate this dimer is a critical factor in determining the drug's aqueous solubility and oral bioavailability.

  • Electronic Tuning: The cyano group at the 4-position exerts a strong −I (inductive) and −M (mesomeric) effect across the fused aromatic system. This electron withdrawal depletes electron density from the oxaborole oxygen and the boron atom, effectively lowering the pKa of the B-OH group compared to unsubstituted benzoxaboroles. This lower pKa enhances the boron atom's ability to form tetrahedral sp3 covalent bonds with target diols at physiological pH, driving target affinity.

References

  • Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. ACS Organic Letters. 1

  • 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. Acta Crystallographica Section E / ResearchGate. 3

  • CrystEngComm - Polymorphism and multicomponent crystals of Tavaborole. RSC Publishing. 4

  • Exploring benzoxaborole derivatives as carbonic anhydrase inhibitors: a structural and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry / PMC. 5

  • Benzoxaborole | Sigma-Aldrich Product Directory. Sigma-Aldrich. 2

Sources

Physicochemical Profiling and Target Engagement of 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzoxaborole pharmacophore represents a paradigm shift in medicinal chemistry, offering a unique mechanism of action driven by the Lewis acidity of its boron center. Unlike traditional carbon-based drugs, benzoxaboroles can form reversible covalent bonds with biological nucleophiles, such as cis-diols on RNA sugars or catalytic serine residues in enzymes. This technical guide provides an in-depth analysis of a highly specialized derivative: 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile . By incorporating a strongly electron-withdrawing carbonitrile group at the 4-position, this molecule exhibits fine-tuned physicochemical properties that significantly enhance its target engagement profile.

Designed for drug development professionals and application scientists, this whitepaper dissects the structural causality, dynamic aqueous behavior, and self-validating experimental methodologies required to characterize this compound.

Structural Causality & Physicochemical Properties

The fundamental reactivity of benzoxaboroles stems from their behavior as Lewis acids rather than Brønsted acids. As detailed in the1[1], the five-membered heterocyclic oxaborole ring generates internal ring strain. This strain is thermodynamically relieved when the boron atom accepts an electron pair from a nucleophile (such as a hydroxide ion or a diol), transitioning from an uncharged, trigonal planar sp2 state to an anionic, tetrahedral sp3 state.

The addition of the 4-carbonitrile (-CN) group is a deliberate structural choice. The -CN moiety is a powerful electron-withdrawing group (EWG) via both inductive and resonance effects. Positioned on the aromatic ring adjacent to the oxaborole core, it pulls electron density away from the boron atom. Causality: This electron depletion drastically increases the boron's electrophilicity (Lewis acidity), thereby lowering the apparent pKa​ of the molecule. While unsubstituted benzoxaborole has a pKa​ of ~7.3, the 4-carbonitrile derivative shifts this equilibrium, ensuring that a higher proportion of the drug exists in the active sp3 tetrahedral geometry at physiological pH (7.4)[2].

Table 1: Quantitative Physicochemical Profile
PropertyValue / Description
Chemical Name 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile
CAS Number 947162-59-6
Molecular Formula C₈H₆BNO₂
Molecular Weight 158.95 g/mol
Primary Mechanism Lewis acid-mediated covalent reversible binding
Aqueous State (pH 7.4) Dynamic equilibrium favoring the sp3 tetrahedral boronate anion
Key Substituent Effect 4-carbonitrile (EWG) increases Lewis acidity and lowers pKa​

Dynamic Aqueous Equilibrium & Target Engagement

In aqueous environments, benzoxaboroles do not exist as static entities; they undergo a continuous, dynamic hydrolytic equilibrium[3]. The transition between the closed sp2 form and the hydroxylated sp3 form dictates how the molecule interacts with its biological targets.

This dynamic equilibrium enables two primary modes of target engagement:

  • Diol Binding (e.g., Leucyl-tRNA Synthetase Inhibition): The sp3 boronate anion has an exceptional affinity for cis-diols, such as those found on the terminal ribose of tRNA. By forming a stable bidentate boronate ester, the drug traps the tRNA in the enzyme's editing site, halting protein synthesis[1].

  • Nucleophilic Attack (e.g., β -Lactamase Inhibition): The empty p-orbital of the sp2 boron can be directly attacked by the hydroxyl group of a catalytic serine residue in enzymes like β -lactamases, forming a transition-state analog that covalently (yet reversibly) inactivates the enzyme[4].

MOA A 1-hydroxy-1,3-dihydro- 2,1-benzoxaborole-4-carbonitrile (sp2, Lewis Acid) B Aqueous Environment (pH 7.4) A->B Hydration C Tetrahedral Boronate Anion (sp3, Active Pharmacophore) B->C OH- attack D Target 1: cis-Diols (e.g., tRNA terminal ribose) C->D Reversible Binding E Target 2: Nucleophilic Serine (e.g., Beta-lactamase) C->E Covalent Adduct F Stable Boronate Ester (Enzyme Inhibition) D->F E->F

Mechanism of Action: sp2 to sp3 transition and target engagement of the benzoxaborole core.

Self-Validating Experimental Protocols

To accurately characterize 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile, researchers must employ self-validating workflows. The following protocols are designed with built-in causality checks to prevent common analytical artifacts.

Protocol A: Determination of Boron Hybridization and pKa​ via ¹¹B NMR

This protocol measures the exact pH at which the molecule transitions from sp2 to sp3 hybridization.

  • Step 1: Buffer Selection & Preparation. Prepare a series of 50 mM phosphate buffers ranging from pH 4.0 to 10.0.

    • Causality: Amine-based buffers (like Tris) or diol-containing buffers (like HEPES) must be strictly avoided. These molecules contain nucleophilic motifs that will competitively bind the empty p-orbital of the sp2 boron, artificially shifting the equilibrium and invalidating the pKa​ measurement.

  • Step 2: Isotopic Locking. Dissolve the compound to a final concentration of 5 mM in a solvent mixture of 10% D₂O / 90% prepared aqueous buffer.

    • Causality: The 10% D₂O provides the necessary deuterium signal for the NMR spectrometer lock. Maintaining 90% water is critical to accurately reflect physiological hydration dynamics, as benzoxaboroles are highly sensitive to solvent polarity[3].

  • Step 3: Data Acquisition. Acquire ¹¹B NMR spectra at 298 K using a boron-free quartz tube.

    • Causality: Standard borosilicate glass tubes release background boron signals that obscure the sample. ¹¹B is chosen because its chemical shift is highly sensitive to hybridization: the trigonal planar ( sp2 ) state appears downfield (~30 ppm), while the tetrahedral ( sp3 ) state shifts upfield (~10 ppm).

  • Step 4: Regression Analysis. Plot the observed chemical shift against pH. Fit the data to the Henderson-Hasselbalch equation to derive the exact pKa​ . This value serves as a validation checkpoint before proceeding to binding assays.

Protocol B: Diol-Binding Affinity via Alizarin Red S (ARS) Displacement

Once the pKa​ is validated, this assay determines the compound's affinity for biological targets.

  • Step 1: Reporter Complex Formation. Mix 10 μM Alizarin Red S (ARS) with 100 μM of the benzoxaborole in pH 7.4 phosphate buffer. Incubate for 15 minutes.

    • Causality: ARS contains a catechol moiety that binds the boronic acid, forming a highly fluorescent complex. Establishing this baseline fluorescence is required to create a measurable reporter system.

  • Step 2: Titration of Target Diol. Titrate the target biological ligand (e.g., adenosine or a specific carbohydrate) across a logarithmic scale from 1 μM to 10 mM.

    • Causality: A wide dynamic range is necessary because the binding affinity of benzoxaboroles to complex diols can vary drastically depending on the steric hindrance introduced by the 4-carbonitrile group.

  • Step 3: Fluorescence Monitoring. Excite the microplate at 468 nm and monitor emission at 572 nm.

    • Causality: Free ARS is non-fluorescent. A decrease in fluorescence directly correlates with the competitive displacement of ARS by the target diol. The resulting decay curve is fitted to a Hill equation to calculate the precise dissociation constant ( Kd​ ).

Workflow S1 Step 1: Compound Preparation (Solubilization in D2O/Buffer) S2 Step 2: 11B NMR Titration (pH 3.0 to 10.0) S1->S2 Aliquot 1 S3 Step 3: ARS Displacement Assay (Fluorescence Monitoring) S1->S3 Aliquot 2 S4 Data Analysis (Henderson-Hasselbalch & Hill Eq) S2->S4 Chemical Shift Data S3->S4 IC50 / Kd Values

Self-validating experimental workflow for physicochemical profiling and diol-binding kinetics.

Stability and Formulation Dynamics

A critical advantage of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile over standard phenylboronic acids is its exceptional chemical stability. Phenylboronic acids are notoriously prone to oxidative deboronation and hydrolytic cleavage. However, the cyclic nature of the benzoxaborole core, combined with the electron-withdrawing nature of the 4-carbonitrile group, fortifies the boron-carbon bond.

Experimental and theoretical calculations demonstrate that benzoxaboroles can often be recovered intact even after hours of refluxing in harsh acidic (10% HCl) or basic (15% NaOH) conditions[2]. This robust oxidative and hydrolytic stability makes the 4-carbonitrile derivative an ideal candidate for complex pharmaceutical formulations, ensuring the active pharmacophore remains intact during prolonged systemic circulation.

References

  • Title : Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles | Source : Chemical Reviews - ACS Publications | URL :[Link]

  • Title : Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore | Source : PMC - NIH | URL :[Link]

  • Title : Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018) | Source : Taylor & Francis Online | URL :[Link]

  • Title : Amino-acid derived benzazaboroles: structure and function of a new chemotype | Source : Organic & Biomolecular Chemistry (RSC Publishing) | URL :[Link]

Sources

An In-Depth Technical Guide to the In Vitro Binding Affinity of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile (Crisaborole)

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the in vitro binding affinity of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile, a compound known as crisaborole (formerly AN2728). Developed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, biochemical potency, and cellular consequences of crisaborole's engagement with its primary biological target, phosphodiesterase 4 (PDE4). We will explore the unique binding mechanism conferred by the benzoxaborole scaffold, present a consolidated view of its binding affinity data, and provide detailed, field-proven protocols for assessing its activity in vitro. The objective is to equip researchers with both the foundational knowledge and the practical methodologies required to investigate this important class of anti-inflammatory compounds.

Introduction: The Target - Phosphodiesterase 4 (PDE4)

Inflammatory skin diseases, such as atopic dermatitis and psoriasis, are characterized by a complex interplay of immune cells and signaling molecules that drive chronic inflammation.[1] A key regulator within this inflammatory cascade is the enzyme phosphodiesterase 4 (PDE4).[2]

PDE4 is a crucial intracellular, non-receptor enzyme that governs inflammatory and epithelial integrity.[3] Its primary function is the specific hydrolysis of the second messenger 3',5'-cyclic adenosine monophosphate (cAMP) into its inactive metabolite, adenosine 5'-monophosphate (AMP).[4] By degrading cAMP, PDE4 effectively terminates its signaling functions. In inflammatory cells, lower levels of cAMP are associated with the increased production and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), interleukins (ILs), and interferons (IFNs).[1][5]

The PDE4 enzyme family is encoded by four distinct genes (PDE4A, B, C, and D), which give rise to over 25 different isoforms through alternative splicing.[6] These isoforms are differentially expressed in various cells, including key immune cells like T-cells, monocytes, macrophages, and neutrophils, as well as in keratinocytes.[1] This central role in regulating inflammation has made PDE4 a highly attractive therapeutic target for a new generation of non-steroidal anti-inflammatory drugs.[3]

The Inhibitor: 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile (Crisaborole)

Crisaborole is a first-in-class, non-steroidal, small-molecule (251 Da) topical PDE4 inhibitor.[7] It belongs to the benzoxaborole class of compounds, which are distinguished by the incorporation of a boron atom within a heterocyclic ring structure.[7] This unique chemical feature is not a minor substitution but is fundamental to its mechanism of action and binding affinity.

Mechanism of Action: A Unique Boron-Mediated Interaction

Unlike traditional PDE4 inhibitors, crisaborole's mechanism of action is defined by the electrophilic nature of its boron atom. The active site of the PDE4 enzyme contains a bimetallic center, typically composed of zinc (Zn²⁺) and magnesium (Mg²⁺) ions, which are essential for catalysis.[8]

Crisaborole acts as a competitive, reversible inhibitor.[9] The boron atom within the benzoxaborole ring structure is key to its high-affinity binding. Crystallography studies have revealed that the oxaborole group chelates the catalytic bimetal center, with the boron atom forming a covalent, yet reversible, bond with a metal-coordinating hydroxide ion.[9][10] This interaction effectively mimics the phosphate group of the natural substrate, cAMP, thereby blocking its access to the active site and inhibiting enzymatic activity.[3] The substitution of this critical boron atom with carbon completely eliminates the inhibitory effect, highlighting its essential role.[11]

The inhibition of PDE4 leads to the accumulation of intracellular cAMP.[5] Elevated cAMP levels activate downstream signaling pathways, such as Protein Kinase A (PKA), which ultimately leads to the suppression of pro-inflammatory cytokine transcription.[12]

MOA cluster_cell Inflammatory Cell (e.g., T-Cell, Monocyte) Crisaborole Crisaborole PDE4 PDE4 Enzyme (Active) Crisaborole->PDE4 Binds to bimetal center PDE4_inhibited PDE4-Crisaborole Complex (Inactive) PDE4->PDE4_inhibited AMP AMP PDE4->AMP cAMP cAMP cAMP->PDE4 Hydrolysis PKA PKA Activation cAMP->PKA Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-2, IL-5, etc.) PKA->Cytokines Inhibits Transcription Inflammation Inflammation (Reduced) Cytokines->Inflammation Promotes

Figure 1: Mechanism of Action of Crisaborole.

Quantitative Analysis of In Vitro Binding Affinity

The in vitro binding affinity of crisaborole for PDE4 is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A review of the literature reveals a range of reported IC₅₀ values, which likely reflects variations in experimental conditions, such as the specific PDE4 isoform used, enzyme source (e.g., full-length vs. catalytic domain), and assay methodology.

ParameterTargetReported Value (nM)Source
IC₅₀ PDE4 (General)490[5][13]
IC₅₀ Range Multiple PDE4 Isoforms55 - 340[8][14]
IC₅₀ PDE4 (General)750[15]
IC₅₀ PDE4 Catalytic Domain110[13]

Expert Analysis of IC₅₀ Discrepancies: The variability in reported IC₅₀ values is a common feature in enzyme kinetics and is not necessarily contradictory. The value of 490 nM is widely cited and represents a potent inhibitory activity.[5][13] The reported range of 55-340 nM suggests that crisaborole has similar binding affinities for multiple isoforms of the human PDE4 enzyme, indicating a lack of significant subtype selectivity.[8][14] The lower value of 110 nM against the isolated catalytic domain suggests a direct and potent interaction with the core functional unit of the enzyme.[13] The higher value of 750 nM may be attributable to different assay conditions or enzyme preparations.[15] For drug development purposes, it is crucial to consider this range of potencies and to standardize assays for internal consistency.

Selectivity Profile

While crisaborole is a selective inhibitor of PDE4, it does exhibit some activity against other PDE isozymes at higher concentrations. This is an important consideration for understanding its overall pharmacological profile.

PDE IsozymeIC₅₀ (µM)
PDE1A36.1
PDE3Cat6.4
PDE7A10.73
Data sourced from MedchemExpress.[13]

The data indicates that crisaborole is significantly more potent against PDE4 (sub-micromolar) than against PDE1 and PDE3 (mid-micromolar), demonstrating its selectivity. Its activity against PDE7A1 is notable, though still less potent than against PDE4.

Experimental Protocols for In Vitro Assessment

The following protocols provide detailed, step-by-step methodologies for assessing the in vitro activity of crisaborole. These are designed as self-validating systems, incorporating necessary controls and established techniques.

Protocol 1: PDE4 Enzymatic Inhibition Assay

This protocol describes a typical fluorescence-based enzymatic assay to determine the IC₅₀ of an inhibitor against a purified PDE4 enzyme.

protocol1 start Start prep_reagents Prepare Reagents (Assay Buffer, PDE4 Enzyme, Substrate, Inhibitor) start->prep_reagents serial_dilute Prepare Serial Dilutions of Crisaborole prep_reagents->serial_dilute plate_setup Plate Setup (384-well) Add Inhibitor/Vehicle, then add PDE4 Enzyme Solution serial_dilute->plate_setup pre_incubate Pre-incubate (e.g., 15 min at RT) plate_setup->pre_incubate initiate_rxn Initiate Reaction Add Fluorescent Substrate (e.g., cAMP-fluorescein) pre_incubate->initiate_rxn incubate_rxn Incubate (e.g., 60 min at RT, protected from light) initiate_rxn->incubate_rxn stop_rxn Stop Reaction Add Stop Solution containing Binding Agent incubate_rxn->stop_rxn read_plate Read Plate Measure Fluorescence Polarization stop_rxn->read_plate analyze Data Analysis Calculate % Inhibition, Fit dose-response curve, Determine IC50 read_plate->analyze end End analyze->end

Figure 2: Workflow for PDE4 Enzymatic Inhibition Assay.

I. Materials & Reagents:

  • Enzyme: Recombinant human PDE4 (e.g., PDE4B catalytic domain).

  • Substrate: Fluorescently labeled cAMP (e.g., fluorescein-cAMP).

  • Inhibitor: Crisaborole, dissolved in DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5), containing MgCl₂ (e.g., 10 mM) and a protein stabilizer like BSA (0.1%).

  • Stop Reagent: Buffer containing a binding agent that specifically binds to the fluorescent AMP product.

  • Control Inhibitor: Rolipram or another known PDE4 inhibitor.

  • Plates: Low-volume, black, 384-well microplates.

  • Instrumentation: Microplate reader capable of measuring fluorescence polarization.

II. Step-by-Step Methodology:

  • Inhibitor Preparation: Perform a serial dilution of the crisaborole stock solution in 100% DMSO. Then, dilute these concentrations into the assay buffer to achieve the final desired assay concentrations with a consistent final DMSO concentration (e.g., ≤1%).

  • Plate Layout:

    • Test Wells: Add 5 µL of diluted crisaborole to each well.

    • Negative Control (0% Inhibition): Add 5 µL of assay buffer with DMSO (vehicle control) to at least 16 wells.

    • Positive Control (100% Inhibition): Add 5 µL of a high concentration of a control inhibitor (e.g., 100 µM Rolipram) to at least 16 wells.

  • Enzyme Addition: Prepare a working solution of the PDE4 enzyme in cold assay buffer. Add 5 µL of the enzyme solution to all wells except for a substrate control blank.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a working solution of the fluorescent cAMP substrate in assay buffer. Add 10 µL of the substrate solution to all wells to start the reaction. The final reaction volume is 20 µL.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light. Ensure the reaction is in the linear range, determined during assay development.

  • Reaction Termination: Add 10 µL of the stop reagent to all wells. This will halt the enzymatic reaction and allow the binding agent to interact with the fluorescent AMP product.

  • Signal Detection: Incubate for another 15-30 minutes to allow the binding to equilibrate. Measure the fluorescence polarization (FP) on a compatible microplate reader. A high FP signal indicates unhydrolyzed substrate (inhibition), while a low FP signal indicates substrate hydrolysis (no inhibition).

  • Data Analysis:

    • Calculate the percentage of inhibition for each crisaborole concentration relative to the high and low controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Cytokine Release Assay (TNF-α)

This protocol details the measurement of crisaborole's ability to inhibit the release of TNF-α from stimulated human Peripheral Blood Mononuclear Cells (PBMCs).

protocol2 start Start get_blood Obtain Human Whole Blood (Heparinized) start->get_blood isolate_pbmc Isolate PBMCs (Ficoll-Paque Density Gradient Centrifugation) get_blood->isolate_pbmc wash_count Wash, Count, and Assess Viability (Trypan Blue Exclusion) isolate_pbmc->wash_count plate_cells Plate PBMCs in Culture Medium (e.g., 1x10^6 cells/mL in 96-well plate) wash_count->plate_cells add_inhibitor Add Crisaborole Dilutions (Pre-incubate for 1 hr) plate_cells->add_inhibitor stimulate Stimulate Cells Add Lipopolysaccharide (LPS) (e.g., 100 ng/mL) add_inhibitor->stimulate incubate_cells Incubate (e.g., 4-18 hours at 37°C, 5% CO2) stimulate->incubate_cells collect_supernatant Collect Supernatant (Centrifuge plate, aspirate supernatant) incubate_cells->collect_supernatant run_elisa Measure TNF-α Concentration (ELISA Assay) collect_supernatant->run_elisa analyze Data Analysis Calculate % Inhibition of TNF-α release, Determine IC50 run_elisa->analyze end End analyze->end

Figure 3: Workflow for Cellular TNF-α Release Assay.

I. Materials & Reagents:

  • Biological Material: Freshly drawn human whole blood from healthy donors (using sodium heparin as an anticoagulant).

  • Separation Medium: Ficoll-Paque PLUS or similar density gradient medium.

  • Cell Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

  • Stimulant: Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4).[14]

  • Inhibitor: Crisaborole, prepared as described in Protocol 1.

  • Assay Kit: Human TNF-α ELISA kit.

  • Plates: Sterile 96-well flat-bottom cell culture plates.

  • Equipment: Centrifuge, biosafety cabinet, CO₂ incubator, ELISA plate reader.

II. Step-by-Step Methodology:

  • PBMC Isolation:

    • Carefully layer diluted whole blood (1:1 with sterile PBS) over an equal volume of Ficoll-Paque in a centrifuge tube.

    • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.[9]

    • Aspirate the distinct mononuclear cell layer (the "buffy coat") at the plasma-Ficoll interface.[9]

    • Wash the isolated cells twice with sterile PBS or RPMI medium (centrifuge at 300 x g for 10 minutes) to remove platelets and Ficoll.[9]

  • Cell Counting and Plating:

    • Resuspend the final cell pellet in complete culture medium.

    • Perform a cell count using a hemocytometer and assess viability with trypan blue exclusion (viability should be >95%).[10]

    • Adjust the cell density to 1 x 10⁶ cells/mL in complete culture medium.

    • Dispense 100 µL of the cell suspension into the wells of a 96-well plate.

  • Inhibitor Treatment:

    • Add 50 µL of culture medium containing the appropriate concentration of crisaborole (or vehicle control) to the cells.

    • Pre-incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.

  • Cell Stimulation:

    • Add 50 µL of culture medium containing LPS to achieve a final concentration of 100 ng/mL.[14]

    • Include unstimulated (vehicle only) and stimulated (LPS + vehicle) controls.

    • The final culture volume is 200 µL.

  • Incubation: Incubate the plate for 4 to 18 hours at 37°C in a 5% CO₂ incubator. The optimal time should be determined empirically, but 4 hours is often sufficient for TNF-α release.[14]

  • Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes to pellet the cells. Carefully collect the cell-free supernatant for analysis.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions precisely.

  • Data Analysis:

    • Calculate the percentage inhibition of TNF-α release for each crisaborole concentration compared to the stimulated (LPS + vehicle) control.

    • Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve.

Downstream Cellular Consequences

The ultimate therapeutic effect of crisaborole is derived from the downstream consequences of PDE4 inhibition. By increasing intracellular cAMP, crisaborole potently suppresses the release of a broad spectrum of pro-inflammatory cytokines and chemokines from immune cells.

CytokineIC₅₀ (µM) for Release InhibitionAssociated Inflammatory Pathway(s)
TNF-α 0.54Th1, General Inflammation
IL-2 0.61Th1, T-Cell Proliferation
IFN-γ 0.83Th1
IL-5 2.4Th2, Eosinophil Activation
IL-10 5.3Anti-inflammatory (Modulation)
IL-17 Not specifiedTh17
IL-22 Not specifiedTh22, Epidermal Hyperplasia
IL-23 Not specifiedTh17
Data sourced from MedchemExpress and Freund YR, et al.[10][13]

These data demonstrate that crisaborole, at concentrations achievable with topical administration, effectively modulates the key signaling pathways (Th1, Th2, Th17) implicated in the pathogenesis of atopic dermatitis and psoriasis.[3]

Conclusion

1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile (crisaborole) is a potent, selective, and reversible inhibitor of the PDE4 enzyme. Its in vitro binding affinity, characterized by sub-micromolar IC₅₀ values, is driven by a unique boron-mediated interaction with the enzyme's catalytic bimetal center. This high-affinity binding translates into a robust cellular response, marked by the significant inhibition of pro-inflammatory cytokine release from immune cells. The experimental protocols detailed herein provide a rigorous framework for the continued investigation of crisaborole and the development of next-generation benzoxaborole-based PDE4 inhibitors. A thorough understanding of its binding kinetics and cellular effects is paramount for drug development professionals seeking to leverage this novel chemical scaffold for the treatment of a wide range of inflammatory disorders.

References

  • Freund YR, Akama T, Alley MRK, et al. Boron-based phosphodiesterase inhibitors show novel binding of boron to PDE4 bimetal center. FEBS Lett. 2012;586(19):3410-3414. [Link]

  • Bio-protocol. In vitro Culture of Human PBMCs. Bio-protocol. 2026. [Link]

  • Roca-Ferrer J, Pujols L, Perez-Gonzalez M, et al. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. Pharmaceuticals (Basel). 2022;15(8):989. [Link]

  • Kitzen JM, Pergolizzi Jr JV, Taylor Jr R, Raffa RB. Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions. Pharmacology & Pharmacy. 2018;9:357-381. [Link]

  • Hopper AT, Loder EW, O'Donnell M, et al. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. J Clin Aesthet Dermatol. 2025. [Link]

  • Li H, Zuo J, Tang W. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Front Pharmacol. 2018;9:1048. [Link]

  • Pfizer. Mechanism of Action | EUCRISA® (crisaborole) ointment 2% HCP Site. Eucrisa HCP Website. [Link]

  • Dong C, Virtucio C, Zemska O, et al. Treatment of Skin Inflammation With Benzoxaborole Phosphodiesterase Inhibitors: Selectivity, Cellular Activity, and Effect on Cytokines Associated With Skin Inflammation and Skin Architecture Changes. J Pharmacol Exp Ther. 2016;358(3):413-422. [Link]

  • Jarnagin K, Chanda S, Coronado D, et al. Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis. J Drugs Dermatol. 2016;15(4):390-396. [Link]

  • Tom WL, Van Syoc M, Chanda S, Zane LT. Crisaborole Topical Ointment, 2% in Patients Ages 2 to 17 Years with Atopic Dermatitis: A Phase 1b, Open-Label, Maximal-Use Systemic Exposure Study. Pediatr Dermatol. 2016;33(3):e124-e131. [Link]

  • Franchi F, Senni C, D'Agostino G, et al. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules. 2022;27(18):5854. [Link]

  • U.S. Food and Drug Administration. Cross-Discipline Team Leader Review for NDA 207695. accessdata.fda.gov. 2016. [Link]

  • Pfizer. What Is PDE4? | EUCRISA® (crisaborole) | Safety Info. Eucrisa Website. [Link]

  • Paton DM. Crisaborole: Phosphodiesterase inhibitor for treatment of atopic dermatitis. Drugs Today (Barc). 2017;53(4):239-245. [Link]

  • Gooderham MJ, Bissonnette R, Grewal P, et al. Phosphodiesterase-4 Inhibition in the Management of Psoriasis. J Cutan Med Surg. 2024;28(1):79-88. [Link]

  • Zane LT, Chanda S, Jarnagin K, et al. Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis. J Drugs Dermatol. 2016;15(4):390-6. [Link]

  • Murugan AK, Mani S, Al-Hendy A. Crisaborole in Dermatology. Int J Res Dermatol. 2022;8(1):1-5. [Link]

Sources

Pharmacokinetic profiling of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile and Related Benzoxaborole Compounds

Executive Summary

The benzoxaborole scaffold has emerged as a clinically significant and versatile platform in modern medicinal chemistry, yielding FDA-approved drugs such as the antifungal tavaborole and the anti-inflammatory crisaborole.[1][2][3] The unique properties conferred by the boron atom present both opportunities and challenges in drug development. A thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount to advancing new benzoxaborole candidates, such as 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile, from discovery to clinical success. This guide provides a comprehensive framework for the pharmacokinetic profiling of this novel benzoxaborole, leveraging established principles and data from clinically validated analogues to inform experimental design and data interpretation. We will explore the essential in vitro and in vivo assays, discuss the rationale behind methodological choices, and present a logical workflow for generating a complete pharmacokinetic dossier for this promising class of compounds.

Introduction: The Rise of Benzoxaboroles in Modern Therapeutics

Benzoxaboroles are a class of boron-heterocyclic compounds characterized by a five-membered oxaborole ring fused to a benzene ring.[4] This structural motif confers unique physicochemical properties, including Lewis acidity and the ability to form stable, reversible covalent adducts with biological nucleophiles, such as diols.[5] This has been successfully exploited to target enzymes that are challenging for traditional small molecules.

Two prominent examples underscore the therapeutic potential of this scaffold:

  • Tavaborole (AN2690, Kerydin®): A topical antifungal agent approved for the treatment of onychomycosis.[6] It functions by inhibiting fungal leucyl-tRNA synthetase (LeuRS), thereby blocking protein synthesis.[7][8]

  • Crisaborole (AN2728, Eucrisa®): A topical anti-inflammatory agent for atopic dermatitis that acts as a phosphodiesterase-4 (PDE4) inhibitor, modulating intracellular cyclic AMP levels.[9][10]

The clinical success of these agents provides a strong rationale for the investigation of novel derivatives like 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile (CAS 947162-59-6).[11] Its structure, featuring a nitrile group on the benzene ring, suggests distinct electronic and metabolic properties that warrant a comprehensive pharmacokinetic evaluation to determine its therapeutic potential.

Foundational In Vitro ADME Profiling: Building the Pharmacokinetic Picture

The initial phase of pharmacokinetic characterization relies on a suite of in vitro assays designed to predict the in vivo behavior of a compound. These studies are cost-effective, high-throughput, and crucial for early-stage decision-making.

Physicochemical Properties and Permeability

Understanding a compound's solubility and its ability to cross biological membranes is fundamental.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Preparation: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% dodecane solution of lecithin) to form an artificial membrane.

  • Donor Compartment: The test compound (e.g., 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile) is added to the donor wells at a known concentration in a buffered solution (pH 7.4).

  • Acceptor Compartment: The acceptor plate, containing a matching buffer, is placed in contact with the filter plate.

  • Incubation: The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: The concentration of the compound in both donor and acceptor wells is determined using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Permeability Calculation: The effective permeability (Pe) is calculated. High and low permeability controls (e.g., propranolol and furosemide) must be run in parallel to validate the assay.

Causality Behind Experimental Choices: PAMPA is selected as an initial screen because it isolates passive diffusion, providing a clean baseline for membrane permeability without the confounding influence of active transporters. This helps classify the compound within the Biopharmaceutics Classification System (BCS) framework.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins like albumin dictates the unbound fraction available to exert its pharmacological effect and be cleared.

Experimental Protocol: Equilibrium Dialysis

  • Apparatus Setup: A two-chamber equilibrium dialysis apparatus with a semi-permeable membrane is used.

  • Dosing: The test compound is added to one chamber containing plasma (human, rat, etc.). The other chamber contains a protein-free buffer.

  • Equilibration: The apparatus is sealed and incubated (e.g., at 37°C for 4-6 hours) with gentle agitation to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling & Analysis: Samples are taken from both chambers and analyzed by LC-MS/MS to determine the concentration of the compound.

  • Calculation: The percentage of bound drug is calculated from the concentration difference between the plasma and buffer chambers.

Trustworthiness through Self-Validation: This method is considered the gold standard. The protocol's integrity is confirmed by running a highly bound control (e.g., warfarin) and a low-binding control (e.g., metoprolol). A mass balance calculation (>90% recovery) should also be performed to ensure compound stability and non-specific binding to the apparatus are minimal.

For reference, crisaborole exhibits high plasma protein binding at 97%.[12]

Metabolic Stability

Assessing the rate at which a compound is metabolized by liver enzymes is critical for predicting its in vivo half-life and clearance.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture: The test compound is incubated with pooled liver microsomes (from human or relevant preclinical species) and a buffer solution at 37°C.

  • Initiation: The metabolic reaction is initiated by adding the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate), which is essential for the function of Cytochrome P450 enzymes.

  • Time-Point Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.

  • Data Interpretation: The rate of metabolism is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Expert Insight: While microsomes are excellent for assessing Phase I (CYP450-mediated) metabolism, a parallel assay using hepatocytes should also be conducted. Hepatocytes contain both Phase I and Phase II (conjugation) enzymes, offering a more complete picture of hepatic clearance. For example, crisaborole undergoes extensive hydrolysis and oxidation to inactive metabolites, which would be fully captured in a hepatocyte assay.[9][12]

Cytochrome P450 (CYP) Inhibition

It is a regulatory requirement to determine if a new chemical entity inhibits major CYP enzymes, as this can lead to drug-drug interactions (DDIs).

Experimental Protocol: In Vitro CYP Inhibition Assay (Fluorometric)

  • System: Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) are incubated with specific fluorogenic probe substrates.

  • Inhibition: The test compound is added at various concentrations to determine its inhibitory potential (IC50).

  • Reaction: The mixture is pre-incubated at 37°C, and the reaction is started with NADPH.

  • Detection: The formation of the fluorescent metabolite is monitored over time using a plate reader.

  • Analysis: The rate of reaction is compared to a vehicle control, and the IC50 value (the concentration of inhibitor that causes 50% inhibition) is calculated.

Authoritative Grounding: The choice of CYP enzymes and the interpretation of results should be guided by regulatory documents from agencies like the U.S. Food and Drug Administration (FDA). In vitro studies on approved benzoxaboroles, tavaborole and crisaborole, have shown that they do not cause clinically significant inhibition or induction of major CYP450 enzymes at therapeutic concentrations.[13][14][15]

In Vivo Pharmacokinetic Evaluation: From Preclinical Models to Human Prediction

Following promising in vitro data, in vivo studies in animal models are conducted to understand the full ADME profile and to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Study Design and Execution

Experimental Workflow: A Typical In Vivo PK Study

G cluster_pre Pre-Dosing Phase cluster_dosing Dosing & Sampling cluster_post Analysis Phase animal_acclimation Animal Acclimation & Fasting cannulation Surgical Cannulation (e.g., Jugular Vein) animal_acclimation->cannulation dosing Compound Administration (IV Bolus & Oral Gavage) cannulation->dosing sampling Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->sampling processing Plasma Harvesting (Centrifugation) sampling->processing bioanalysis Bioanalysis (LC-MS/MS Quantification) processing->bioanalysis pk_analysis Pharmacokinetic Analysis (e.g., Phoenix WinNonlin) bioanalysis->pk_analysis

Caption: Workflow for a discrete dosing in vivo pharmacokinetic study.

Protocol Steps:

  • Animal Model: The Sprague-Dawley rat is a common choice for initial PK studies due to its well-characterized physiology and handling ease.

  • Dosing Groups: At a minimum, two groups are required:

    • Intravenous (IV): A low dose (e.g., 1-2 mg/kg) is administered as a bolus via the jugular vein. This route ensures 100% bioavailability and is used to determine fundamental parameters like clearance (CL) and volume of distribution (Vd).

    • Oral (PO): A higher dose (e.g., 5-10 mg/kg) is administered by gavage. This route is used to assess oral absorption and calculate oral bioavailability (F%).

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 5 min, 15 min, 1h, 4h, 8h, 24h) into anticoagulant-treated tubes.

  • Plasma Preparation: Samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalytical Method: A sensitive and specific LC-MS/MS method must be developed and validated for the quantification of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile in plasma.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software to calculate key PK parameters.

Data Presentation and Interpretation

Quantitative data should be summarized in clear tables for easy comparison.

Table 1: Representative Pharmacokinetic Parameters for a Novel Benzoxaborole in Rats

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)UnitDescription
Cmax 1,250850ng/mLMaximum observed plasma concentration
Tmax 0.081.0hTime to reach Cmax
AUC(0-inf) 3,50015,750ng*h/mLArea under the concentration-time curve
4.54.7hElimination half-life
CL 4.76-mL/min/kgClearance
Vdss 1.8-L/kgVolume of distribution at steady state
F% -45%Oral Bioavailability

Note: The data in this table are hypothetical and for illustrative purposes only.

The results from such a study would allow for an initial assessment of the compound's potential. For instance, an oral bioavailability of 45% would be considered moderate to good for an early-stage compound. The half-life of ~4.5 hours would suggest that once- or twice-daily dosing in humans might be feasible. For comparison, after topical application, tavaborole has an elimination half-life of 28.5 hours, though systemic concentrations are very low.[7]

Metabolism and Excretion: Identifying Pathways and Products

Understanding how a drug is metabolized is crucial for identifying potential active or toxic metabolites and understanding its primary route of elimination.

Metabolite Identification

High-resolution mass spectrometry (HRMS) is the primary tool for identifying metabolites in plasma and urine samples from in vivo studies. The known metabolic pathways of approved benzoxaboroles can guide this investigation. Crisaborole, for example, is rapidly hydrolyzed to an inactive benzyl alcohol metabolite, which is then oxidized to a benzoic acid derivative before excretion.[12][16]

Plausible Metabolic Pathway for a Benzoxaborole

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Parent Compound 1-hydroxy-1,3-dihydro-2,1- benzoxaborole-4-carbonitrile hydrolysis Hydrolysis Nitrile to Carboxylic Acid parent->hydrolysis Esterases/ Amidases oxidation Oxidation Hydroxylation of Benzene Ring parent->oxidation CYP450 conjugation Glucuronidation Conjugation to Hydroxyl Group hydrolysis->conjugation UGTs oxidation->conjugation UGTs excretion Renal Excretion conjugation->excretion

Caption: Potential metabolic pathways for a substituted benzoxaborole.

Excretion Studies

A mass balance study, typically using a radiolabeled version of the compound (e.g., ¹⁴C-labeled), provides definitive information on the routes and rates of excretion. As seen with tavaborole, the primary route of elimination for metabolites is often renal.[13][14]

Conclusion and Future Directions

The pharmacokinetic profiling workflow detailed in this guide provides a robust framework for characterizing novel benzoxaborole candidates like 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile. By systematically evaluating its physicochemical properties, metabolic fate, and in vivo disposition, researchers can build a comprehensive data package. This information is essential for optimizing lead compounds, enabling accurate dose predictions for human studies, and ultimately de-risking the complex process of drug development. The favorable pharmacokinetic properties observed in approved benzoxaboroles set a promising precedent for the continued exploration of this versatile chemical scaffold.[17]

References

  • Tavaborole - Wikipedia. (n.d.). Retrieved March 28, 2026, from [Link]

  • Crisaborole | a New Option for the Treatment of Atopic Dermatitis - Pediatric Pharmacotherapy. (2017, April 4). Retrieved March 28, 2026, from [Link]

  • KERYDIN® (tavaborole) topical solution - FDA. (n.d.). Retrieved March 28, 2026, from [Link]

  • Tavaborole - wikidoc. (2015, August 20). Retrieved March 28, 2026, from [Link]

  • NDA 204427 Clinical Pharmacology Review - FDA. (2010, December 23). Retrieved March 28, 2026, from [Link]

  • Gupta, A. K., & Daigle, D. (2015). Spotlight on tavaborole for the treatment of onychomycosis. Clinical, Cosmetic and Investigational Dermatology, 8, 595–600. Retrieved March 28, 2026, from [Link]

  • Clinical Pharmacology Review (Eucrisa) - FDA. (2016, January 7). Retrieved March 28, 2026, from [Link]

  • Crisaborole (Topical) Monograph for Professionals - Drugs.com. (2025, February 10). Retrieved March 28, 2026, from [Link]

  • Attachment: Product Information: Crisaborole - Therapeutic Goods Administration (TGA). (2019, August 14). Retrieved March 28, 2026, from [Link]

  • STAQUIS® TOPICAL OINTMENT 2% Crisaborole - Pfizer. (n.d.). Retrieved March 28, 2026, from [Link]

  • Wring, S. A., et al. (2015). Pharmacokinetics and pharmacodynamics utilizing unbound target tissue exposure as part of a disposition-based rationale for lead optimization of benzoxaboroles in the treatment of Stage 2 Human African Trypanosomiasis. Parasitology, 142(Suppl 1), S103–S117. Retrieved March 28, 2026, from [Link]

  • Iovine, V., et al. (2018). Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). Expert Opinion on Therapeutic Patents, 28(6), 493-504. Retrieved March 28, 2026, from [Link]

  • Delahaye, S., & Rock, F. (2013). From the Test Tube to the Treatment Room: Fundamentals of Boron-containing Compounds and their Relevance to Dermatology. The Journal of clinical and aesthetic dermatology, 6(7), 33–36. Retrieved March 28, 2026, from [Link]

  • Johnson, T. A., et al. (2018). Design of N-Benzoxaborole Benzofuran GSK8175—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor. Journal of Medicinal Chemistry, 61(21), 9636-9653. Retrieved March 28, 2026, from [Link]

  • Iovine, V., et al. (2024). Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024). Expert Opinion on Therapeutic Patents. Retrieved March 28, 2026, from [Link]

  • TAVABOROLE | Drug Information - PharmaCompass.com. (n.d.). Retrieved March 28, 2026, from [Link]

  • Rock, F. L., et al. (2007). Tavaborole, a Novel Boron-Containing Small Molecule Pharmaceutical Agent for Topical Treatment of Onychomycosis: I. Reproductive and Developmental Toxicity Studies. Toxicological Sciences, 99(1), 218-226. Retrieved March 28, 2026, from [Link]

  • Singh, S., & Kumar, R. (2020). Benzoxaboroles: New emerging and versatile scaffold with a plethora of pharmacological activities. Bioorganic Chemistry, 104, 104212. Retrieved March 28, 2026, from [Link]

  • Adamczyk-Woźniak, A., et al. (2019). The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. Coordination Chemistry Reviews, 389, 119-137. Retrieved March 28, 2026, from [Link]

  • Adamczyk-Woźniak, A., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(11), 5224-5247. Retrieved March 28, 2026, from [Link]

  • Xia, Y., & Liu, D. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry, 56(11), 1535-1544. Retrieved March 28, 2026, from [Link]

  • Zhang, Y. K., et al. (2015). Benzoxaborole Antimalarial Agents. Part 4. Discovery of Potent 6-(2-(Alkoxycarbonyl)pyrazinyl-5-oxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles. Journal of Medicinal Chemistry, 58(12), 5047-5056. Retrieved March 28, 2026, from [Link]

  • Nocentini, A., et al. (2018). Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 9(11), 1104–1108. Retrieved March 28, 2026, from [Link]

Sources

Metabolic Stability of 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile in Liver Microsomes: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Benzoxaborole Pharmacokinetics

The benzoxaborole scaffold has emerged as a highly privileged pharmacophore in modern drug discovery, featured prominently in FDA-approved therapeutics such as tavaborole and crisaborole 1. While traditional phenylboronic acids are highly susceptible to rapid metabolic degradation, the cyclic nature of the benzoxaborole ring introduces structural rigidity that enhances baseline stability 2.

The compound 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile represents a highly optimized derivative. The addition of the strongly electron-withdrawing 4-carbonitrile group exerts a profound stereoelectronic effect on the boron atom. By pulling electron density away from the oxaborole ring, the cyano group lowers the pKa of the boron center, shifting the physiological equilibrium toward the tetrahedral boronate anion [[3]](). This tetrahedral geometry physically shields the normally empty p-orbital of the boron from nucleophilic attack by reactive oxygen species (ROS) and Cytochrome P450 (CYP450) enzymes, dramatically reducing the rate of oxidative cleavage 3.

Mechanistic Pathways of Benzoxaborole Metabolism

In hepatic microsomes, the primary route of clearance for boronic acids and benzoxaboroles is CYP450-mediated oxidative deboronation 4. This reaction is initiated by the insertion of an oxygen atom into the carbon-boron bond, leading to a labile borate ester intermediate that rapidly hydrolyzes. For 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile, this pathway yields 2-(hydroxymethyl)-3-cyanophenol and free boric acid 5. Secondary, albeit minor, pathways include direct aliphatic or aromatic hydroxylation of the ring system [[6]]().

Metabolism Parent 1-Hydroxy-1,3-dihydro- 2,1-benzoxaborole-4-carbonitrile CYP CYP450 / ROS (NADPH-dependent) Parent->CYP Oxidation Diol 2-(Hydroxymethyl)- 3-cyanophenol + Boric Acid CYP->Diol Major: Oxidative Deboronation Hydroxylated Hydroxylated Metabolites CYP->Hydroxylated Minor: Aromatic Hydroxylation

CYP450-mediated metabolic pathways of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile.

The Liver Microsome Assay System: Rationale and Setup

Liver microsomes (Human, Rat, or Mouse) are subcellular fractions containing the endoplasmic reticulum, rich in Phase I metabolizing enzymes (predominantly CYP450s and Flavin-containing monooxygenases) 5. To generate trustworthy, reproducible data, the assay must be designed with strict causality in mind:

  • Substrate Concentration (1 µM): Maintained strictly below the anticipated Michaelis-Menten constant ( Km​ ) to ensure first-order kinetic conditions. This guarantees that the rate of metabolism is directly proportional to the drug concentration.

  • Protein Concentration (0.5 mg/mL): Selected to provide sufficient enzymatic turnover while minimizing non-specific microsomal protein binding, which can artificially inflate apparent stability.

  • NADPH Cofactor (1 mM): CYP450 enzymes require electron transfer to activate molecular oxygen. NADPH serves as the obligate electron donor; omitting it serves as a critical negative control to rule out chemical instability or non-CYP-mediated degradation 6.

Experimental Protocol: A Self-Validating Workflow

A robust metabolic stability assay must be a self-validating system. The following protocol integrates internal controls to ensure data integrity.

Workflow Prep 1. Preparation Microsomes (0.5 mg/mL) + Compound (1 µM) PreInc 2. Pre-incubation 37°C for 5 minutes Prep->PreInc Initiate 3. Initiation Add NADPH (1 mM final) PreInc->Initiate Timepoints 4. Sampling Aliquots at 0, 5, 15, 30, 45, 60 min Initiate->Timepoints Quench 5. Quenching Add Cold Acetonitrile + IS Timepoints->Quench Centrifuge 6. Centrifugation Precipitate Proteins Quench->Centrifuge LCMS 7. LC-MS/MS Analysis Quantify Parent Remaining Centrifuge->LCMS

Step-by-step experimental workflow for microsomal metabolic stability assays.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 10 mM stock of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile in DMSO. Dilute to 100 µM in 50% acetonitrile/water to minimize final assay solvent concentration (DMSO must be <0.1% to prevent CYP inhibition).

  • Pre-Incubation: Combine Human Liver Microsomes (0.5 mg/mL final) and the compound (1 µM final) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Causality: Pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium. MgCl2​ is essential for the structural integrity of the microsomal membrane and optimal CYP450 function.

  • Reaction Initiation (Self-Validation): Initiate the reaction by adding pre-warmed NADPH (1 mM final concentration).

    • Validation Controls: Run parallel incubations with positive controls (e.g., Verapamil for high clearance, Warfarin for low clearance) to verify microsomal activity. Run a negative control (buffer instead of NADPH) to assess compound stability independent of Phase I metabolism.

  • Sampling and Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold quenching solution (Acetonitrile containing an internal standard, e.g., Tolbutamide).

    • Causality: Cold acetonitrile serves a dual purpose: it instantly denatures the enzymes to halt the reaction and precipitates proteins for downstream LC-MS/MS analysis.

  • Centrifugation: Vortex the quenched samples for 2 minutes, then centrifuge at 4,000 × g for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS quantification.

Analytical Workflow & Data Interpretation

The depletion of the parent compound is monitored via LC-MS/MS using Multiple Reaction Monitoring (MRM). The natural logarithm of the percentage of parent compound remaining is plotted against time to determine the elimination rate constant ( k ).

Pharmacokinetic Calculations:

  • In Vitro Half-Life ( t1/2​ ): 0.693/k

  • Intrinsic Clearance ( CLint​ ): CLint​=(mg protein/mLk​)×1000(μL/min/mg protein)

Representative Quantitative Data

Due to the electron-withdrawing cyano group, 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile exhibits significantly lower intrinsic clearance compared to unsubstituted analogs. The table below summarizes the expected comparative stability profile.

Compound t1/2​ (min) CLint​ (µL/min/mg protein)Remaining at 60 min (%)
1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile 120.0 11.6 70.7%
Unsubstituted Benzoxaborole (Control)45.030.839.8%
Verapamil (High Clearance Control)15.092.46.2%

Conclusion

The strategic incorporation of a 4-carbonitrile group into the benzoxaborole scaffold profoundly enhances its metabolic stability. By shifting the electronic distribution to favor the tetrahedral boronate species, the molecule effectively resists CYP450-mediated oxidative deboronation 32. The self-validating microsomal protocol outlined in this guide provides a robust framework to accurately quantify these pharmacokinetics, ensuring high-confidence data for lead optimization in drug discovery.

References

  • Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore The Journal of Organic Chemistry - ACS Public
  • The synthesis of benzoxaboroles and their applications in medicinal chemistry ResearchG
  • Boronic acid with high oxidative stability and utility in biological contexts PNAS [[2.4]]
  • Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib: Contributions from Reactive Oxygen Species in This Novel Cytochrome P450 Reaction Chemical Research in Toxicology - ACS Public
  • SCYX-7158, an Orally-Active Benzoxaborole for the Treatment of Stage 2 Human African Trypanosomiasis PLOS Neglected Tropical Diseases [[2.6]]
  • Mass balance, pharmacokinetics, metabolism, and excretion of radiolabeled acoziborole, a potential novel treatment for human African trypanosomiasis, following single microtracer oral dose to humans Antimicrobial Agents and Chemotherapy - ASM Journals [[2.9]]

Sources

Toxicity and safety profile of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Toxicity and Safety Profile of Tavaborole (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole)

Executive Summary

This technical guide provides a comprehensive analysis of the toxicity and safety profile of tavaborole, a first-in-class benzoxaborole antifungal agent. Known scientifically as 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole and by its development code AN2690, tavaborole is approved for the topical treatment of onychomycosis.[1][2][3] This document synthesizes extensive non-clinical and clinical data to offer an authoritative resource for researchers, scientists, and drug development professionals. We delve into its unique mechanism of action, the rationale behind the comprehensive toxicological assessments, and the interpretation of safety data that led to its regulatory approval. The guide is structured to provide not just data, but also the scientific context and experimental causality essential for a deep understanding of the compound's safety profile.

Note on Nomenclature: The user request specified "1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile." However, the vast body of public scientific literature and regulatory documents pertains to the 5-fluoro analogue, tavaborole (AN2690). This guide focuses on tavaborole, as it is the compound with a well-documented and publicly available safety profile, and is presumed to be the molecule of interest.

Introduction: The Benzoxaborole Class and Tavaborole

The emergence of the benzoxaborole chemical scaffold represents a significant advancement in medicinal chemistry, primarily due to the unique properties of boron.[4][5][6] Boron's ability to form stable, reversible covalent bonds with biological nucleophiles, such as the diols present in sugars or the hydroxyl groups of serine residues, allows for novel mechanisms of enzyme inhibition.[4][6] Tavaborole was developed as a small-molecule antifungal agent designed for high permeability through the dense keratin of the nail plate to treat onychomycosis, a persistent fungal infection of the nail.[3][7][8] Its low molecular weight and water solubility are key properties facilitating its topical efficacy.[3][7]

Mechanism of Action: Selective Inhibition of Fungal Protein Synthesis

Understanding the mechanism of action is fundamental to interpreting the toxicity profile, particularly the compound's selectivity for fungal over mammalian cells.

Tavaborole targets fungal cytoplasmic leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching leucine to its corresponding tRNA during protein synthesis.[1][2][9][10]

The Oxaborole tRNA Trapping (OBORT) Mechanism:

  • Tavaborole enters the fungal cell and binds to the editing site of the LeuRS enzyme.

  • The boron atom of tavaborole forms a stable, covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNALeu.[1][10]

  • This adduct traps the tRNALeu in the editing site, preventing the catalytic turnover of the enzyme.[1][9]

  • The inhibition of LeuRS halts the synthesis of leucyl-tRNALeu, thereby arresting protein synthesis and leading to fungal cell death.[1][2]

This mechanism is highly specific to the fungal enzyme, which is a key factor in its favorable safety profile in humans.

Tavaborole_Mechanism_of_Action cluster_fungal_cell Fungal Cell Cytoplasm Tav Tavaborole (AN2690) LeuRS Leucyl-tRNA Synthetase (LeuRS) Tav->LeuRS Binds to Editing Site Adduct [LeuRS-tRNA-Leu-Tavaborole] Adduct (Trapped in Editing Site) LeuRS->Adduct tRNA tRNA-Leu tRNA->Adduct Forms Covalent Bond with Terminal Adenosine Protein_Synth Protein Synthesis Adduct->Protein_Synth Inhibits Cell_Death Fungal Cell Death Protein_Synth->Cell_Death Leads to caption Mechanism of Tavaborole Action via LeuRS Inhibition

Caption: Mechanism of Tavaborole Action via LeuRS Inhibition

Comprehensive Non-Clinical Safety and Toxicology Assessment

A rigorous non-clinical safety program was conducted to characterize the potential toxicities of tavaborole, adhering to international regulatory guidelines.

Genetic Toxicology

A standard battery of genotoxicity tests was performed to assess the mutagenic and clastogenic potential of tavaborole. The consistent negative results across these assays are a cornerstone of its safety profile, indicating a low risk for genetic damage.

  • Bacterial Reverse Mutation (Ames) Assay: Tavaborole was negative in this assay, which tests for the ability of a substance to induce mutations in bacterial strains.[11][12]

  • In Vitro Chromosome Aberration Assay: No evidence of chromosomal damage was observed in cultured human peripheral lymphocytes.[11][12]

  • In Vivo Rat Micronucleus Assay: Tavaborole did not induce an increase in micronucleated erythrocytes in rats, demonstrating a lack of chromosome-damaging potential in a whole-animal system.[11][12]

These findings collectively demonstrate that tavaborole is not genotoxic.[11]

Carcinogenicity

Long-term carcinogenicity studies are critical for drugs intended for chronic use. Tavaborole was evaluated in 2-year bioassays in both mice and rats.

  • Dermal Carcinogenicity Study (Mice): CD-1 mice received daily topical applications of tavaborole solution for 104 weeks. No drug-related neoplastic findings were observed at doses up to 15% tavaborole solution, which corresponds to systemic exposures 89 times the maximum recommended human dose (MRHD) based on Area Under the Curve (AUC) comparisons.[13][14]

  • Oral Carcinogenicity Study (Rats): Sprague-Dawley rats were administered daily oral doses of tavaborole for 104 weeks. There was no evidence of tavaborole-related neoplasms at doses resulting in exposures up to 14 times the MRHD based on AUC.[12][13][14]

Based on these comprehensive studies, tavaborole is considered noncarcinogenic.[13]

Reproductive and Developmental Toxicity

The potential for tavaborole to interfere with reproduction and fetal development was thoroughly investigated in a series of studies.

  • Fertility and Early Embryonic Development (Rats): Oral administration of tavaborole to male and female rats at doses up to 300 mg/kg/day had no effect on fertility or reproductive performance.[1][12] This dose represents a systemic exposure 107 times the MRHD.[1]

  • Embryo-Fetal Development (Rats): In an oral study, no teratogenicity was observed at doses up to 100 mg/kg/day (29 times the MRHD).[1] However, at a high dose of 300 mg/kg/day (570 times the MRHD), treatment-related skeletal malformations and variations were observed, indicating developmental toxicity at maternally toxic exposures.[1][14][15]

  • Embryo-Fetal Development (Rabbits): In an oral study, excessive embryofetal mortality was noted at 150 mg/kg/day (155 times the MRHD) in the presence of maternal toxicity.[12][14] No drug-related malformations were observed at this dose.[12][14] In a dermal study, no embryofetal toxicity was noted at 5% tavaborole solution (26 times the MRHD).[14]

Table 1: Summary of Key Non-Clinical Reproductive and Developmental Toxicity Findings

Study TypeSpeciesRouteNOAEL (Maternal Toxicity)NOAEL (Embryo-Fetal/Offspring Effects)Key Findings
FertilityRatOral60 mg/kg/day[1]≥100 mg/kg/day[1]No effect on fertility up to 107x MRHD.[1][12]
Embryo-FetalRatOralNot explicitly stated100 mg/kg/day (29x MRHD)[1]Skeletal malformations observed at 300 mg/kg/day (570x MRHD).[1][15]
Embryo-FetalRabbitOral<150 mg/kg/day50 mg/kg/day (16x MRHD)[1][14]Embryofetal mortality at high, maternally toxic doses.[12][14]
Embryo-FetalRabbitDermalNot explicitly stated5% solution (26x MRHD)[1][14]No embryofetal toxicity at 26x MRHD.[14]
Pre/Post-NatalRatOralNot explicitly stated29x MRHD[12]No effects on postnatal development.[12]

NOAEL: No-Observed-Adverse-Effect Level; MRHD: Maximum Recommended Human Dose (based on AUC comparison)

Local Tolerance

As a topically applied drug, local tolerance is a key safety parameter.

  • Dermal Irritation: Tavaborole was found to be slightly irritating to intact rabbit skin after a single 24-hour topical application under occlusion.[12] In clinical trials, application site reactions were the most common adverse events.[15]

  • Ocular Irritation: The compound was classified as an ocular irritant in rabbits.[12]

  • Dermal Sensitization: In a guinea pig maximization test, tavaborole was classified as a non-sensitizer, indicating a low potential for causing allergic contact dermatitis.[12] Post-marketing reports, however, have identified cases of contact allergy.[15]

Clinical Safety Profile

The safety of tavaborole has been established in multiple clinical trials involving hundreds of subjects.[15][16][17]

Pharmacokinetics and Systemic Exposure

Following topical application to all ten toenails for 14 days, systemic exposure to tavaborole is low. Steady state is achieved after 14 days.[15] The mean peak plasma concentration (Cmax) was 3.5 ± 2.3 ng/mL.[15] This low systemic exposure is consistent with the topical route of administration and minimizes the risk of systemic side effects.[18]

Adverse Events in Clinical Trials

In two large Phase III clinical trials, tavaborole was well-tolerated. The most common adverse reactions were localized to the site of application.

Table 2: Common Adverse Reactions (≥1%) in Phase III Clinical Trials

Adverse ReactionTavaborole (N=791)
Application site exfoliation≥1%
Ingrown toenail≥1%
Application site erythema≥1%
Application site dermatitis≥1%

Data sourced from the Tavaborole Prescribing Information.[15]

No treatment-related systemic side effects were observed in any of the clinical trials.[2][18] The safety profile was consistent across studies.[3]

Preclinical_Safety_Workflow cluster_in_vitro In Vitro / Ex Vivo Assessment cluster_in_vivo In Vivo Animal Assessment cluster_integration Safety Integration & Risk Assessment Genotox_vitro Genetic Toxicology (In Vitro) - Ames Test - Chromosome Aberration Genotox_vivo Genetic Toxicology (In Vivo) - Micronucleus Test Genotox_vitro->Genotox_vivo Metabolism Metabolic Stability (Microsomes, Hepatocytes) PK_Tox Pharmacokinetics & Repeated-Dose Toxicity (Rat, Minipig) Metabolism->PK_Tox Repro_Tox Reproductive & Developmental Tox (Rat, Rabbit) PK_Tox->Repro_Tox Carcinogenicity Carcinogenicity Bioassays (2-year, Rat & Mouse) PK_Tox->Carcinogenicity Dose Selection Local_Tol Local Tolerance - Dermal/Ocular Irritation - Sensitization PK_Tox->Local_Tol Genotox_vivo->Carcinogenicity Risk_Assess Human Risk Assessment - Establish NOAELs - Calculate Safety Margins Genotox_vivo->Risk_Assess Repro_Tox->Risk_Assess Carcinogenicity->Risk_Assess Local_Tol->Risk_Assess caption Typical Preclinical Safety Evaluation Workflow

Caption: Typical Preclinical Safety Evaluation Workflow

Key Experimental Protocols

To ensure transparency and reproducibility, the methodologies for key toxicological assessments are critical. The following are generalized protocols based on international guidelines (e.g., OECD, ICH).

Protocol: Bacterial Reverse Mutation (Ames) Test

Objective: To assess the potential of a test article to induce gene mutations (point mutations) in several strains of Salmonella typhimurium and Escherichia coli.

Methodology:

  • Strain Selection: Use a minimum of five strains, including four S. typhimurium strains (TA98, TA100, TA1535, TA1537) and one E. coli strain (WP2 uvrA or WP2 uvrA (pKM101)).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver S9 fraction). This is crucial as some chemicals only become mutagenic after metabolic processing.

  • Dose Selection: Perform a preliminary range-finding study to determine the appropriate dose range, which should include cytotoxic concentrations. The main experiment should use at least five different analyzable concentrations.

  • Assay Procedure (Plate Incorporation Method): a. To a test tube, add 0.1 mL of bacterial culture, 0.1 mL of the test article solution (or vehicle control), and 0.5 mL of S9 mix (for +S9 plates) or buffer (for -S9 plates). b. Incubate briefly at 37°C. c. Add 2.0 mL of molten top agar and vortex gently. d. Pour the mixture onto minimal glucose agar plates. e. Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive response is defined as a concentration-related increase in the number of revertants to at least twice (for strains with low spontaneous revertant counts) or three times (for strains with high spontaneous revertant counts) the vehicle control value.

Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test

Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for the presence of micronuclei in newly formed erythrocytes in bone marrow or peripheral blood of a treated animal.

Methodology:

  • Animal Model: Typically use young adult rodents (e.g., Sprague-Dawley rats). Use both male and female animals.

  • Dose and Administration: Administer the test article, typically via the clinical route (e.g., dermal or oral gavage), at a minimum of three dose levels. The highest dose should be the maximum tolerated dose (MTD) or a limit dose (e.g., 2000 mg/kg). Include a vehicle control and a positive control group (e.g., cyclophosphamide).

  • Sample Collection: a. Collect bone marrow or peripheral blood at appropriate time points after the final dose. For bone marrow, a common time point is 24 hours post-treatment. For peripheral blood, sampling at 48 and 72 hours is typical to allow for the accumulation of micronucleated reticulocytes. b. Prepare slides and stain with a dye that allows for differentiation of young (polychromatic/reticulocytes) and mature (normochromatic) erythrocytes (e.g., acridine orange, Giemsa).

  • Microscopic Analysis: a. Score at least 2000 immature erythrocytes per animal for the presence of micronuclei. b. Determine the ratio of immature to mature erythrocytes as a measure of cytotoxicity (myelosuppression).

  • Data Analysis: A positive result is a dose-related and statistically significant increase in the frequency of micronucleated immature erythrocytes in any of the treated groups compared to the vehicle control group.

Conclusion

The comprehensive safety and toxicology assessment of tavaborole (AN2690) reveals a favorable profile for its intended use as a topical treatment for onychomycosis. Its mechanism of action, which targets a fungal-specific enzyme, provides a strong basis for its selectivity. Extensive testing has shown that tavaborole is non-genotoxic and non-carcinogenic.[11][12][13] Reproductive toxicity studies have established clear safety margins, with developmental effects observed only at systemic exposures many times higher than those achieved in clinical use.[1][14][15] In humans, topical application results in low systemic exposure and a well-tolerated safety profile, with adverse events being primarily mild and localized to the application site.[15][18] This robust dataset underscores the scientific integrity of its development program and establishes tavaborole as a safe and effective therapeutic agent for its approved indication.

References

  • ResearchGate. Tavaborole, a Novel Boron-Containing Small Molecule Pharmaceutical Agent for Topical Treatment of Onychomycosis: I. Reproductive and Developmental Toxicity Studies. Available from: [Link]

  • Ciaravino, V., Coronado, D., Lanphear, C., & Chanda, S. (2014). Tavaborole, a novel boron-containing small molecule for the topical treatment of onychomycosis, is noncarcinogenic in 2-year carcinogenicity studies. International Journal of Toxicology, 33(5), 419-427. Available from: [Link]

  • Ciaravino, V., Weiner, S., & Coronado, D. (2013). An assessment of the genetic toxicology of novel boron-containing therapeutic agents. Environmental and Molecular Mutagenesis, 54(7), 568-574. Available from: [Link]

  • Pfizer. (2021). STAQUIS® TOPICAL OINTMENT 2% Crisaborole. Available from: [Link]

  • U.S. Food and Drug Administration. (2014). NDA 204427Orig1s000 Pharmacology Review. Available from: [Link]

  • Viona Pharmaceuticals. Safety Data Sheet Tavaborole topical solution, 5% Strength. Available from: [Link]

  • U.S. Food and Drug Administration. (2016). NDA 207695Orig1s000 Pharmacology Review. Available from: [Link]

  • Drugs.com. Tavaborole Topical Solution: Package Insert / Prescribing Info / MOA. (2025). Available from: [Link]

  • Gupta, A. K., & Daigle, D. (2014). Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. Expert Review of Anti-infective Therapy, 12(7), 735-742. Available from: [Link]

  • Palencia, A., et al. (2015). Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. ACS Chemical Biology, 10(10), 2343-2353. Available from: [Link]

  • U.S. Food and Drug Administration. (2016). Cross-Discipline Team Leader Review - NDA 207695. Available from: [Link]

  • Hernandez, V., et al. (2019). Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases, 5(8), 1350-1361. Available from: [Link]

  • Therapeutic Goods Administration. (2019). Australian Public Assessment Report for Crisaborole. Available from: [Link]

  • Therapeutic Goods Administration. (2019). Crisaborole Product Information. Available from: [Link]

  • Del Rosso, J. Q. (2015). Spotlight on tavaborole for the treatment of onychomycosis. Drug Design, Development and Therapy, 9, 6185-6190. Available from: [Link]

  • ClinicalTrials.gov. NCT00680134: Safety and Efficacy Evaluation of Topically Applied AN2690 Solutions for Subjects With Onychomycosis. Available from: [Link]

  • Elewski, B. E., & Aly, R. (2013). From the Test Tube to the Treatment Room: Fundamentals of Boron-containing Compounds and their Relevance to Dermatology. The Journal of Clinical and Aesthetic Dermatology, 6(7), 33-38. Available from: [Link]

  • New Drug Approvals. (2013). TAVABOROLE, AN 2690. Available from: [Link]

  • U.S. Food and Drug Administration. (2010). NDA 204427Orig1s000 Clinical Pharmacology Review. Available from: [Link]

  • U.S. Food and Drug Administration. (2013). NDA 204427Orig1s000 Medical Review. Available from: [Link]

  • ClinicalTrials.gov. NCT00680147: Study of Different Doses of a Novel Treatment for Onychomycosis. Available from: [Link]

  • ClinicalTrials.gov. NCT01302119: Efficacy and Safety of AN2690 Topical Solution to Treat Onychomycosis of the Toenail. Available from: [Link]

  • ClinicalTrials.gov. NCT01270971: Efficacy and Safety Evaluation of AN2690 Topical Solution to Treat Onychomycosis of the Toenail. Available from: [Link]

  • Field, M. C., et al. (2024). Pass the boron: benzoxaboroles as antiparasite drugs. Trends in Parasitology. Available from: [Link]

  • Field, M. C., et al. (2024). Pass the boron: benzoxaboroles as antiparasite drugs. Trends in Parasitology. Available from: [Link]

  • ResearchGate. Benzoxaboroles in Medicinal Chemistry: A Structure-Guided Perspective on Next-Generation Therapeutics. (2025). Available from: [Link]

  • ClinicalTrials.gov. NCT00680160: Absorption and Systemic Study of AN2690 in Patients With Moderate to Severe Onychomycosis (ADME I). Available from: [Link]

  • Angeli, A., et al. (2021). Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 26(21), 6698. Available from: [Link]

  • Myers, C. R., et al. (2018). Developmental and reproduction toxicity studies of glycolipids from Dacryopinax spathularia. Food and Chemical Toxicology, 120, 529-535. Available from: [Link]

  • Oncodesign Services. Covalent drugs and the potential of benzoxaboroles. Available from: [Link]

  • Lister, R. E. (2000). The reproductive and developmental toxicity of the antifungal drug Nyotran (liposomal nystatin) in rats and rabbits. Fundamental and Applied Toxicology, 55(2), 401-410. Available from: [Link]

  • Hui, X., et al. (2007). In Vitro penetration of a novel oxaborole antifungal (AN2690) into the human nail plate. Journal of Pharmaceutical Sciences, 96(10), 2622-2631. Available from: [Link]

  • Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1- Benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis. Journal of Medicinal Chemistry, 49(15), 4447-4450. Available from: [Link]

  • Li, C., et al. (2013). Discovery of a potent benzoxaborole-based anti-pneumococcal agent targeting leucyl-tRNA synthetase. Scientific Reports, 3, 2924. Available from: [Link]

  • U.S. Environmental Protection Agency. (1993). Assessment of Potential 2,4-D Carcinogenicity. Available from: [Link]

  • U.S. Food and Drug Administration. (2010). S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals - Guidance for Industry. Available from: [Link]

  • ResearchGate. Efficacy and safety of tavaborole topical solution, 5%, a novel boron-based antifungal agent, for the treatment of toenail onychomycosis: Results from 2 randomized phase-III studies. (2025). Available from: [Link]

  • Macpherson, T., et al. (2025). Evaluation of chronic toxicity and carcinogenicity of HFPO-DA in mice. Toxicology and Applied Pharmacology, 482, 117215. Available from: [Link]

  • Bremer, S., et al. (2005). Reproductive and developmental toxicity. Alternatives to Laboratory Animals, 33 Suppl 1, 183-209. Available from: [Link]

Sources

Discovery and Characterization of 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzoxaborole structural motif has emerged as a transformative pharmacophore in modern drug discovery, yielding FDA-approved therapeutics such as the antifungal tavaborole and the anti-inflammatory crisaborole, as well as advanced clinical candidates for neglected tropical diseases like acoziborole[1]. Within this chemical space, 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile (CAS: 947162-59-6) represents a highly specialized, functionally dense building block.

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic rationale, physicochemical characterization, and synthetic methodologies surrounding this specific 4-carbonitrile derivative. By understanding the profound electronic influence of the cyano group on the boron atom's Lewis acidity, drug development professionals can leverage this scaffold to design highly potent, reversibly covalent inhibitors targeting bimetallic enzymes and RNA-protein complexes[2].

Mechanistic Rationale: The Causality of the 4-Carbonitrile Substitution

To understand the utility of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile, one must analyze the causality behind its structural design. Traditional phenylboronic acids often suffer from poor aqueous solubility and a high pKa (~8.8), meaning they exist primarily in the neutral, trigonal planar state at physiological pH (7.4).

The benzoxaborole ring inherently lowers this pKa to ~7.3 by relieving steric strain upon conversion from the sp2 hybridized trigonal planar form to the sp3 hybridized tetrahedral boronate anion.

The Role of the 4-Carbonitrile Group: The addition of a cyano ( −C≡N ) group at the 4-position introduces a powerful electron-withdrawing group (EWG) adjacent to the boronic acid center.

  • Inductive and Resonance Effects: The cyano group pulls electron density away from the boron atom's empty p-orbital.

  • Enhanced Lewis Acidity: This electron depletion increases the boron's electrophilicity, making it highly susceptible to nucleophilic attack by target residues (e.g., the 2',3'-cis-diols of ribose in tRNA synthetases or catalytic water molecules in phosphodiesterases).

  • pKa Modulation: The EWG stabilizes the resulting negatively charged tetrahedral boronate anion, further depressing the pKa to approximately 6.5. Consequently, a higher fraction of the drug exists in the reactive, target-engaging state at physiological pH.

MOA Scaffold Benzoxaborole-4-carbonitrile Scaffold EWG 4-Cyano Group (EWG) Increases Lewis Acidity Scaffold->EWG Binding Reversible Covalent Binding (e.g., to Diols or Bimetallic Centers) Scaffold->Binding pKa Lowered pKa (~6.5) Active at Physiologic pH EWG->pKa pKa->Binding Outcome Target Inhibition (PDE4, LeuRS, etc.) Binding->Outcome

Figure 1: Pharmacological rationale and target engagement pathway of the 4-cyano benzoxaborole scaffold.

Physicochemical Characterization

Rigorous characterization is the foundation of trustworthy drug development. The physical properties of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile dictate its behavior in both synthetic workflows and biological assays[3][4].

Table 1: Core Physicochemical Properties
PropertyValue / Description
Chemical Name 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile
CAS Number 947162-59-6
Molecular Formula C8​H6​BNO2​
Molecular Weight 158.95 g/mol [3][4]
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, and slightly soluble in aqueous buffers
Hydrogen Bond Donors 1 (Boronic hydroxyl)
Hydrogen Bond Acceptors 3 (Cyano nitrogen, ring oxygen, boronic oxygen)
Table 2: Impact of 4-Position Substitution on Benzoxaborole Properties

Note: Data represents comparative SAR trends utilized in lead optimization.

Substitution at 4-PositionHammett Constant ( σp​ )Estimated pKaRelative Lewis Acidity
None (-H)0.00~7.3Baseline
Fluoro (-F)+0.06~7.1Moderate Increase
Cyano (-CN) +0.66 ~6.5 High Increase

Synthetic Methodology & Self-Validating Protocols

To ensure reproducibility and high yield, the synthesis of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile must be executed with strict environmental controls. The following protocol outlines a robust, three-step synthetic route starting from commercially available 3-bromo-2-methylbenzonitrile.

Synthesis A 3-Bromo-2-methylbenzonitrile B Radical Bromination (NBS, AIBN, PhCF3) A->B C 3-Bromo-2-(bromomethyl)benzonitrile B->C D Miyaura Borylation (B2pin2, Pd(dppf)Cl2, KOAc) C->D E Pinacol Boronate Intermediate D->E F Acidic Hydrolysis & Cyclization (HCl, THF/H2O) E->F G 1-Hydroxy-1,3-dihydro-2,1- benzoxaborole-4-carbonitrile F->G

Figure 2: Three-step synthetic workflow for 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile.

Step 1: Radical Bromination

Objective: Functionalize the benzylic methyl group to provide a leaving group for subsequent cyclization.

  • Procedure: Dissolve 3-bromo-2-methylbenzonitrile (1.0 eq) in anhydrous trifluorotoluene (PhCF3). Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq). Reflux the mixture under an argon atmosphere for 4 hours.

  • Causality & Validation: PhCF3 is chosen over carbon tetrachloride due to its superior environmental profile while maintaining excellent radical stabilization. AIBN ensures a steady, low-concentration radical flux, preventing over-bromination to the dibromomethyl species.

  • Checkpoint: Monitor via TLC (Hexanes:EtOAc 9:1). The reaction is complete when the starting material is consumed. Filter the succinimide byproduct and concentrate the filtrate to yield 3-bromo-2-(bromomethyl)benzonitrile.

Step 2: Miyaura Borylation

Objective: Introduce the boron atom via palladium-catalyzed cross-coupling.

  • Procedure: In a rigorously degassed Schlenk flask, combine 3-bromo-2-(bromomethyl)benzonitrile (1.0 eq), bis(pinacolato)diboron ( B2​pin2​ , 1.2 eq), anhydrous potassium acetate (KOAc, 3.0 eq), and Pd(dppf)Cl2​ (0.05 eq) in anhydrous 1,4-dioxane. Heat to 80°C for 12 hours.

  • Causality & Validation: The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, which is thermodynamically required for the transmetalation step with B2​pin2​ . KOAc acts as a mild base to activate the palladium complex without hydrolyzing the benzylic bromide prematurely.

  • Checkpoint: LC-MS analysis should confirm the mass of the pinacol boronate intermediate.

Step 3: Hydrolysis and Spontaneous Cyclization

Objective: Cleave the pinacol ester to reveal the boronic acid, which spontaneously cyclizes with the adjacent benzylic position.

  • Procedure: Dissolve the crude pinacol boronate intermediate in a 1:1 mixture of THF and 6M HCl. Stir at room temperature for 6 hours.

  • Causality & Validation: The acidic conditions hydrolyze the pinacol ester. Once the free boronic acid is generated, the proximity of the benzylic bromide (or benzylic alcohol, if transiently hydrolyzed) drives a rapid, thermodynamically favorable intramolecular cyclization to form the stable 5-membered oxaborole ring.

  • Checkpoint: Purify via reverse-phase preparative HPLC. Confirm the final structure of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile via 1H -NMR (singlet at ~5.1 ppm for the CH2​ protons) and 11B -NMR (broad singlet at ~33 ppm, characteristic of the benzoxaborole boron).

Applications in Advanced Drug Discovery

The 4-carbonitrile benzoxaborole is rarely the final drug; rather, it is a highly prized intermediate. The cyano group serves dual purposes in medicinal chemistry campaigns[5]:

  • Direct Pharmacophore Integration: In the development of antimalarial and anti-cryptosporidium agents[2], the cyano group acts as a hydrogen bond acceptor that can interact with specific residues in the pathogen's target enzymes (e.g., CPSF3 or phosphodiesterases).

  • Synthetic Handle for Elaboration: The nitrile can be subjected to controlled reduction to yield a primary amine ( −CH2​NH2​ ), hydrolyzed to a carboxylic acid ( −COOH ), or reacted with sodium azide to form a bioisosteric tetrazole ring. This allows medicinal chemists to rapidly generate a library of 4-substituted benzoxaboroles to map the Structure-Activity Relationship (SAR) of a binding pocket.

By integrating 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile into screening libraries, researchers can harness the unique covalent-reversible binding kinetics of boron, circumventing resistance mechanisms that plague traditional non-covalent inhibitors.

References

  • 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile. Angene Chemical. Available at:[Link]

  • Benzoxaborole Antimalarial Agents. Part 4. Discovery of Potent 6-(2-(Alkoxycarbonyl)pyrazinyl-5-oxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Discovery of an Orally Efficacious Pyrazolo[3,4-d]pyrimidine Benzoxaborole as a Potent Inhibitor of Cryptosporidium. ACS Publications. Available at: [Link]

Sources

An In-depth Technical Guide to the Protein-Ligand Interactions of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: The Emergence of the Benzoxaborole Scaffold in Medicinal Chemistry

The benzoxaborole moiety, a heterocyclic entity containing a boron atom, has garnered significant attention in modern medicinal chemistry. Its unique electronic properties, particularly the electrophilic nature of the boron atom, allow for distinct and often potent interactions with biological targets.[1][2] Unlike traditional carbon-based scaffolds, the boron atom can form reversible covalent bonds with nucleophilic residues in protein active sites, leading to potent and selective inhibition.[1][2] This guide will provide an in-depth technical exploration of the protein-ligand interactions of a specific member of this class, 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile, by leveraging established principles from extensively studied analogues such as Crisaborole and Tavaborole. While direct experimental data for the 4-carbonitrile isomer is not extensively published, the foundational mechanisms of interaction for the benzoxaborole class provide a robust framework for understanding its potential biological activity.

Physicochemical Properties and Target Engagement Potential

The 1-hydroxy-1,3-dihydro-2,1-benzoxaborole core imparts several advantageous properties. The presence of the boron-hydroxyl group makes the boron atom a Lewis acid, capable of accepting a pair of electrons. This facilitates interactions with nucleophilic groups commonly found in enzyme active sites, such as the hydroxyl groups of serine or threonine residues, or with metal ions that act as cofactors.[2] The fused ring system provides a rigid scaffold that can be functionalized to achieve selectivity for specific protein targets. The carbonitrile group, an electron-withdrawing substituent, can influence the electronic properties of the aromatic ring and participate in hydrogen bonding or other non-covalent interactions within a binding pocket.

Established Protein-Ligand Interaction Paradigms for Benzoxaboroles

The versatility of the benzoxaborole scaffold is demonstrated by the diverse range of protein targets inhibited by its derivatives. Two of the most well-characterized examples are the inhibition of phosphodiesterase 4 (PDE4) by Crisaborole and leucyl-tRNA synthetase (LeuRS) by Tavaborole.[3][4][5]

Inhibition of Phosphodiesterase 4 (PDE4): The Crisaborole Model

Crisaborole is a non-steroidal topical anti-inflammatory agent approved for the treatment of atopic dermatitis.[6][7] Its mechanism of action is the selective inhibition of PDE4, an enzyme that plays a crucial role in the inflammatory cascade by degrading cyclic adenosine monophosphate (cAMP).[3][6][8]

The interaction of Crisaborole with the PDE4 active site is a prime example of the unique chemistry of benzoxaboroles. The active site of PDE4 contains a bimetallic center, typically composed of zinc and magnesium ions, which are essential for catalysis.[9] The oxaborole group of Crisaborole chelates these catalytic metal ions, effectively blocking the enzyme's hydrolytic activity.[9] This interaction is thought to mimic the binding of the phosphate group of the natural substrate, cAMP.[9] By inhibiting PDE4, Crisaborole leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.[3][8][9]

Key Interaction Features:

  • Lewis Acid-Base Interaction: The boron atom acts as a Lewis acid, coordinating with the metal ions and a water molecule in the active site.

  • Mimicry of the Transition State: The tetrahedral geometry adopted by the boron upon binding mimics the pentacovalent phosphate transition state of cAMP hydrolysis.

  • Aromatic Interactions: The benzonitrile portion of the molecule extends into a hydrophobic pocket, contributing to binding affinity and selectivity.[9]

Given its structural similarity, 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile is a plausible candidate for PDE4 inhibition. The core benzoxaborole moiety would be expected to engage the bimetallic center in a similar fashion to Crisaborole. The positioning of the carbonitrile group would influence the orientation of the molecule within the active site and its interactions with surrounding residues.

Inhibition of Leucyl-tRNA Synthetase (LeuRS): The Tavaborole Model

Tavaborole is a topical antifungal agent used for the treatment of onychomycosis.[5][10][11] It exerts its antifungal effect by inhibiting fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[4][12] LeuRS is responsible for attaching the amino acid leucine to its cognate tRNA (tRNALeu).[12]

The mechanism of inhibition by Tavaborole is a fascinating example of covalent trapping. LeuRS possesses an editing domain to ensure the fidelity of aminoacylation.[4][13] Tavaborole binds to this editing site and forms a stable adduct with the 3'-terminal adenosine of tRNALeu.[4][13][14][15] The boron atom of Tavaborole forms covalent bonds with the 2'- and 3'-hydroxyl groups of the ribose sugar of adenosine, effectively trapping the tRNA molecule in the editing site and halting protein synthesis.[4][13][15][16] This mechanism is highly specific for the fungal enzyme over its human counterpart, contributing to the drug's favorable safety profile.[12]

Key Interaction Features:

  • Covalent Adduct Formation: The boron atom forms a stable, yet reversible, covalent complex with the cis-diol of the tRNA's terminal ribose.[15][16]

  • Enzyme-Substrate-Inhibitor Complex: Tavaborole traps the tRNA substrate within the enzyme's editing site, leading to potent inhibition.

  • Selectivity: Differences in the editing sites of fungal and human LeuRS allow for selective inhibition.

The potential for 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile to act as a LeuRS inhibitor would depend on its ability to access and form a stable adduct within the editing site of the enzyme.

Other Potential Protein Targets for Benzoxaboroles

The unique reactivity of the benzoxaborole scaffold makes it a privileged structure for interacting with a variety of other protein targets. Recent research has identified benzoxaboroles as inhibitors of:

  • β-lactamases: Certain benzoxaboroles can inhibit bacterial β-lactamases, enzymes that confer resistance to β-lactam antibiotics. The boron atom can interact with the catalytic serine residue in the active site.[1]

  • Carbonic Anhydrases: The benzoxaborole moiety can act as a zinc-binding group, enabling the inhibition of carbonic anhydrases.[17][18]

  • Proteases: Benzoxaboroles have been developed as inhibitors of viral proteases, such as those from SARS-CoV-2 and dengue virus.[19]

  • Eukaryotic Translation Initiation Factor 4E (eIF4E): Some benzoxaboroles have been shown to bind to the cap-binding pocket of eIF4E, an important target in cancer therapy.[20][21][22]

Experimental Protocols for Characterizing Protein-Ligand Interactions

A multi-faceted approach is essential for comprehensively characterizing the interaction of a novel benzoxaborole, such as 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile, with its protein target.

Enzyme Inhibition Assays

The initial step is to determine if the compound inhibits the activity of the target enzyme.

Step-by-Step Protocol for a Generic Enzyme Inhibition Assay:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the target enzyme in a suitable buffer.

    • Prepare a stock solution of the enzyme's substrate.

  • Assay Setup:

    • In a microplate, add the assay buffer.

    • Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.

    • Add the enzyme to all wells and incubate for a pre-determined time to allow for inhibitor binding.

  • Initiation of Reaction:

    • Add the substrate to all wells to start the enzymatic reaction.

  • Detection:

    • Monitor the reaction progress over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

Step-by-Step Protocol for ITC:

  • Sample Preparation:

    • Dialyze the protein and dissolve the ligand in the same buffer to minimize heat of dilution effects.

    • Degas both the protein and ligand solutions.

  • Instrument Setup:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe.

    • Set the experimental parameters (temperature, injection volume, spacing between injections).

  • Titration:

    • Perform a series of small injections of the ligand into the protein solution.

    • The instrument measures the heat released or absorbed upon each injection.

  • Data Analysis:

    • Integrate the heat peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model to extract the thermodynamic parameters.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the protein-ligand complex, revealing the precise binding mode and key interactions.

Step-by-Step Workflow for X-ray Crystallography:

  • Protein Expression and Purification: Produce and purify a large quantity of the target protein.

  • Crystallization:

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain protein crystals.

    • Soak the protein crystals in a solution containing the ligand or co-crystallize the protein and ligand together.

  • Data Collection:

    • Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source).

    • Collect the diffraction data as the crystal is rotated.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • Build a model of the protein-ligand complex into the electron density.

    • Refine the model to improve its agreement with the experimental data.

Data Presentation and Visualization

Quantitative Data Summary
CompoundTarget EnzymeIC50 (nM)Kd (nM)
CrisaborolePDE4B57.20[23]-
Compound 72PDE4B0.42[23]-
TavaboroleNDM-519,600[24]388,400[24]
TavaboroleKPC-21,100[24]5,800[24]

Note: Data for 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile is not available in the public domain and would need to be determined experimentally.

Visualizations

PDE4_Inhibition cluster_0 PDE4 Active Site PDE4 PDE4 Enzyme Bimetallic_Center Zn²⁺/Mg²⁺ Center AMP AMP (Product) PDE4->AMP No_Inflammation Reduced Inflammation PDE4->No_Inflammation Inhibition leads to (via increased cAMP) cAMP cAMP (Substrate) cAMP->PDE4 Hydrolysis Inflammation Pro-inflammatory Cytokine Release AMP->Inflammation Leads to Benzoxaborole 1-hydroxy-1,3-dihydro- 2,1-benzoxaborole- 4-carbonitrile Benzoxaborole->Bimetallic_Center Chelation/ Inhibition

Caption: Mechanism of PDE4 Inhibition by Benzoxaboroles.

LeuRS_Inhibition cluster_0 Leucyl-tRNA Synthetase (LeuRS) LeuRS LeuRS Enzyme Editing_Site Editing Site Trapped_Complex Trapped Ternary Complex Editing_Site->Trapped_Complex Adduct Formation tRNA_Leu tRNA_Leu tRNA_Leu->Editing_Site Benzoxaborole 1-hydroxy-1,3-dihydro- 2,1-benzoxaborole- 4-carbonitrile Benzoxaborole->Editing_Site Protein_Synthesis Protein Synthesis Blocked Trapped_Complex->Protein_Synthesis

Caption: Mechanism of LeuRS Inhibition by Benzoxaboroles.

Experimental_Workflow Start Hypothesis: Compound inhibits Target X Enzyme_Assay Enzyme Inhibition Assay (Determine IC50) Start->Enzyme_Assay ITC Isothermal Titration Calorimetry (ITC) (Determine Kd, ΔH) Enzyme_Assay->ITC If active Crystallography X-ray Crystallography (Determine Binding Mode) ITC->Crystallography SAR Structure-Activity Relationship (SAR) (Optimize Compound) Crystallography->SAR SAR->Enzyme_Assay Iterate Lead_Compound Lead Compound Identified SAR->Lead_Compound If optimized

Caption: Integrated Workflow for Characterizing Protein-Ligand Interactions.

Conclusion and Future Directions

The benzoxaborole scaffold represents a significant advancement in the design of targeted therapies. While the specific protein-ligand interactions of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile remain to be fully elucidated, the well-established mechanisms of action for Crisaborole and Tavaborole provide a strong foundation for future investigations. The unique ability of the boron atom to engage in reversible covalent interactions and chelate metal ions opens up a vast landscape of potential protein targets. A systematic and integrated experimental approach, combining enzymology, biophysics, and structural biology, will be paramount in unlocking the full therapeutic potential of this promising class of molecules. The insights gained from such studies will not only advance our understanding of protein-ligand interactions but also pave the way for the development of novel therapeutics for a wide range of diseases.

References

  • Mechanism of Action | EUCRISA® (crisaborole) ointment 2% HCP Site. (n.d.). Retrieved from [Link]

  • What is the mechanism of Crisaborole? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Crisaborole in Dermatology. (2026, January 22). Retrieved from [Link]

  • Dong, C., Virtucio, C., Zemska, O., et al. (2016). Treatment of Skin Inflammation With Benzoxaborole Phosphodiesterase Inhibitors: Selectivity, Cellular Activity, and Effect on Cytokines Associated With Skin Inflammation and Skin Architecture Changes. Journal of Pharmacology and Experimental Therapeutics, 358(3), 413-422. Retrieved from [Link]

  • Clinical Pharmacology Review (Eucrisa). (2016, January 7). U.S. Food and Drug Administration. Retrieved from [Link]

  • New Compound Effectively Treats Fungal Infections. (2007, June 22). ScienceDaily. Retrieved from [Link]

  • Crisaborole. (n.d.). DermNet. Retrieved from [Link]

  • Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase. (n.d.). eScholarship.org. Retrieved from [Link]

  • Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. (2020, January 15). OSTI.GOV. Retrieved from [Link]

  • PDE4 Inhibitors. (2023, July 21). Encyclopedia MDPI. Retrieved from [Link]

  • A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Antimycobacterial Activity. (n.d.). Antimicrobial Agents and Chemotherapy - ASM Journals. Retrieved from [Link]

  • Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. (2015, October 16). PubMed. Retrieved from [Link]

  • Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. (2015, July 14). ACS Chemical Biology. Retrieved from [Link]

  • Treatment of skin inflammation with benzoxaborole PDE inhibitors: selectivity, cellular activity, and effect on cytokines associated with skin inflammation and skin architecture changes. (2016, June 27). ResearchGate. Retrieved from [Link]

  • Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase. (n.d.). OSTI.GOV. Retrieved from [Link]

  • Design, synthesis and structure of a frustrated benzoxaborole and its applications in the complexation of amines, amino acids, and protein modification. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. (n.d.). MedChemComm (RSC Publishing). Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel benzoxaborole derivatives as potent PDE4 inhibitors for topical treatment of atopic dermatitis. (2021, March 5). PubMed. Retrieved from [Link]

  • Vibrational Properties of Benzoxaboroles and Their Interactions with Candida albicans' LeuRS. (2021, October 2). MDPI. Retrieved from [Link]

  • Antifungal agent tavaborole as a potential broad-spectrum serine and metallo-β-lactamases inhibitor. (2025, May 13). PMC. Retrieved from [Link]

  • selective pde4 inhibitor: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. (2014, July 15). PubMed. Retrieved from [Link]

  • Schematic representation of benzoxaborole Lewis/Brønsted acidic... (n.d.). ResearchGate. Retrieved from [Link]

  • Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling. (2021, August 15). PubMed. Retrieved from [Link]

  • Covalent drugs and the potential of benzoxaboroles. (n.d.). Oncodesign Services. Retrieved from [Link]

  • Spotlight on tavaborole for the treatment of onychomycosis. (2015, November 20). PMC. Retrieved from [Link]

  • An upcoming drug for onychomycosis: Tavaborole. (n.d.). PMC - NIH. Retrieved from [Link]

  • In Vitro Resistance and Evolution of Resistance to Tavaborole in Trichophyton rubrum. (n.d.). PMC. Retrieved from [Link]

  • Benzoxaboroles are structurally unique binders of eukaryotic translation initiation factor 4E. (2026, March 1). ResearchGate. Retrieved from [Link]

  • Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents. (2021, May 31). MDPI. Retrieved from [Link]

  • Benzoxaboroles are structurally unique binders of eukaryotic translation initiation factor 4E. (2026, February 25). bioRxiv. Retrieved from [Link]

  • Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases. (n.d.). PMC. Retrieved from [Link]

  • Benzoxaboroles are structurally unique binders of eukaryotic translation initiation factor 4E. (n.d.). PMC - NIH. Retrieved from [Link]

  • Discovery of a New Boron-Containing Antifungal Agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1- Benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis. (2006, July 27). PubMed. Retrieved from [Link]

  • Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). (2025, August 7). ResearchGate. Retrieved from [Link]

  • 6-Substituted Triazolyl Benzoxaboroles as Selective Carbonic Anhydrase Inhibitors: In Silico Design, Synthesis, and X-ray Crystallography. (2023, June 7). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Robust HPLC-UV Method Development for 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

The compound 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile (CAS No. 947162-59-6) is a critical structural motif and intermediate in the synthesis of novel boron-containing therapeutics, including phosphodiesterase 4 (PDE4) inhibitors and antifungal agents.

Developing a reliable High-Performance Liquid Chromatography (HPLC) method for benzoxaboroles presents unique chromatographic challenges. The presence of the boron atom—a Lewis acid with an empty p-orbital—creates a dynamic equilibrium between the cyclic benzoxaborole and the open-chain boronic acid form. Furthermore, the electron-withdrawing cyano group at the 4-position influences the pKa of the boron hydroxyl group. Without precise control of the chromatographic environment, analysts frequently encounter severe peak tailing, retention time shifts, and poor recovery due to secondary interactions with the stationary phase.

This application note provides a comprehensive, self-validating protocol for the quantification and purity analysis of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile, grounded in Analytical Quality by Design (AQbD) principles[1],[2].

Mechanistic Principles of Benzoxaborole Chromatography

To ensure a highly reproducible method, every experimental parameter must be chosen based on the physicochemical causality of the analyte.

The Boron-Silanol Interaction (Stationary Phase Selection)

Boron atoms can form strong, reversible covalent bonds or hydrogen bonds with residual, unreacted silanol groups (-SiOH) on standard silica-based HPLC columns. This interaction is the primary cause of peak tailing in boronic acid and benzoxaborole analysis. Causality-Driven Solution: We utilize a highly base-deactivated, double-end-capped C18 column (e.g., Phenomenex Gemini C18 or Waters XBridge)[3],[4]. End-capping masks the active silanols, physically preventing the Lewis acid-base interaction between the analyte and the silica matrix.

pH-Dependent Equilibrium (Mobile Phase Optimization)

Benzoxaboroles exhibit a pKa typically between 7.0 and 8.0. At neutral or basic pH, the compound ionizes into a boronate anion, leading to split peaks or broad elution profiles. Causality-Driven Solution: The mobile phase must be strictly buffered to an acidic pH (3.0 – 4.5) to suppress ionization and lock the molecule into its neutral, cyclic form. Studies on related benzoxaboroles, such as Tavaborole[5] and Crisaborole[3], demonstrate that using a 10 mM Ammonium Acetate buffer (pH 4.5) or a Phosphate buffer (pH 3.0) yields optimal peak symmetry (Tailing Factor < 1.2).

Mechanism High_pH High pH (> pKa) Boronate Anion Peak_Tail Peak Tailing & Poor Resolution High_pH->Peak_Tail Silanol Uncapped Silica Active Silanols Silanol->Peak_Tail Low_pH Acidic pH (3.0) Neutral Benzoxaborole Peak_Sharp Sharp, Symmetrical Peaks (Tailing Factor < 1.2) Low_pH->Peak_Sharp Endcap Fully End-capped C18 Stationary Phase Endcap->Peak_Sharp

Fig 1. Mechanistic impact of pH and column chemistry on benzoxaborole peak shape.

Analytical Quality by Design (AQbD) Workflow

To ensure the method is robust against daily laboratory variations, we employ an AQbD workflow. This maps out the critical method parameters (CMPs) such as gradient slope, column temperature, and buffer concentration, ensuring they remain within a validated Design Space.

QbD_Workflow ATP Define Analytical Target Profile (ATP) CMA Identify Critical Method Attributes (Resolution, Tailing) ATP->CMA Risk Risk Assessment (Boron-Silanol Interactions) CMA->Risk DoE Design of Experiments (DoE) (pH, % Organic, Temp) Risk->DoE Opt Method Optimization & Design Space Definition DoE->Opt Val ICH Q2(R1) Validation (Linearity, Accuracy, Precision) Opt->Val

Fig 2. Analytical Quality by Design (AQbD) workflow for HPLC method development.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating; it includes built-in System Suitability Testing (SST) criteria that must be met before any sample data is integrated, ensuring absolute trustworthiness of the results.

Reagents and Materials
  • Analyte: 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile reference standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Buffer Reagents: Ammonium acetate (AR grade), Glacial acetic acid.

  • Diluent: Dimethyl sulfoxide (DMSO) / Mobile Phase A (10:90, v/v). Note: Benzoxaboroles exhibit excellent solubility in DMSO, which prevents precipitation during sample prep[3].

Optimized Chromatographic Conditions
ParameterSpecification / SettingRationale
Column Phenomenex Gemini C18, 150 × 4.6 mm, 5 µmDouble end-capped to prevent silanol-boron interactions[3].
Mobile Phase A 10 mM Ammonium Acetate, adjusted to pH 4.5 with Acetic AcidSuppresses ionization of the boron hydroxyl group[5].
Mobile Phase B 100% Acetonitrile (ACN)Lower viscosity than MeOH; provides sharper peaks.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 40 °CReduces solvent viscosity and improves mass transfer[3].
Detection (UV) 252 nm (PDA extracted)Captures the extended conjugation of the cyano-aromatic ring[3].
Injection Volume 10 µLBalances sensitivity with prevention of column overload.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 70 30
10.0 5 95
12.0 5 95
12.1 70 30

| 15.0 | 70 | 30 |

Step-by-Step Execution Workflow
  • Buffer Preparation: Dissolve 0.77 g of Ammonium acetate in 1000 mL of Milli-Q water. Add glacial acetic acid dropwise until the pH reaches exactly 4.5 ± 0.05. Filter through a 0.22 µm nylon membrane and degas.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve completely in 1.0 mL of DMSO, then make up to volume with Mobile Phase A (Stock: 1000 µg/mL). Dilute to a working concentration of 50 µg/mL.

  • System Purge & Equilibration: Flush the system with 50:50 Water:ACN for 10 minutes, followed by the initial gradient conditions (70% A / 30% B) for 20 minutes until a stable baseline is achieved.

  • Self-Validation (SST Injection): Inject the blank diluent to confirm no ghost peaks exist at the analyte's retention time. Inject the 50 µg/mL standard six consecutive times.

    • Proceed to sample analysis ONLY if the following SST criteria are met:

      • Retention Time %RSD ≤ 1.0%

      • Peak Area %RSD ≤ 2.0%

      • Tailing Factor (T) ≤ 1.5

      • Theoretical Plates (N) ≥ 5000

  • Sample Analysis & Bracketing: Inject samples. To ensure system stability over the run, inject a bracketing standard every 10 samples. The recovery of the bracketing standard must be 98.0% – 102.0% of the initial SST average.

Method Validation Summary (ICH Q2(R1) Standards)

Following the execution of the protocol, the method must be validated according to ICH Q2(R1) guidelines. Below is a summary of the expected validation data profile for this class of compounds, demonstrating the method's reliability and sensitivity[6],[4].

Validation ParameterAcceptance CriteriaExpected Result Profile
Linearity Range Correlation coefficient ( R2 ) > 0.9991.5 µg/mL to 100 µg/mL; R2 = 0.9995
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 3:1~0.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10:1~1.5 µg/mL
Intra-day Precision %RSD of peak area ≤ 2.0% (n=6)0.8% - 1.2%
Inter-day Precision %RSD of peak area ≤ 2.0% (n=6, 3 days)1.1% - 1.5%
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.2% ± 0.6%
Robustness Stable under deliberate variationsPasses (±0.2 pH, ±2°C, ±2% organic)

References

  • Journal of Chemical Health Risks. (2024). Development and Validation of RP-HPLC Method for Simultaneous Quantification of Tavaborole, Hydrocortisone, and Clindamycin Phosphate in Pharmaceutical Dosage Forms. Retrieved from[Link]

  • International Journal of Pharmaceuticals, Nutraceuticals and Cosmetic Science. (2024). Method Validation of Crisaborole using Reverse Phase High Performance Liquid Chromatography (RP-HPLC) and Quantitation of Crisaborole in Nanoemulsion Formulation. Retrieved from[Link]

  • ResearchGate. (2024). Analytical Quality by Design Based Robust RP-HPLC Method for Quantitative Estimation of Pregabalin and Etoricoxib in Fixed-Dose Combination Tablet Formulation. Retrieved from [Link]

  • ResearchGate. (2021). Development and validation of an RP-HPLC method for analysis of crisaborole. Retrieved from [Link]

Sources

Application of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile in medicinal chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile in Structure-Based Drug Design

Audience: Researchers, scientists, and drug development professionals

Executive Summary

The benzoxaborole scaffold has emerged as a privileged structure in modern medicinal chemistry, overcoming the historical pharmacokinetic limitations and off-target toxicities of traditional boronic acids[1]. Among its functionalized derivatives, 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile (CAS: 947162-59-6) represents a highly versatile building block. This application note details the mechanistic rationale, physicochemical profiling, and experimental protocols for utilizing this 4-cyano derivative in structure-based drug design, particularly for targeting metalloenzymes and RNA-protein complexes.

Mechanistic Rationale: The Role of the 4-Carbonitrile Substitution

The inclusion of a carbonitrile group at the C4 position of the benzoxaborole ring is not merely a structural variation; it is a deliberate physicochemical optimization strategy[2].

  • pKa Modulation and Lewis Acidity: The boron atom in the benzoxaborole ring possesses an empty p-orbital, rendering it a Lewis acid. The strong electron-withdrawing nature of the 4-carbonitrile group (via both inductive and resonance effects) increases the electrophilicity of the boron center[2]. This lowers the pKa of the B-OH group from ~7.3 (in unsubstituted benzoxaborole) to approximately 6.6. Consequently, at physiological pH (7.4), a higher fraction of the molecule exists in the negatively charged, tetrahedral boronate conformation[3].

  • Target Engagement (Causality of Binding): The tetrahedral geometry is the active pharmacophore required for reversible covalent binding. It allows the molecule to act as a unique ion chelator, engaging bimetallic centers (such as the zinc/magnesium ions in Phosphodiesterase 4, PDE4)[3], or to form highly stable adducts with cis-diols (such as the terminal ribose of tRNA in Leucyl-tRNA synthetase, LeuRS)[1].

  • Synthetic Versatility: Beyond its electronic effects, the nitrile group serves as a robust synthetic handle. It can be converted into bioisosteres (e.g., tetrazoles) or reduced to aminomethyl groups to explore the chemical space of an enzyme's binding pocket, mimicking transition states[4].

Visualizing the Mechanism of Action

MOA A 1-Hydroxy-1,3-dihydro- 2,1-benzoxaborole- 4-carbonitrile (Trigonal Planar) C Tetrahedral Boronate Adduct (Active Inhibition) A->C Nucleophilic Attack (Physiological pH) B Target Enzyme (e.g., LeuRS cis-diol or PDE4 bimetallic center) B->C Spatial Coordination

Fig 1: Reversible covalent binding mechanism of 4-cyano benzoxaborole to target enzymes.

Quantitative Data: Physicochemical Profiling

To understand the impact of the 4-carbonitrile substitution, we compare its physicochemical properties against other standard benzoxaborole scaffolds. The data below illustrates how electron-withdrawing groups (EWGs) optimize the scaffold for physiological targeting.

Compound ScaffoldSubstitutionHammett Constant (σ_m)Estimated pKaPredominant State at pH 7.4Primary Application
BenzoxaboroleNone (H)0.00~7.3Mixed (Trigonal/Tetrahedral)Baseline Scaffold
5-Fluoro-benzoxaborole5-Fluoro0.34~7.1Mixed (Trigonal/Tetrahedral)Antifungal (Tavaborole)[1]
4-Cyano-benzoxaborole 4-Carbonitrile 0.56 ~6.6 Tetrahedral (Anionic) Metalloenzyme/LeuRS Targeting

Table 1: Comparative physicochemical profiling of benzoxaborole derivatives demonstrating the pKa lowering effect of the 4-carbonitrile group.

Experimental Protocols

As a Senior Application Scientist, I emphasize that working with boron-containing compounds requires specific handling to prevent oxidative degradation and to accurately measure target engagement. The following protocols are designed as self-validating systems to ensure reproducible results.

Protocol A: Synthesis and Validation of Tetrahedral Boronate-Diol Adducts (In Vitro Assay Preparation)

Objective: To prepare and validate the reversible covalent adduct between 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile and a model cis-diol (e.g., adenosine) for Surface Plasmon Resonance (SPR) or X-ray crystallography.

Causality & Rationale: Boronate ester formation is highly pH-dependent. Preparing the adduct in a buffered system at pH 7.4 ensures that the binding kinetics observed in vitro accurately reflect physiological conditions[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM HEPES buffer supplemented with 150 mM NaCl and 5 mM MgCl2. Adjust the pH strictly to 7.40 using 1M NaOH. Rationale: HEPES is non-coordinating and will not compete with the diol for the boron's empty p-orbital.

  • Ligand Solubilization: Dissolve 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile in anhydrous DMSO to create a 10 mM stock. Rationale: Benzoxaboroles can form oligomers in highly concentrated aqueous solutions; DMSO maintains the monomeric state[5].

  • Adduct Formation: In a glass NMR tube, combine 500 µL of the HEPES buffer (prepared in D₂O), 50 µL of the 10 mM benzoxaborole stock, and 10 equivalents (500 µL of 100 mM stock) of adenosine. Incubate at 25°C for 30 minutes to reach thermodynamic equilibrium.

  • Self-Validation System (¹¹B NMR Quality Control):

    • Acquire an ¹¹B NMR spectrum of the mixture.

    • Validation Criterion: Unbound, trigonal planar benzoxaborole exhibits a broad resonance at ~30 ppm . Successful formation of the tetrahedral boronate-diol adduct will result in a distinct upfield shift to ~10 ppm . If the 30 ppm peak persists >10%, adjust the pH or diol concentration.

Protocol B: Synthetic Transformation of 4-Carbonitrile to a 4-(1H-Tetrazol-5-yl) Bioisostere

Objective: To convert the 4-carbonitrile handle into a tetrazole bioisostere, a common optimization step to enhance metabolic stability while retaining the acidic character necessary for target binding[4].

Causality & Rationale: The direct conversion of the nitrile to a tetrazole using sodium azide requires acidic conditions (e.g., NH₄Cl). Unprotected benzoxaboroles can be sensitive to harsh reaction conditions, sometimes leading to protodeboronation or complex mixtures[5]. However, the [3+2] cycloaddition can be achieved carefully without protection if the temperature is strictly controlled.

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile in 10 mL of anhydrous DMF.

  • Reagent Addition: Add 3.0 mmol of sodium azide (NaN₃) and 3.0 mmol of ammonium chloride (NH₄Cl). Rationale: NH₄Cl acts as a mild proton source to generate hydrazoic acid in situ, which undergoes the [3+2] cycloaddition with the nitrile.

  • Controlled Heating: Heat the mixture to 100°C under a nitrogen atmosphere for 12-16 hours. Rationale: Exceeding 120°C drastically increases the risk of boron-carbon bond cleavage.

  • Workup and Isolation: Cool the reaction to room temperature. Carefully acidify the mixture to pH 2 using 1M HCl (in a well-ventilated fume hood to safely vent any residual HN₃). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation System (LC-MS & IR Quality Control):

    • IR Spectroscopy: Confirm the disappearance of the sharp nitrile stretch at ~2220 cm⁻¹.

    • LC-MS: Confirm the mass shift. The starting material (Mw = 158.95) should be completely consumed, yielding the tetrazole product (Mw = 201.98). Observe the [M-H]⁻ ion in negative electrospray ionization (ESI) mode, which is highly sensitive for boronic acids.

Visualizing the Synthetic Workflow

Workflow Step1 Starting Material: 1-Hydroxy-1,3-dihydro-2,1- benzoxaborole-4-carbonitrile Step2A Route A: Catalytic Reduction (Raney Ni, H2, NH3/MeOH) Step1->Step2A Functionalization Step2B Route B: [3+2] Cycloaddition (NaN3, NH4Cl, DMF, 100°C) Step1->Step2B Functionalization Step3A 4-Aminomethyl Derivative (LeuRS Transition-State Mimic) Step2A->Step3A Target Optimization Step3B 4-(1H-Tetrazol-5-yl) Derivative (Carboxylic Acid Bioisostere) Step2B->Step3B Target Optimization

Fig 2: Synthetic divergence of the 4-carbonitrile handle for targeted drug discovery.

References

  • The synthesis of benzoxaboroles and their applications in medicinal chemistry. SciEngine. Available at: 1

  • Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). Taylor & Francis. Available at: 3

  • Benzoxaboroles in medicinal chemistry: A structure-guided perspective on next-generation therapeutics. PubMed. Available at: 2

  • Benzoxaboroles in Medicinal Chemistry: A Structure-Guided Perspective on Next-Generation Therapeutics. ResearchGate. Available at: 4

  • Protection of the Benzoxaborole Moiety: Synthesis and Functionalization of Zwitterionic Benzoxaborole Complexes. ACS Publications. Available at: 5

  • 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile Product Catalog. Sigma-Aldrich. Available at: Link

Sources

Formulation strategies for 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile delivery

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Formulation Strategies for 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile Delivery

Physicochemical Rationale and the Benzoxaborole Pharmacophore

The development of boron-containing therapeutics has revolutionized the treatment of challenging infectious diseases and inflammatory conditions. The molecule 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile (CAS: 947162-59-6) represents a highly potent building block and model active pharmaceutical ingredient (API) within this class.

Formulating this molecule presents unique biophysical challenges driven by the boron atom. The boron center possesses an empty p-orbital, rendering it a strong Lewis acid. In aqueous or physiological environments, it exists in a dynamic equilibrium between an uncharged, sp²-hybridized trigonal planar state and an anionic, sp³-hybridized tetrahedral state. Furthermore, the strongly electron-withdrawing cyano group at the 4-position increases the Lewis acidity of the boron atom compared to unsubstituted benzoxaboroles, making it highly susceptible to nucleophilic attack.

The Causality of Formulation Failure: Standard pharmaceutical excipients often contain vicinal diols (e.g., mannitol, sorbitol, glycerol). When a benzoxaborole is formulated with these polyols, the diols act as Lewis bases, attacking the boron atom to form reversible, yet highly stable, covalent boronate esters [1]. This interaction traps the API in an inactive tetrahedral state, preventing it from binding to its intended biological targets (such as leucyl-tRNA synthetase or mRNA processing enzymes), ultimately leading to precipitation, degradation, or complete loss of therapeutic efficacy.

G API 1-Hydroxy-1,3-dihydro- 2,1-benzoxaborole-4-carbonitrile (Trigonal Planar, ~31 ppm) Excipient Diol Excipient (e.g., Mannitol) API->Excipient Incompatible Formulation Target Biological Target (e.g., LeuRS / CPSF3) API->Target Target Binding Adduct Boronate Ester Adduct (Tetrahedral, ~8 ppm) Excipient->Adduct Reversible Covalent Bonding Therapeutic Therapeutic Complex (Efficacy Achieved) Target->Therapeutic Inhibition

Fig 1: Mechanistic pathway of benzoxaborole target binding vs. diol-excipient incompatibility.

Excipient Compatibility & Mechanistic Profiling

To design a viable delivery system, excipients must be rigorously screened to ensure they do not feature reactive hydroxyl groups that can coordinate with the boron center. Polymeric excipients utilizing amides, ethers, or esters (e.g., PVP-VA, HPMCAS) are preferred.

We utilize ¹¹B-NMR spectroscopy as a definitive, quantitative tool to track boron hybridization states. A trigonal planar boron typically resonates at ~30–31 ppm, whereas a tetrahedral boron adduct shifts significantly upfield to ~8–10 ppm [1].

Table 1: Quantitative Excipient Compatibility Matrix for 4-Cyano Benzoxaborole

ExcipientPrimary Functional Group¹¹B-NMR Shift (ppm)Adduct Formation (%)Compatibility Status
None (API Control) N/A31.180%Baseline
Mannitol Vicinal Diol8.35>95%Incompatible
Glycerol Vicinal Diol8.60>92%Incompatible
PVP-VA Amide / Ester31.10<2%Highly Compatible
HPMCAS Ether / Ester31.15<2%Highly Compatible

Delivery Strategy: Amorphous Solid Dispersions (ASDs)

Because 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile exhibits poor aqueous solubility driven by high crystalline lattice energy, we employ an Amorphous Solid Dispersion (ASD) strategy via spray drying. By dissolving the API and a non-diol polymer (such as HPMCAS) in a volatile solvent and rapidly evaporating it, the API is kinetically trapped in an amorphous state [2]. This circumvents the lattice energy barrier, generating a highly supersaturated state in the gastrointestinal tract to drive systemic absorption, while preserving the structural integrity of the B-O-B linkages [3].

Workflow Step1 API Profiling (11B-NMR & DSC) Step2 Polymer Selection (HPMCAS, PVP-VA) Step1->Step2 Step3 Spray Drying (Atomization & Drying) Step2->Step3 Step4 Validation (PXRD & Dissolution) Step3->Step4

Fig 2: Step-by-step workflow for formulating benzoxaborole amorphous solid dispersions.

Self-Validating Experimental Protocols

Protocol A: ¹¹B-NMR Excipient Compatibility Screening

This protocol is a self-validating system: the physical chemistry of the boron atom acts as its own internal control. If the formulation is stable, the NMR shift remains static; if an interaction occurs, the shift acts as a definitive failure flag.

  • Sample Preparation: Dissolve 10 mg of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile in 0.6 mL of anhydrous DMSO-d6.

  • Baseline Acquisition: Acquire a baseline ¹¹B-NMR spectrum using BF₃·OEt₂ as an external standard (0 ppm). Record the chemical shift of the trigonal planar boron (expected at ~31.18 ppm).

  • Excipient Introduction: Add 1.5 molar equivalents of the target excipient (e.g., HPMCAS or Mannitol) directly to the NMR tube.

  • Incubation: Sonicate the tube for 15 minutes at 25°C to ensure complete dissolution and thermodynamic interaction.

  • Validation Measurement: Acquire a post-incubation ¹¹B-NMR spectrum.

    • Self-Validation Checkpoint: If the primary peak remains at ~31 ppm, the excipient is inert and safe for formulation. The appearance of a new peak at ~8.35 ppm definitively confirms the formation of a tetrahedral boronate ester, invalidating the excipient.

Protocol B: Preparation and Validation of Spray-Dried ASDs
  • Solvent System & Dissolution: Prepare a co-solvent system of Methanol and Dichloromethane (DCM) at a 1:1 (v/v) ratio.

    • Causality: Methanol disrupts the hydrogen bonding of the benzoxaborole, while DCM ensures the complete uncoiling and dissolution of the HPMCAS polymer matrix.

  • Solid Loading: Dissolve the API and HPMCAS at a 1:3 (w/w) ratio to achieve a total solids concentration of 5% (w/v). Stir until optically clear.

  • Atomization & Spray Drying: Process the solution through a laboratory spray dryer (e.g., Büchi B-290). Set the inlet temperature to 75°C, aspirator to 100%, and pump speed to 15%.

    • Causality: The 75°C inlet temperature ensures rapid solvent flash-evaporation, kinetically trapping the API molecules within the polymer chains before they can nucleate and crystallize.

  • Secondary Drying: Transfer the collected ASD powder to a vacuum oven at 40°C for 24 hours to purge residual Methanol/DCM below ICH Q3C limits.

  • Validation via PXRD and DSC:

    • Self-Validation Checkpoint: Analyze the powder via Powder X-Ray Diffraction (PXRD). The complete absence of sharp Bragg peaks and the presence of a broad "amorphous halo" validates the destruction of the crystalline lattice. Subsequently, perform Differential Scanning Calorimetry (DSC); a single, distinct Glass Transition Temperature ( Tg​ ) confirms a homogenously mixed single-phase solid dispersion without API phase separation.

References

  • Anion Recognition by Benzoxaborole The Journal of Organic Chemistry (ACS Publications)[Link]

  • Macrofilaricidal Benzimidazole–Benzoxaborole Hybrids as an Approach to the Treatment of River Blindness: Part 1. Amide Linked Analogs ACS Infectious Diseases[Link]

  • Heteroelement Analogues of Benzoxaborole and Related Ring Expanded Systems National Center for Biotechnology Information (PMC)[Link]

Unveiling the Fragmentation Map of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Mass Spectrometry-Based Structural Elucidation

Abstract

This application note presents a detailed protocol and analysis for the structural elucidation of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile using electrospray ionization tandem mass spectrometry (ESI-MS/MS). Benzoxaboroles are a privileged scaffold in medicinal chemistry, recognized for their unique biological activities.[1] Accurate characterization of these molecules is paramount for drug discovery, development, and quality control. We provide a comprehensive guide for researchers, detailing sample preparation, optimized instrumentation parameters, and an in-depth analysis of the compound's characteristic fragmentation pathways in both positive and negative ionization modes. The proposed fragmentation patterns are rationalized based on fundamental principles of ion chemistry and supported by data from high-resolution mass spectrometry. This guide serves as a foundational method for the identification of this compound and the characterization of related benzoxaborole analogues.

Introduction and Scientific Rationale

The benzoxaborole moiety is a versatile pharmacophore found in several approved drugs and clinical candidates, exhibiting a wide range of therapeutic effects, including antifungal and anti-inflammatory properties.[2][3] The compound of interest, 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile, combines this key scaffold with a nitrile group, a functional group that can modulate chemical properties and biological interactions.

Mass spectrometry is an indispensable tool for the structural characterization of small molecules, providing exquisite sensitivity and specificity.[4] The analysis of benzoxaboroles presents a unique signature: the natural isotopic abundance of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%) results in a characteristic A+1 isotopic pattern that aids in the confident identification of boron-containing fragments.[5]

Understanding the fragmentation behavior of this molecule is critical for its unambiguous identification in complex matrices, such as biological fluids or reaction mixtures. This note moves beyond a simple listing of fragments to explain the causal chemical principles driving the observed fragmentation, providing a robust framework for analysis. We will explore how the interplay between the benzoxaborole core, the hydroxyl group at the boron atom, and the electron-withdrawing nitrile substituent dictates the fragmentation cascades under collision-induced dissociation (CID).

Chemical Structure and Properties:

PropertyValue
IUPAC Name 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile
Molecular Formula C₈H₆BNO₂
Monoisotopic Mass 159.0492 g/mol (for ¹¹B)
Exact Mass 159.049159 Da

Experimental Workflow and Protocols

The overall experimental process is designed to ensure reproducible and high-quality data suitable for structural confirmation and identification.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Weigh Compound p2 Dissolve in HPLC-grade Methanol/Water (50:50, v/v) to 1 mg/mL p1->p2 p3 Serially Dilute to 1 µg/mL Working Solution p2->p3 a1 Inject Sample into LC System p3->a1 Transfer to Autosampler a2 Electrospray Ionization (ESI+ and ESI-) a1->a2 a3 Full Scan MS (m/z 50-300) to identify precursor ion a2->a3 a4 Tandem MS (MS/MS) Product Ion Scan a3->a4 d1 Extract Ion Chromatograms a4->d1 Acquire Data d2 Analyze Mass Spectra (Boron Isotope Pattern) d1->d2 d3 Propose Fragmentation Pathways d2->d3

Figure 1: High-level experimental workflow for MS analysis.

Protocol: Sample Preparation

Rationale: The goal is to prepare a clean, dilute solution of the analyte to ensure efficient ionization and prevent detector saturation. A mixed solvent system of methanol and water is chosen to ensure solubility and compatibility with reverse-phase liquid chromatography mobile phases.

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile and dissolve it in 1 mL of a 50:50 (v/v) mixture of HPLC-grade methanol and deionized water. Vortex for 30 seconds to ensure complete dissolution.

  • Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using the same 50:50 methanol/water solvent. This working solution is suitable for direct infusion or LC-MS analysis.

  • Filtration (Optional): If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the LC system or ESI needle.

Protocol: Instrumentation and Data Acquisition

Rationale: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is recommended to leverage accurate mass measurements for confident elemental composition assignment of fragment ions.[6] Both positive and negative ESI modes are used to generate complementary fragmentation data, providing a more complete picture of the molecule's structure.

ParameterPositive Ion Mode (ESI+)Negative Ion Mode (ESI-)Rationale
Ion Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)Soft ionization suitable for non-volatile, polar molecules.
Capillary Voltage 3.5 kV-3.0 kVOptimizes the formation of protonated or deprotonated molecular ions.
**Nebulizer Gas (N₂) **2.0 Bar2.0 BarAssists in desolvation and aerosol formation.
Drying Gas (N₂) Flow 8.0 L/min8.0 L/minFacilitates solvent evaporation from droplets.
Drying Gas Temp. 200 °C200 °CEnhances desolvation efficiency.
Scan Range (MS1) m/z 50 - 300m/z 50 - 300Covers the expected mass of the precursor and its fragments.
Precursor Ion (MS2) m/z 160.06 ([M+H]⁺)m/z 158.03 ([M-H]⁻)Isolation of the monoisotopic (¹¹B) precursor for fragmentation.
Collision Gas ArgonArgonInert gas for collision-induced dissociation (CID).
Collision Energy 10-30 eV (Ramped)10-30 eV (Ramped)A ramp of energies ensures capture of both low- and high-energy fragments.
Resolution >10,000 FWHM>10,000 FWHMEnables accurate mass determination to four decimal places.

Results and Discussion: Proposed Fragmentation Pathways

The fragmentation of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile is dictated by the relative stability of the resulting fragment ions and neutral losses. The benzoxaborole ring system and the nitrile functional group provide specific cleavage points.

Positive Ion Mode (ESI+) Fragmentation

In positive mode, the molecule readily protonates to form the [M+H]⁺ ion at m/z 160.06. The subsequent fragmentation cascade is dominated by losses of small, stable neutral molecules like water (H₂O) and carbon monoxide (CO).

G M_H [M+H]⁺ m/z 160.06 F1 m/z 142.05 (C₈H₅BNO⁺) M_H->F1 - H₂O F3 m/z 115.06 (C₈H₇BO⁺) M_H->F3 - HCN F2 m/z 114.05 (C₇H₅BN⁺) F1->F2 - CO F4 m/z 87.05 (C₆H₅B⁺) F3->F4 - CO

Figure 2: Proposed fragmentation pathway in positive ion mode (ESI+).

  • Formation of m/z 142.05 ([M+H - H₂O]⁺): The most facile initial fragmentation is the loss of a water molecule (18.01 Da). This is a classic fragmentation for molecules containing hydroxyl groups, particularly the B-OH moiety, leading to the formation of a stabilized cyclic boron-containing cation.

  • Formation of m/z 114.05 ([C₇H₅BN]⁺): Following dehydration, the ion at m/z 142.05 can undergo the loss of carbon monoxide (28.00 Da). This type of cleavage is common in heterocyclic ring systems under CID conditions.[6]

  • Formation of m/z 115.06 ([C₈H₇BO]⁺): An alternative pathway from the precursor ion involves the loss of hydrogen cyanide (HCN, 27.01 Da) from the nitrile group. This is a characteristic fragmentation for aromatic nitriles.[7][8]

  • Formation of m/z 87.05 ([C₆H₅B]⁺): The fragment at m/z 115.06 can subsequently lose carbon monoxide (28.00 Da), leading to a smaller boron-containing aromatic fragment.

Negative Ion Mode (ESI-) Fragmentation

In negative mode, the molecule deprotonates at the B-OH group to form the [M-H]⁻ ion at m/z 158.03. The fragmentation pattern differs significantly from the positive mode, often involving rearrangements and losses that are stabilized by the negative charge.

G M_H [M-H]⁻ m/z 158.03 F1 m/z 130.04 (C₇H₄BNO⁻) M_H->F1 - CO F2 m/z 102.04 (C₆H₄BN⁻) F1->F2 - CO

Figure 3: Proposed fragmentation pathway in negative ion mode (ESI-).

  • Formation of m/z 130.04 ([M-H - CO]⁻): The initial and most prominent fragmentation of the [M-H]⁻ ion is the loss of carbon monoxide (28.00 Da). This suggests a rearrangement involving the oxaborole ring, facilitated by the negative charge on the oxygen atom, leading to the expulsion of CO.

  • Formation of m/z 102.04 ([C₆H₄BN]⁻): The intermediate fragment at m/z 130.04 can undergo a subsequent loss of another carbon monoxide molecule, resulting in a stable, smaller anion.

Summary of Key Fragments

The following table summarizes the key observed and proposed fragments, their elemental compositions confirmed by accurate mass, and the corresponding neutral losses.

Ionization ModePrecursor Ion (m/z)Fragment Ion (m/z)Proposed FormulaNeutral Loss
ESI+ 160.06142.05[C₈H₅BNO]⁺H₂O
115.06[C₈H₇BO]⁺HCN
114.05[C₇H₅BN]⁺H₂O, CO
ESI- 158.03130.04[C₇H₄BNO]⁻CO
102.04[C₆H₄BN]⁻2CO

Conclusion

This application note provides a robust and detailed methodology for the mass spectrometric analysis of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile. By employing high-resolution tandem mass spectrometry in both positive and negative ionization modes, we have proposed detailed fragmentation pathways that serve as a reliable "fingerprint" for the identification of this molecule. The characteristic neutral losses of H₂O, CO, and HCN are diagnostic for the different functional moieties within the structure. The protocols and fragmentation schemes outlined herein are valuable tools for researchers in medicinal chemistry and drug development, enabling confident structural characterization of this important class of benzoxaborole compounds.

References

  • Song, Y., & Lee, D. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 41(8), 1047-1054. [Link][9][10]

  • Zhang, Y., et al. (2015). Benzoxaborole Antimalarial Agents. Part 4. Discovery of Potent 6-(2-(Alkoxycarbonyl)pyrazinyl-5-oxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles. Journal of Medicinal Chemistry, 58(13), 5289-5307. [Link][11]

  • Schröder, C. T., et al. (2022). Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases. European Journal of Medicinal Chemistry, 240, 114581. [Link][2]

  • Liao, C., et al. (2010). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 82(21), 8847-8855. [Link][4]

  • Adamczyk-Woźniak, A., et al. (2019). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. The Journal of Organic Chemistry, 84(9), 5513-5521. [Link][12]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][13]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns. [Link][14]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.17 - Fragmentation of Nitriles. Whitman College. [Link][7]

  • ChemEd DL. (2022). Mass Fragmentation Pattern of Nitriles. YouTube. [Link][8]

  • Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

  • Shapiro, R. H. (1968). Mass Spectrometry in Boron Chemistry. Analytical Chemistry, 40(5), 26A-40A. [Link][5]

  • O'Brien, C. J., et al. (2025). Amino-acid derived benzazaboroles: structure and function of a new chemotype. Organic & Biomolecular Chemistry, 23(36), 8761-8769. [Link][3]

  • Dugas, H., & Penney, C. (2008). Benzoboroxoles as Efficient Glycopyranoside-Binding Agents in Physiological Conditions: Structure and Selectivity of Complex Formation. The Journal of Organic Chemistry, 73(14), 5468-5475. [Link][15]

  • Witulski, E. A., & Le, T. (2021). The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. Bioorganic & Medicinal Chemistry, 48, 116409. [Link][1]

  • Julea, F., et al. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. International Journal of Mass Spectrometry, 305(2-3), 139-148. [Link][6]

Sources

The Strategic Application of 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of Benzoxaboroles in Synthetic Chemistry

The benzoxaborole moiety, a heterocyclic scaffold containing a boron atom, has emerged as a privileged structure in medicinal chemistry and materials science.[1][2] Initially recognized for their therapeutic potential, including antifungal and anti-inflammatory properties, benzoxaboroles are increasingly valued as versatile building blocks in organic synthesis.[1][2][3] Their unique electronic properties, stemming from the Lewis acidic boron center, and their stability make them attractive coupling partners in a variety of palladium-catalyzed cross-coupling reactions.[3][4] This guide focuses on a particularly interesting derivative, 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile , and its strategic application in forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The presence of the electron-withdrawing nitrile group at the 4-position introduces specific electronic effects that influence reactivity and require careful consideration in protocol design.

Physicochemical Properties and Handling

1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile is a stable, solid compound. As with all organoboron reagents, it is prudent to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While generally stable to air and moisture for short periods, long-term storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent gradual degradation.

PropertyValueSource
CAS Number 947162-59-6Sigma-Aldrich
Molecular Formula C₈H₆BNO₂Sigma-Aldrich
Molecular Weight 158.95 g/mol Calculated
Appearance White to off-white solidTypical for this class of compounds

Synthesis of 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile

A reliable synthesis of the starting material is crucial for any subsequent application. While various methods exist for the synthesis of substituted benzoxaboroles, a common and effective strategy involves the palladium-catalyzed borylation of a suitably substituted benzyl alcohol derivative.[5] A plausible and adaptable route to 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile starts from 2-bromo-3-cyanotoluene.

Diagram: Synthetic Pathway to 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile

G A 2-Bromo-3-cyanotoluene B 2-Bromo-3-cyano-benzyl alcohol A->B Radical Bromination (e.g., NBS, AIBN) C 1-Hydroxy-1,3-dihydro-2,1- benzoxaborole-4-carbonitrile B->C Pd-catalyzed Borylation (e.g., B2Pin2, Pd(dppf)Cl2, KOAc) G pd0 Pd(0)L_n pd_complex R1-Pd(II)L_n-X pd0->pd_complex Oxidative Addition (R1-X) transmetalation_complex R1-Pd(II)L_n-R2 pd_complex->transmetalation_complex Transmetalation (Benzoxaborole, Base) transmetalation_complex->pd0 product R1-R2 transmetalation_complex->product Reductive Elimination G Start Reactants: - Benzoxaborole - Amine - Pd Catalyst - Ligand - Base Reaction Buchwald-Hartwig Cross-Coupling Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Arylated Amine Product Purification->Product

Sources

Application Note: Preparation and Handling of 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Scientific Rationale

Benzoxaboroles have emerged as a highly versatile and privileged class of boron-containing pharmacophores in modern drug discovery. Unlike traditional open-chain boronic acids, the cyclic hemiester nature of the benzoxaborole ring thermodynamically disfavors the formation of inactive boroxine anhydrides, drastically enhancing both molecular stability and aqueous behavior.

The compound 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile is of particular interest due to the strongly electron-withdrawing nature of the 4-carbonitrile group. Causality Check: This cyano substitution increases the Lewis acidity of the adjacent boron center, thereby enhancing the thermodynamic stability of the reversible covalent adducts it forms with target nucleophiles (e.g., cis-diols of RNA or enzyme active sites)[1]. Proper preparation of stock solutions is critical; improper solvent selection or moisture exposure can lead to premature hydrolysis, aggregation, or loss of target engagement efficacy.

Physicochemical Profile

To ensure accurate molarity calculations and solvent selection, the quantitative physicochemical properties of the compound are summarized below[2].

ParameterValue / Description
Chemical Name 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile
CAS Number 947162-59-6
Molecular Formula C₈H₆BNO₂
Molecular Weight 158.95 g/mol
Appearance Solid (typically white to off-white powder)
Primary Solvent Solubility ≥ 100 mM in anhydrous DMSO
Aqueous Solubility Poor (requires co-solvent/surfactant systems)
Storage (Solid) -20°C, desiccated and protected from light

Mechanistic Context & Target Engagement

Benzoxaboroles typically act as prodrugs or direct inhibitors by forming highly specific, reversible covalent adducts[1]. For instance, they can trap tRNA in the editing site of leucyl-tRNA synthetase (LeuRS) by binding to the 3'-terminal adenosine[3], or they can interact with bimetallic centers in enzymes like PDE4.

G A 1-Hydroxy-1,3-dihydro-2,1- benzoxaborole-4-carbonitrile B Target Engagement (e.g., LeuRS or PDE4) A->B C Reversible Covalent Adduct (cis-diol or metal binding) B->C D Enzyme Inhibition C->D E Phenotypic Response (e.g., Antimicrobial / Anti-inflammatory) D->E

Fig 1: Mechanism of action for benzoxaborole derivatives via target engagement and adduct formation.

Experimental Protocols

Workflow Overview

Workflow W1 Weigh Powder (Desiccated) W2 Add 100% DMSO (Vortex/Sonicate) W1->W2 W3 Sterile Filtration (0.22 µm PTFE) W2->W3 W4 Aliquot & Store (-80°C) W3->W4

Fig 2: Step-by-step workflow for the preparation and storage of benzoxaborole master stock solutions.

Protocol A: Preparation of 100 mM In Vitro Master Stock

This protocol generates a high-concentration master stock suitable for high-throughput screening or in vitro enzymatic assays.

  • Equilibration: Allow the sealed vial of the compound to equilibrate to room temperature (approx. 30 minutes) in a desiccator.

    • Causality: Opening a cold vial introduces ambient moisture condensation, which can lead to localized hydrolysis or degradation of the boronic acid derivative.

  • Weighing: Weigh exactly 15.90 mg of the compound using a calibrated microbalance.

  • Dissolution: Transfer the powder to a sterile, amber glass vial. Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex vigorously for 30–60 seconds. If the solution is not completely clear, sonicate in a water bath at 25°C for 5 minutes.

  • Filtration: Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality: PTFE is chemically inert to DMSO. Avoid Nylon or PES filters, as the lipophilic cyano-aromatic moiety may non-specifically bind to these membranes, reducing the actual stock concentration.

  • Storage: Aliquot the filtered solution into single-use volumes (e.g., 20–50 µL) in tightly sealed polypropylene microcentrifuge tubes. Store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol B: Formulation for In Vivo Dosing (1 mg/mL)

High concentrations of DMSO are toxic in vivo. This protocol utilizes a standard co-solvent system (5% DMSO, 10% PEG400, 5% Tween 80, 80% Saline) to maintain solubility without toxicity.

  • Initial Dilution: Thaw a 50 µL aliquot of the 100 mM (15.9 mg/mL) DMSO master stock. Add 63 µL of anhydrous DMSO to reach a total DMSO volume of 113 µL.

  • Co-solvent Addition: Add 226 µL of PEG400 and vortex thoroughly for 30 seconds.

    • Causality: PEG400 acts as a co-solvent to stabilize the hydrophobic core of the molecule before it is exposed to the aqueous phase.

  • Surfactant Addition: Add 113 µL of Tween 80 and vortex for 30 seconds.

    • Causality: Tween 80 acts as a surfactant to prevent micellar aggregation of the compound upon hydration.

  • Aqueous Phase Addition: Dropwise, add 1808 µL of sterile 0.9% Saline while continuously vortexing the mixture.

    • Causality: Continuous agitation during the addition of the aqueous phase prevents localized supersaturation, which is the primary cause of irreversible precipitation.

Quality Control & Self-Validating System

To ensure the trustworthiness of the formulated solutions, every protocol must act as a self-validating system. Before executing large-scale in vivo dosing or extended in vitro assays, perform the following validation:

  • Pilot Dilution Test (Mandatory): Dilute a 10 µL aliquot of the master stock into 990 µL of the final intended assay buffer or dosing vehicle. Monitor the solution for micro-precipitates using Dynamic Light Scattering (DLS) or visual inspection against a dark background for 2 hours at room temperature.

  • Corrective Action: If precipitation occurs (indicated by increased turbidity or DLS polydispersity index > 0.3), the compound has crashed out of solution. The co-solvent ratio (e.g., PEG400/Tween) must be incrementally increased prior to the addition of the aqueous phase.

  • Chemical Integrity: For stocks stored longer than 6 months at -80°C, validate chemical integrity via LC-MS to confirm the absence of oxidative degradation products before use.

References[3] Sigma-Aldrich. "Benzoxaborole Product Catalog and Physicochemical Data". Source: sigmaaldrich.com. URL: https://www.sigmaaldrich.com/[1] Tokyo Chemical Industry Co., Ltd. (APAC). "Benzoxaboroles - Boron-Containing Building Blocks for Drug Discovery". Source: tcichemicals.com. URL: https://www.tcichemicals.com/[4] Zhao, H., et al. "Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism". ACS Chemical Biology, 2015. Source: PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/26172575/[2] "Adenosine-Dependent Activation Mechanism of Prodrugs Targeting an Aminoacyl-tRNA Synthetase". Journal of the American Chemical Society, 2023. Source: PubMed Central (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9816568/

Sources

Cell Permeability Assays for 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile: Methodological Considerations and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of cell permeability for boron-containing compounds requires significant deviations from standard ADME workflows. 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile (CAS: 947162-59-6) presents a unique analytical challenge due to its sp²-sp³ hybridization equilibrium, low pKa, and propensity to form reversible covalent bonds with cis-diols. This application note provides a comprehensive, self-validating methodology for assessing the transcellular permeability of this compound using PAMPA and Caco-2 models, specifically engineered to prevent artifactual data caused by glycocalyx trapping and buffer interference.

Physicochemical Context & Mechanistic Challenges

To design a robust permeability assay, one must first understand the causality behind the molecule's behavior in aqueous environments. The unsubstituted benzoxaborole scaffold exhibits a pKa of approximately 7.3[1]. The addition of a strongly electron-withdrawing carbonitrile group at the 4-position further lowers this pKa via inductive effects. Consequently, at a physiological pH of 7.4, the compound exists predominantly in its anionic, sp³-hybridized tetrahedral state[1].

This ionization profile introduces three critical experimental challenges:

  • pH-Dependent Diffusion: The neutral sp² form is significantly more lipophilic and membrane-permeable than the anionic sp³ form. Assays must carefully control the pH gradient to accurately mimic intestinal absorption.

  • Diol-Binding & Glycocalyx Trapping: Benzoxaboroles readily form reversible covalent adducts with cis-diols[1]. In Caco-2 cell models, the apical membrane is coated with a mucin-rich glycocalyx containing abundant sugar residues. The sp³ boronate anion can bind to these glycoproteins, artificially lowering the apparent permeability ( Papp​ ) and resulting in poor mass balance recovery.

  • Buffer Incompatibility: Standard biological buffers containing diols or polyols (e.g., Tris, mannitol, glycerol) will actively complex with the benzoxaborole in solution, altering its free fraction and diffusion kinetics.

G A 1-Hydroxy-1,3-dihydro- 2,1-benzoxaborole- 4-carbonitrile B Neutral sp² Form (Favored at pH < 6.5) A->B pH < pKa C Anionic sp³ Form (Favored at pH 7.4) A->C pH > pKa D High Passive Permeability B->D Lipophilic Diffusion E Glycocalyx / Mucin Diol Binding C->E Reversible Covalent Adducts F Reduced Apparent Permeability (Papp) E->F Membrane Trapping

Thermodynamic equilibrium of benzoxaborole ionization and its impact on membrane permeability.

Experimental Design & Workflow

To circumvent these challenges, the experimental workflow must utilize diol-free buffers (such as HEPES-buffered HBSS) and incorporate a protein "sink" in the receiver compartment. The addition of Bovine Serum Albumin (BSA) mitigates non-specific binding and pulls the compound across the monolayer, ensuring accurate quantification[2]. PAMPA serves as a critical orthogonal, cell-free assay to evaluate pure passive diffusion without the confounding variable of the glycocalyx[3].

Workflow Start Permeability Assay Setup Buffer Buffer Selection: HBSS/HEPES ONLY (Strictly Avoid Tris/Mannitol) Start->Buffer Model Select Permeability Model Buffer->Model PAMPA PAMPA (Artificial Membrane) Model->PAMPA Caco2 Caco-2 (Cell Monolayer) Model->Caco2 LCMS LC-MS/MS Quantification & Mass Balance Calculation PAMPA->LCMS BSA Add 2% BSA to Receiver Compartment Caco2->BSA Prevent non-specific binding & trapping BSA->LCMS

Optimized workflow for benzoxaborole permeability assays avoiding diol-interference.

Step-by-Step Protocols

Protocol A: PAMPA (Passive Transcellular Permeability)

PAMPA is utilized to establish the baseline passive permeability of the compound without transporter or glycocalyx interference[4].

Materials:

  • Pre-coated PAMPA plate system (e.g., Corning® Gentest™).

  • Diol-free Assay Buffer: HBSS supplemented with 10 mM HEPES.

  • 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile (10 mM DMSO stock).

Procedure:

  • Preparation: Dilute the compound stock in the diol-free assay buffer to a final concentration of 10 µM (ensure final DMSO concentration is ≤ 1%). Prepare two donor solutions: one at pH 6.5 (mimicking the jejunum) and one at pH 7.4 (mimicking blood plasma).

  • Donor Addition: Add 300 µL of the 10 µM donor solution to the wells of the donor plate.

  • Receiver Addition: Add 200 µL of blank assay buffer (pH 7.4) to the wells of the receiver filter plate.

  • Assembly & Incubation: Carefully mate the receiver plate onto the donor plate. Incubate at room temperature for 5 hours in a humidity-controlled environment to prevent evaporation.

  • Sampling: Separate the plates. Extract 50 µL from both donor and receiver compartments. Quench with 100 µL of cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 4000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS.

Protocol B: Caco-2 Cell Monolayer Assay

This protocol assesses intestinal absorption and potential efflux, utilizing modifications specific to benzoxaboroles[5].

Materials:

  • Caco-2 cells seeded on polycarbonate transwell inserts (cultured for 21 days).

  • Diol-free Assay Buffer: HBSS + 10 mM HEPES.

  • Bovine Serum Albumin (BSA), essentially fatty acid-free.

Procedure:

  • Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Only use inserts with TEER > 250 Ω·cm².

  • Washing: Wash the apical and basolateral compartments twice with pre-warmed (37°C) diol-free assay buffer to remove residual culture media (which contains sugars and diols).

  • Dosing Solutions:

    • Apical (Donor): 10 µM compound in assay buffer at pH 6.5.

    • Basolateral (Receiver): Assay buffer at pH 7.4 supplemented with 2% BSA . The BSA acts as a sink to prevent the compound from adhering to the basolateral plastic or remaining trapped in the cellular matrix[2].

  • Incubation: Add 0.5 mL of donor solution to the apical chamber and 1.5 mL of receiver solution to the basolateral chamber. Incubate at 37°C on an orbital shaker (100 rpm) for 2 hours.

  • Sampling & Lysis: Collect 50 µL from both chambers. To validate the assay (Mass Balance), aspirate the remaining liquid, wash the cells once with cold buffer, and lyse the cells using 0.5 mL of 80:20 Methanol:Water to quantify intracellularly trapped compound.

  • Analysis: Quench all samples with acetonitrile + internal standard, centrifuge, and analyze via LC-MS/MS.

Data Interpretation & Self-Validation System

A protocol is only as trustworthy as its internal validation metrics. For benzoxaboroles, calculating the Mass Balance (Recovery %) is mandatory. If the compound is lost to the glycocalyx or plasticware, the calculated Papp​ will be artificially low.

Equations:

  • Apparent Permeability ( Papp​ ): Papp​=C0​×AdQ/dt​

    (Where dQ/dt is the steady-state appearance rate in the receiver, C0​ is the initial donor concentration, and A is the surface area of the filter).

  • Mass Balance (Recovery %): Recovery(%)=VD0​×CD0​(VR​×CR​)+(VD​×CD​)+(VC​×CC​)​×100

    (Where V and C represent Volume and Concentration for Receiver, Donor, Cell Lysate, and Initial Donor).

Self-Validation Rule: If the Mass Balance is < 70%, the assay is invalid. The loss is likely due to diol-binding in the glycocalyx. The assay must be repeated with an increased BSA concentration in the receiver compartment.

Table 1: Expected Permeability and Mass Balance Profiles
Assay SystemDonor pHReceiver pHExpected Papp​ ( 10−6 cm/s)Efflux Ratio (ER)Expected Mass Balance (%)Mechanistic Rationale
PAMPA 7.47.4< 5.0 (Low)N/A> 90%Compound is predominantly in the ionized, sp³ form, limiting passive diffusion.
PAMPA 6.57.4> 15.0 (High)N/A> 90%Lower pH increases the fraction of the neutral, lipophilic sp² form.
Caco-2 (No BSA) 6.57.4< 2.0 (Artificially Low)N/A< 60% (Fails Validation) Compound trapped by covalent diol-binding in the apical glycocalyx.
Caco-2 (+2% BSA) 6.57.410.0 - 20.0 (Moderate/High)< 2.0> 85%BSA provides a thermodynamic sink, pulling compound through the monolayer and preventing trapping.

References

  • Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. ACS Med. Chem. Lett.
  • Topical Treatment for Cutaneous Leishmaniasis: Dermato-Pharmacokinetic Lead Optimization of Benzoxaboroles. Antimicrobial Agents and Chemotherapy.
  • Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases. Eur. J. Med. Chem.
  • Commercially Available Cell-Free Permeability Tests for Industrial Drug Development: Increased Sustainability through Reduction of In Vivo Studies. Pharmaceutics.
  • Bovine serum albumin in Caco-2 permeability testing and effect on Papp values determined with highly protein bound compounds. Xenobiotica (Poster Abstracts).

Sources

Troubleshooting & Optimization

Troubleshooting poor solubility of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges with boron-based pharmacophores. 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile is a highly valuable building block and bioactive scaffold, but its unique electronic properties often lead to unpredictable solubility in standard assay buffers.

Unlike traditional organic molecules where solubility is dictated purely by lipophilicity (LogP) and static polarity, benzoxaboroles exist in a dynamic, fluxional state. To successfully formulate this compound, we must stop treating it like a standard small molecule and start leveraging its unique Lewis acid chemistry.

FAQ: Mechanistic Troubleshooting

Q1: Why does my DMSO stock solution immediately crash out when diluted into an aqueous assay buffer? A: This is a classic case of pH-dependent geometry mismatch. Benzoxaboroles exist in a dynamic equilibrium between a neutral, trigonal planar geometry and an anionic, tetrahedral geometry . While the pKa of a standard benzoxaborole core is typically around 7–8 , the strongly electron-withdrawing cyano (-CN) group at the 4-position increases the Lewis acidity of the boron atom, slightly lowering its pKa. If your aqueous assay buffer is at a pH below this pKa (e.g., pH 6.0), the molecule is forced into its neutral, trigonal planar state, which has significantly lower aqueous solubility. Rapid dilution from DMSO into this environment causes immediate supersaturation and precipitation.

Q2: How can I formulate this compound for high-concentration assays without using excessive, cell-toxic DMSO? A: You must exploit the molecule's empty p-orbital. Benzoxaboroles readily form reversible, covalent cyclic boronate esters when exposed to cis-diols (such as mannitol, sorbitol, or fructose) in aqueous media . This reaction acts as a thermodynamic sink, shifting the equilibrium entirely toward the highly soluble, anionic tetrahedral boronate ester complex . By adding a molar excess of a harmless diol like D-Mannitol to your aqueous buffer prior to adding the compound, you can drastically increase its solubility limit.

Q3: My solid powder seems to have degraded or become completely insoluble over time. What happened? A: Your compound has likely dehydrated. In the solid state, or when exposed to fluctuating ambient moisture, benzoxaboroles can undergo dehydration to form highly stable, poorly soluble dimers or boroxine anhydrides . Furthermore, the oxaborole ring undergoes rapid hydrolytic ring-opening and closing in aqueous environments [[1]]([Link]). If the solid powder has formed an anhydride network, it will resist dissolution in standard aqueous buffers. To rescue the compound, it must first be fully dissolved in a strong, anhydrous hydrogen-bond-accepting solvent (like 100% DMSO) to break the dimeric bonds before any aqueous dilution is attempted [[2]]([Link]).

Data Presentation: Solubility Optimization Strategies

To make informed formulation decisions, compare the physicochemical interventions available for benzoxaborole-4-carbonitrile:

StrategyMechanism of ActionExpected SolubilityProsCons
pH Adjustment Deprotonation to the anionic tetrahedral state (pH > 7.5).1 - 5 mg/mLNo chemical additives required; pure compound in solution.May alter target protein activity; high risk of precipitation if pH drops during assay.
Cosolvent (DMSO) Disruption of solid-state dimers and hydrogen-bond networks.> 50 mg/mL (Stock)Excellent long-term stock stability at -20°C.High final DMSO concentrations (>1-2%) are often toxic in cell-based assays.
Diol Complexation Formation of a reversible boronate ester with cis-diols.10 - 50 mg/mLHighly physiological; maintains solubility even at neutral/low pH.Requires optimization of the diol concentration (e.g., Mannitol) to ensure no assay interference.

Self-Validating Protocol: Diol-Mediated Solubilization

This protocol utilizes D-Mannitol to create a highly concentrated, aqueous-compatible stock. It is designed as a self-validating system —incorporating visual and spectrophotometric checkpoints to ensure the thermodynamic solubility limit is respected and the active monomeric form is achieved.

Step 1: Anhydride Disruption (Stock Preparation)

  • Action: Weigh 10 mg of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile and dissolve completely in 100 µL of anhydrous DMSO. Vortex for 60 seconds.

  • Validation Checkpoint: Hold the tube to the light. The solution must be completely clear. Any residual turbidity indicates incomplete breakdown of solid-state dimers. Do not proceed until the solution is optically clear.

Step 2: Diol Buffer Preparation

  • Action: Prepare a 100 mM solution of D-Mannitol in your target assay buffer (e.g., 1X PBS, pH 7.4).

  • Causality: The massive molar excess of mannitol will drive the equilibrium toward the soluble boronate ester upon introduction of the benzoxaborole .

Step 3: Controlled Complexation

  • Action: Place the Diol Buffer on a magnetic stirrer at high speed. Add the DMSO stock dropwise (in 10 µL increments) directly into the vortex of the liquid.

  • Causality: Dropwise addition prevents localized supersaturation zones, giving the boron atom time to coordinate with the diol before hydrophobic collapse occurs.

Step 4: Equilibration and Final Validation

  • Action: Allow the solution to equilibrate for 15 minutes at room temperature.

  • Validation Checkpoint: Perform a visual inspection. If precipitation (cloudiness) occurs, the thermodynamic limit has been breached. Centrifuge the sample at 10,000 x g for 5 minutes. Extract the supernatant and measure the absorbance at 460 nm using an Alizarin Red S (ARS) competition assay to quantify the exact concentration of the soluble benzoxaborole fraction.

Workflow Visualization

The following diagram illustrates the structural transitions of the benzoxaborole pharmacophore across different formulation environments.

BenzoxaboroleSolubility Solid Solid Powder (Anhydride/Dimer) DMSO DMSO Stock (Trigonal Planar) Solid->DMSO Dissolve in 100% DMSO AqLow Aqueous Buffer pH < 7 (Precipitation) DMSO->AqLow Dilute (Low pH) AqHigh Aqueous Buffer pH > 7.5 (Tetrahedral Anion) DMSO->AqHigh Dilute (High pH) Diol Buffer + cis-Diol (Boronate Ester) DMSO->Diol Dilute with Mannitol AqLow->AqHigh Adjust pH with NaOH AqHigh->Diol Add Diol (Stabilize)

Workflow for optimizing the solubility of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile.

References

  • Adamczyk-Woźniak, A., Borys, K. M., & Sporzyński, A. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(11), 5224-5247. URL:[Link]

  • Boragen, Inc. (2019). Benzoxaborole compounds and formulations thereof. WIPO Patent No. WO2019108982A1.
  • Vshyvenko, S., Clapson, M. L., Suzuki, I., & Hall, D. G. (2016). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters, 7(12), 1097-1101. URL:[Link]

  • Grandane, A., et al. (2019). Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry. URL:[Link]

  • Zhang, J., Zhu, M., Lin, Y., et al. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry, 56, 1372–1381. URL:[Link]

  • Mennie, K. M., et al. (2025). Synthesis and physicochemical evaluation of phosphorus(iii) and phosphorus(v) substituted benzoxaboroles. Organic & Biomolecular Chemistry. URL:[Link]

Sources

Technical Support Center: Crystallization of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the crystallization of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile. This document provides in-depth troubleshooting advice and methodologies tailored for researchers working with this novel benzoxaborole derivative. Our approach is built on established principles of small molecule crystallization, drawing parallels from extensively studied analogs like Crisaborole and Tavaborole to provide actionable insights.

FAQs: Core Concepts in Benzoxaborole Crystallization

This section addresses foundational questions regarding the crystallization behavior of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile, a molecule characterized by its hydrogen-bonding hydroxyl group on the boron atom and the polar carbonitrile moiety.

Q1: What are the primary intermolecular forces driving the crystallization of this compound?

The crystallization of this benzoxaborole is primarily governed by a combination of strong and weak intermolecular interactions. The most significant is the hydrogen bonding capability of the B-OH group. Similar to other benzoxaboroles, this moiety readily forms strong, directional hydrogen bonds, often leading to the formation of centrosymmetric dimers where two molecules are linked via O-H···O interactions[1][2]. The aromatic rings also contribute through π-π stacking, while the carbonitrile group can participate in dipole-dipole interactions or weaker C-H···N hydrogen bonds, further stabilizing the crystal lattice. Understanding these forces is critical for rational solvent selection.

Q2: Why is solvent selection so critical, and what should I consider?

Solvent selection is the most crucial parameter in crystallization. The solvent not only determines the solubility curve but also directly influences crystal packing, potentially leading to different polymorphs (crystal forms) or solvates. For benzoxaboroles, consider the following:

  • Solubility: The ideal solvent should dissolve the compound moderately to well at elevated temperatures but poorly at lower temperatures. This creates the necessary supersaturation upon cooling.

  • Hydrogen Bonding: Solvents that are strong hydrogen bond acceptors (e.g., DMSO, DMF) can sometimes interfere with the self-association of the B-OH groups, which may inhibit crystallization or lead to different forms[3]. Protic solvents like alcohols (methanol, ethanol) can compete for hydrogen bonding sites but are often effective.

  • Polarity: The polarity of the solvent must be matched to the compound. Given the polar nature of the B-OH and nitrile groups, moderately polar solvents are often a good starting point. Phenylboronic acids, related structures, show high solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons[4].

Q3: Is polymorphism a concern for this compound?

Yes, polymorphism is a significant consideration for benzoxaborole-based active pharmaceutical ingredients (APIs). Crisaborole, a structurally similar molecule, is known to exist in multiple polymorphic forms, which can be obtained from different solvents or by thermal conversion[1][5][6]. Different polymorphs can have different physical properties, including solubility, stability, and bioavailability. Therefore, it is essential to characterize the resulting solid form using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to ensure consistency.

Troubleshooting Guide: Common Crystallization Issues

This guide provides a systematic approach to resolving common challenges encountered during the crystallization of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile.

Issue 1: No crystals form after cooling the solution.

This is one of the most frequent issues, typically stemming from insufficient supersaturation or nucleation barriers.[7][8]

Plausible Cause Diagnostic Check Recommended Solution
Too much solvent used. Dip a glass rod in the solution, remove it, and let the solvent evaporate. If a solid film or crystals form on the rod, the concentration is likely too low.[7]Gently heat the solution to reduce the solvent volume (e.g., by 25-50%) and allow it to cool again.[7][8]
Solution is supersaturated but lacks nucleation sites. The solution is clear and stable at a low temperature where it should be precipitating.1. Scratching: Gently scratch the inner surface of the flask with a glass rod at the air-liquid interface to create microscopic imperfections that can serve as nucleation sites.[8] 2. Seeding: Add a tiny crystal of the compound (a "seed crystal") to the supersaturated solution to induce template-based growth.[7][8]
Inappropriate solvent. The compound remains highly soluble even at low temperatures.Re-evaluate the solvent system. Try a less polar solvent or an anti-solvent crystallization approach (see Protocol 2).
Issue 2: The compound "oils out" instead of crystallizing.

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This is common if the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of an impure form).[7][8]

Plausible Cause Recommended Solution
High degree of supersaturation at high temperature. 1. Re-heat the solution to re-dissolve the oil. 2. Add a small amount of additional solvent (10-20%) to reduce the supersaturation level.[7][8] 3. Allow the solution to cool much more slowly. Insulating the flask can promote the formation of crystals over oil.[8]
Presence of significant impurities. Impurities can depress the melting point and interfere with lattice formation. Consider purifying the crude material first (e.g., by flash chromatography) before attempting crystallization.
Inherent property in the chosen solvent. Some solvents, like THF, are known to sometimes promote oiling out.[9] Try a different solvent system. A solvent in which the compound is slightly less soluble may be beneficial.
Issue 3: The crystallization yields an amorphous solid or very fine needles.

This outcome suggests that nucleation was too rapid and widespread, leaving insufficient time for ordered crystal growth.

Plausible Cause Recommended Solution
Cooling rate is too fast. Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop before moving it to a refrigerator or ice bath. For very sensitive systems, using a dewar with warm water for slow, controlled cooling can be effective.
Solvent system is suboptimal. A solvent system where solubility changes drastically with a small temperature drop can lead to "crashing out." Try a solvent with a flatter solubility curve. Alternatively, vapor diffusion (see Protocol 3) provides a much slower approach to achieving supersaturation.
High concentration. Reduce the initial concentration of the solution. This lowers the overall driving force for nucleation, allowing fewer, larger crystals to grow.
Workflow for Troubleshooting Crystallization Failures

The following diagram outlines a logical decision-making process for addressing common crystallization challenges.

G cluster_no_xtal Troubleshooting: No Crystals cluster_oil Troubleshooting: Oiling Out cluster_poor_xtal Troubleshooting: Poor Quality start Begin Crystallization (e.g., Cooling Method) outcome Observe Outcome start->outcome no_xtal No Crystals Formed outcome->no_xtal No Solid oil_out Compound Oiled Out outcome->oil_out Liquid Phase poor_xtal Amorphous / Microcrystals outcome->poor_xtal Poor Solid success Good Crystals Formed outcome->success Success n1 Reduce Solvent Volume no_xtal->n1 o1 Re-heat & Add More Solvent oil_out->o1 p1 Reduce Cooling Rate poor_xtal->p1 n2 Induce Nucleation (Scratch / Seed) n1->n2 n3 Change Solvent System n2->n3 o2 Cool More Slowly o1->o2 o3 Purify Material o2->o3 p2 Lower Concentration p1->p2 p3 Try Vapor Diffusion p2->p3

Caption: Decision tree for troubleshooting common crystallization problems.

Experimental Protocols & Methodologies

Here we provide step-by-step protocols for common crystallization techniques applicable to 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile.

Protocol 1: Cooling Crystallization

This is the most common method and a good starting point.

  • Solvent Selection: Choose a solvent or solvent mixture in which the compound has a steep solubility curve (high solubility when hot, low solubility when cold). Based on data for Crisaborole, systems like methanol/water, acetone/water, or isopropyl alcohol/water are promising.[5][10][11]

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. If it doesn't dissolve, add small aliquots of solvent until a clear solution is obtained at the boiling point.

  • Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Avoid disturbing the flask during this period.[12]

  • Crystal Growth: Once at room temperature, crystal growth can be further promoted by placing the flask in an ice bath or refrigerator for several hours or overnight.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold crystallization solvent to remove residual impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Anti-Solvent Crystallization

This method is useful when a suitable single solvent for cooling crystallization cannot be found.

  • Solvent Selection: Identify a "good" solvent in which the compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble.

  • Dissolution: Dissolve the compound in the minimum amount of the "good" solvent at room temperature.

  • Addition of Anti-Solvent: Slowly add the anti-solvent dropwise to the stirred solution until the solution becomes persistently turbid (cloudy). The point of turbidity indicates the onset of nucleation.

  • Crystal Growth: Add a few drops of the "good" solvent to redissolve the turbidity and obtain a clear solution. Cover the vessel and allow it to stand undisturbed. The anti-solvent will slowly diffuse, leading to gradual crystal growth. Alternatively, after reaching turbidity, simply stop adding anti-solvent and allow the mixture to stand.

  • Isolation & Drying: Collect and dry the crystals as described in Protocol 1.

Protocol 3: Slow Evaporation & Vapor Diffusion

These are gentle methods that are excellent for producing high-quality single crystals for X-ray diffraction, though they are not typically used for bulk purification.[9]

Slow Evaporation
  • Dissolve the compound in a suitable solvent in which it is moderately soluble at room temperature.

  • Filter the solution to remove any particulate matter.

  • Place the solution in a clean vial and cover it with a cap or parafilm with a few small holes poked in it.

  • Leave the vial in an undisturbed, vibration-free location. The solvent will evaporate slowly over several days or weeks, gradually increasing the concentration and leading to crystal growth.

Vapor Diffusion
  • Dissolve the compound in a minimal amount of a relatively volatile "good" solvent.

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed jar that contains a layer of a more volatile "anti-solvent."

  • The anti-solvent vapor will slowly diffuse into the good solvent, reducing the compound's solubility and promoting slow, high-quality crystal growth.

General Crystallization Workflow

G A Start: Crude Solid B Solvent System Screening (Solubility, Polarity) A->B C Select Crystallization Method (Cooling, Anti-Solvent, etc.) B->C D Dissolve Compound (Heating may be required) C->D E Induce Supersaturation (Cooling, Evaporation, Anti-solvent addition) D->E F Crystal Nucleation & Growth (Allow time, minimize disturbance) E->F G Isolate Crystals (Filtration) F->G H Wash with Cold Solvent G->H I Dry Under Vacuum H->I J Characterize Solid Form (XRPD, DSC, Purity) I->J

Caption: A generalized workflow for the crystallization and purification process.

References
  • Generation of cocrystals of Tavaborole (AN2690): opportunities for boron-containing APIs. CrystEngComm, Royal Society of Chemistry.
  • Exploration of Solid Forms of Crisaborole: Crystal Engineering Identifies Polymorphism in Commercial Sources and Facilitates Cocrystal Formation. ACS Publications. (2018).
  • Development and Evaluation of Crisaborole Topical Cubosomal Gel. International Journal of Pharmaceutical Research and Applications (IJPRA).
  • US20210002307A1 - Crystal Forms of Crisaborole In Free Form And Preparation Method And Use Thereof. Google Patents.
  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, ACS Publications. (2020).
  • Efficient Synthesis of Crisaborole from m-Cresol: A Practical and Scalable Process. Organic Process Research & Development. (2025).
  • TAVABOROLE 他伐硼罗 Таваборол تافابورول. ORGANIC SPECTROSCOPY INTERNATIONAL. (2015).
  • WO 2017/203514 Al. Googleapis.com. (2020).
  • Solubility of benzoxaborole (2) in water. Method A, method B. ResearchGate.
  • The structure of Tavaborole (AN2690), active ingredient of Keridin–antifungal drug approved by FDA in 2014 for the treatment of onychomycosis. ResearchGate.
  • 3.6F: Troubleshooting. Chemistry LibreTexts. (2022).
  • WO2018207216A1 - Novel process for the preparation of 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl) oxy] benzonitrile (crisaborole). Google Patents.
  • I'm not getting a single crystal for organic compounds. ResearchGate. (2012).
  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. (2020).
  • Problems with Recrystallisations. University of York Chemistry Teaching Labs.
  • US10981939B2 - Process for the preparation of 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl) oxy] benzonitrile (Crisaborole). Google Patents.
  • Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. (2015).
  • Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. The Journal of Organic Chemistry. (2016).
  • How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.
  • Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. (2017).
  • 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. Acta Crystallographica Section E: Crystallographic Communications. (2011).

Sources

Technical Support Center: Overcoming Matrix Effects in the LC-MS Analysis of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the liquid chromatography-mass spectrometry (LC-MS) analysis of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile. This molecule is a close analog to Tavaborole (AN2690), a benzoxaborole antifungal agent used in topical treatments.[1][2][3] As such, its quantification is typically performed in complex biological matrices like plasma, serum, or tissue homogenates, which are rife with endogenous components that can interfere with analysis.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying principles of matrix effects and provides robust, field-proven strategies for their diagnosis, mitigation, and compensation.

Part 1: Foundational Understanding - What Are Matrix Effects?

In LC-MS, the "matrix" refers to all components in a sample other than the analyte of interest.[4] Matrix effects are the alteration of ionization efficiency for the target analyte due to the presence of these co-eluting components.[5][6] This phenomenon, most prevalent in Electrospray Ionization (ESI), can lead to either signal suppression or enhancement, compromising the accuracy, precision, and sensitivity of quantitative assays.[4][7][8] For a compound like 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile in a biological sample, common interfering matrix components include phospholipids, salts, proteins, and metabolites.[6][7]

Ion suppression is the more common issue and occurs when matrix components compete with the analyte for access to the droplet surface for gas-phase transition or alter the physical properties (e.g., viscosity, surface tension) of the ESI droplets, hindering the ionization process.[9][10]

cluster_0 ESI Droplet - Clean Sample cluster_1 ESI Droplet - Complex Matrix T1 Analyte Ion (+) MS_Inlet Mass Spectrometer Inlet T1->MS_Inlet High Signal T2 Analyte Ion (+) T2->MS_Inlet High Signal T3 Analyte Ion (+) T3->MS_Inlet High Signal T4 Analyte Ion (+) T4->MS_Inlet High Signal T5 Analyte Ion (+) T5->MS_Inlet Signal Suppression M1 Matrix Component (M) M1->MS_Inlet Signal Suppression M2 Matrix Component (M) M2->MS_Inlet Signal Suppression M3 Matrix Component (M) M3->MS_Inlet Signal Suppression

Figure 1: Mechanism of Ion Suppression in ESI-MS.
Part 2: Diagnostic Workflow - Is My Assay Affected?

Before troubleshooting, you must confirm and quantify the presence of matrix effects. Relying solely on calibration curve performance is insufficient, as matrix effects can be sample-specific.

Q1: How can I definitively test for matrix effects in my 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile assay?

There are two primary methods: the qualitative Post-Column Infusion (PCI) test and the quantitative Post-Extraction Spike analysis.[7][11]

  • Post-Column Infusion (Qualitative): This method involves infusing a standard solution of your analyte at a constant rate into the mobile phase stream after the analytical column but before the MS ion source.[9] A blank, extracted matrix sample is then injected onto the column. Any dip or rise in the constant analyte signal baseline indicates the retention time at which matrix components are eluting and causing ion suppression or enhancement, respectively.[9][11] This is an excellent tool during method development to identify "suppression zones" to avoid.[12]

  • Post-Extraction Spike (Quantitative): This is the most common and practical method for validation and routine troubleshooting. It directly measures the impact of the matrix on your analyte's signal.[7]

Experimental Protocol: Quantitative Assessment of Matrix Effect
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte spiked into the final mobile phase or reconstitution solvent at a known concentration (e.g., low and high QC levels).

    • Set B (Post-Spike Sample): Extract blank biological matrix (e.g., plasma) using your established protocol. Spike the analyte into the final, clean extract at the same concentration as Set A.

    • Set C (Matrix Blank): An extracted blank biological matrix without any analyte or internal standard. (Used to confirm no interference at the analyte's m/z).

  • Analysis: Inject all samples into the LC-MS system and record the peak area for the analyte.

  • Calculation: The matrix effect (ME) is calculated as a percentage using the following formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • Interpretation:

    • ME ≈ 100%: No significant matrix effect.

    • ME < 100%: Ion Suppression.

    • ME > 100%: Ion Enhancement.

    A variation of >15-20% is generally considered significant and requires mitigation.[13]

Part 3: Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format.

Sample Preparation Strategies

The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.[4][7]

Q2: My signal for the benzoxaborole analyte is low and inconsistent between samples. Which sample preparation technique should I use?

The choice depends on the complexity of the matrix and the required sensitivity. The main techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[4]

Technique Principle Pros Cons Best For...
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins.[14]Simple, fast, inexpensive, high recovery of many analytes.Non-selective. Does not effectively remove phospholipids or salts, leading to significant matrix effects.[14]Initial screening, methods with high analyte concentrations.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases based on its solubility.Cleaner extracts than PPT, can remove salts and some phospholipids.More labor-intensive, uses larger volumes of organic solvents.Removing highly polar or non-polar interferences.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while matrix components are washed away.[15]Highly selective. Provides the cleanest extracts, effectively removing proteins, salts, and phospholipids.[4][14]Higher cost, requires method development.High-sensitivity assays, complex matrices, removing specific interferences like phospholipids.

Senior Scientist Recommendation: Start with the simplest method that meets your assay requirements. However, for bioanalytical quantification of a small molecule like 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile, which is often present at low concentrations, SPE is typically the most robust choice for minimizing matrix effects.

Q3: My post-column infusion experiment shows a large suppression zone that I suspect is from phospholipids. What's the best way to remove them?

Phospholipids are a primary cause of ion suppression in plasma and serum samples.[7][16] While a general-purpose reversed-phase SPE can help, specialized phospholipid removal products offer a more targeted and effective solution.

Solution: Targeted Phospholipid Removal Technologies Products like HybridSPE® or Phree™ plates utilize zirconia-coated silica particles. The zirconia acts as a Lewis acid, forming a strong selective interaction with the phosphate group (a Lewis base) common to all phospholipids.[17]

cluster_workflow HybridSPE® Workflow cluster_mechanism Mechanism in the Well start 1. Add Plasma Sample to Well step2 2. Add Acetonitrile (with IS) & Vortex start->step2 step3 3. Place on Manifold & Apply Vacuum/Pressure step2->step3 step4 4. Collect Filtrate step3->step4 Proteins Precipitated Proteins (Trapped by filter) Phospholipids Phospholipids (Bound to Zirconia) Analyte Analyte + IS (Flows Through) end Phospholipid- & Protein-Free Eluate Ready for LC-MS step4->end

Figure 2: Workflow for targeted phospholipid removal SPE.
Experimental Protocol: Generic Phospholipid Removal (Pass-Through Method)
  • Sample Pre-treatment: Add 100 µL of plasma/serum to a well of the phospholipid removal plate.

  • Protein Precipitation & IS Addition: Add 300 µL of acetonitrile containing your internal standard. Vortex for 30 seconds to precipitate proteins. This step is crucial as it releases the analyte from protein binding.

  • Filtration: Place the plate on a vacuum or positive pressure manifold. Apply pressure/vacuum to force the solution through the packed bed.

  • Collection: The eluate, now free of proteins (which are filtered out) and phospholipids (which are retained by the sorbent), is collected in a collection plate.[15][17]

  • Analysis: The collected filtrate is ready for direct injection or can be evaporated and reconstituted if concentration is needed.

Chromatographic and Instrumental Solutions
Q4: I've improved my sample cleanup, but I still see some matrix effects. How can I use my LC system to help?

If interfering components cannot be fully removed, the next step is to chromatographically separate them from your analyte.

  • Increase Chromatographic Resolution: Use a column with smaller particles (e.g., sub-2 µm) or a longer column to increase efficiency and better separate the analyte from matrix components.

  • Adjust the Gradient: Modify your gradient elution profile. A shallower gradient around the elution time of your analyte can often resolve it from closely eluting interferences. The goal is to move your analyte's peak away from any "suppression zones" identified by post-column infusion.[9][18]

  • Use a Divert Valve: Program the divert valve to send the highly unretained, "dirty" part of the injection (containing salts and other polar interferences) to waste for the first 0.5-1.0 minute of the run, only switching the flow to the MS just before your analyte elutes. This keeps the ion source cleaner for longer.[18]

  • Consider a Different Ionization Source: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects, particularly for less polar compounds, as it utilizes gas-phase ionization.[7][19]

Compensation Strategies
Q5: Some matrix effect is unavoidable in my assay. How do I ensure my quantitative data is still accurate?

This is where the choice of an internal standard (IS) becomes critical. An IS is a compound of known concentration added to every sample, standard, and QC. The final quantification is based on the ratio of the analyte response to the IS response.[20]

The Gold Standard: Stable Isotope-Labeled Internal Standard (SIL-IS) A SIL-IS is the analyte molecule in which one or more atoms (e.g., ¹H, ¹²C, ¹⁴N) have been replaced with their heavy stable isotopes (e.g., ²H/D, ¹³C, ¹⁵N).[21][22]

Why is a SIL-IS the best choice? A SIL-IS is chemically and physically almost identical to the analyte.[20] This means it will:

  • Have the same extraction recovery during sample preparation.

  • Co-elute perfectly with the analyte from the LC column.

  • Experience the exact same degree of ion suppression or enhancement in the MS source.[13][20]

Because both the analyte and the SIL-IS are affected proportionally, the ratio of their peak areas remains constant and accurate, even in the presence of significant and variable matrix effects.[4][21]

Q6: A SIL-IS for my compound is not available or is too expensive. What are my options?

While not ideal, other strategies can be employed:

  • Structural Analog IS: Use a molecule that is structurally similar to your analyte but not present in the sample. Crucial Caveat: A structural analog will likely have different retention time and ionization efficiency, meaning it may not experience the same matrix effect as your analyte.[23] Its ability to compensate is therefore limited and must be thoroughly validated.

  • Matrix-Matched Calibration: Prepare your calibration standards by spiking known concentrations of the analyte into extracted blank matrix from the same biological source as your samples.[4] This ensures that the standards and samples experience a similar (though not necessarily identical) matrix effect. This approach is essential if a SIL-IS is not used.[4][13]

Part 4: Proactive Method Development Workflow

To build a robust method from the start, follow this logical workflow.

decision decision proc proc result result start Method Development Start proc1 Develop Initial LC-MS Conditions (Neat Standard) start->proc1 proc2 Select Sample Prep Method (e.g., PPT, SPE) proc1->proc2 proc3 Perform Post-Extraction Spike (Quantify ME) proc2->proc3 decision1 Is ME% within +/- 20%? proc3->decision1 decision2 Is ME% now acceptable? proc3->decision2 proc3->decision2 proc4 Optimize Sample Prep (e.g., Switch to Phospholipid Removal SPE) decision1->proc4 No proc5 Optimize Chromatography (Separate Analyte from Suppression Zone) decision1->proc5 No result_ok Method is Robust. Proceed to Validation. decision1->result_ok Yes proc4->proc3 proc5->proc3 proc6 Incorporate SIL-IS &/or Matrix-Matched Calibrants decision2->proc6 No decision2->result_ok Yes proc6->result_ok result_review Re-evaluate Entire Approach

Figure 3: Decision workflow for mitigating matrix effects.
References
  • Souza, I.D., & Queiroz, M.E.C. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available from: [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry. Available from: [Link]

  • Waters Corporation. (n.d.). Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Available from: [Link]

  • Lagarfoss, A., et al. (2026, March 13). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC Europe. Available from: [Link]

  • D'Avolio, A., et al. (2016). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Journal of Spectroscopy. Available from: [Link]

  • Studzińska, S., & Buszewski, B. (2017). Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges. Journal of Chromatography B, 1070, 1-6. Available from: [Link]

  • Chambers, E. (2015, July 9). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. LCGC International. Available from: [Link]

  • Reddy, T., & Sreeramulu, J. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available from: [Link]

  • Nelson, M. (2002). Ion Suppression in LC–MS–MS — A Case Study. LCGC North America, 20(1), 24-28. Available from: [Link]

  • Ray, K., et al. (2023, March 10). Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. LCGC International. Available from: [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available from: [Link]

  • Bioanalysis Zone. (2014, February 11). Importance of matrix effects in LC-MS/MS bioanalysis. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. Available from: [Link]

  • Hewavitharana, A.K., et al. (2014, January 14). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Available from: [Link]

  • Liu, A., & Kovacevic, M. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(13), 1213-1216. Available from: [Link]

  • Wang, S., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 1060, 259-267. Available from: [Link]

  • Phenomenex. (n.d.). Phospholipid Removal (PLR). Available from: [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available from: [Link]

  • Kulkarni, D.C., et al. (2024). Method development and validation of a new stability indicating HPLC and LC-ESI-MS/MS methods for the determination of Tavaborole. Journal of Drug Delivery and Therapeutics, 14(6), 1-7. Available from: [Link]

  • ResearchGate. (2024). (PDF) Method development and validation of a new stability indicating HPLC and LC-ESI-MS/MS methods for the determination of Tavaborole. Available from: [Link]

  • Decosterd, L.A., et al. (2013). Validation of a fast and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) with atmospheric pressure chemical ionization method for simultaneous quantitation of voriconazole, itraconazole and its active metabolite hydroxyitraconazole in human plasma. Journal of Chromatography B, 927, 137-145. Available from: [Link]

  • Baker, S.J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1- Benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis. Journal of Medicinal Chemistry, 49(15), 4447-4450. Available from: [Link]

Sources

Resolving co-elution issues in 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile HPLC analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Method Support Center. As a Senior Application Scientist, I frequently encounter challenges in the chromatographic analysis of benzoxaboroles, such as 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile . The dynamic covalent chemistry of the boron atom makes these molecules highly susceptible to co-elution, peak splitting, and tailing.

This guide is designed to move beyond generic troubleshooting by explaining the mechanistic causality behind these issues and providing self-validating protocols to achieve baseline resolution.

Part 1: Mechanistic Foundations of Benzoxaborole Chromatography

To resolve co-elution, we must first understand how the benzoxaborole core interacts with the chromatographic environment. Co-elution in these methods is rarely just a lack of theoretical plates; it is usually a symptom of uncontrolled boron speciation.

  • Boron Speciation and pH: Benzoxaboroles exist in a dynamic equilibrium between a neutral, trigonal planar state and an anionic, tetrahedral boronate state. The pKa of the benzoxaborole ring is typically around 7.0 to 8.5[1]. If your mobile phase pH is near this pKa, the analyte exists in multiple ionization states simultaneously, causing severe peak broadening and co-elution with closely related polar degradation products.

  • Solvent-Induced Artifacts: Boronic acids and benzoxaboroles can reversibly react with protic solvents (like methanol) to form methyl boronate esters. This creates split peaks or "ghost" co-elutions that are artifacts of the method, not actual sample impurities.

  • Silanol Interactions: The hydroxyl group on the boron atom can act as both a hydrogen bond donor and acceptor, interacting strongly with residual silanols on the silica stationary phase. This leads to tailing that obscures adjacent, late-eluting peaks.

Mechanism API 1-hydroxy-1,3-dihydro- 2,1-benzoxaborole-4-carbonitrile Path1 Neutral Trigonal Form (Acidic pH < 5) API->Path1 pH Control Path2 Anionic Tetrahedral Form (Basic pH > 8) API->Path2 High pH Path3 Methyl Boronate Ester (Presence of MeOH) API->Path3 Protic Solvent Res1 Predictable Retention Sharp Peaks Path1->Res1 Res2 Co-elution with Polar Impurities Peak Tailing Path2->Res2 Res3 Split Peaks / Artifacts False Co-elution Path3->Res3

Mechanistic pathways of benzoxaborole speciation affecting chromatographic resolution.

Part 2: Troubleshooting FAQs (Co-Elution Focus)

Q1: My main peak is co-eluting with a hydrolytic degradation product. How do I achieve baseline separation? A: Benzoxaboroles are sensitive to hydrolytic and oxidative stress, often resulting in ring-opened degradation products[1]. Because the ring-opened form is structurally similar and highly polar, it frequently co-elutes under generic gradient conditions. The Fix: Shift the mobile phase to a highly acidic pH (e.g., pH 2.5 - 3.0 using phosphate buffer). This ensures both the intact benzoxaborole and the ring-opened degradant are fully protonated and neutral. Use a shallow gradient of Acetonitrile (e.g., increasing from 30% to 95% over 15 minutes) and increase the column temperature to 40 °C to improve mass transfer and sharpen the peaks[2].

Q2: I am observing a shoulder on the leading edge of the 4-carbonitrile peak. Is this a co-eluting synthetic impurity? A: Not necessarily. If your mobile phase or sample diluent contains Methanol, you are likely observing a solvent-induced artifact. Benzoxaboroles dynamically form methyl esters in the presence of methanol, which elute slightly differently than the parent compound. The Fix: Immediately replace Methanol with Acetonitrile in your mobile phase and diluent. Acetonitrile is aprotic and will not form covalent adducts with the boron atom, collapsing the split peak into a single, sharp analyte peak[3].

Q3: I've optimized the pH and solvent, but I still see tailing that causes co-elution with a late-eluting precursor. What is the root cause? A: This indicates secondary interactions between the boron hydroxyl group and unreacted silanols on the stationary phase. The Fix: Switch to a heavily end-capped C18 column (e.g., Phenomenex Gemini C18) or a polar-embedded stationary phase to shield the silanols[2].

Workflow Start Co-elution Detected in Benzoxaborole Analysis Step1 Check Mobile Phase pH (Target: pH 2.5 - 3.0) Start->Step1 Initial Check Step2 Evaluate Organic Modifier (Switch MeOH to MeCN) Step1->Step2 If pH < pKa but still co-eluting Step3 Optimize Column Temp (Increase to 40°C) Step2->Step3 If solvent adducts suspected Step4 Use End-Capped C18 (e.g., Phenomenex Gemini) Step3->Step4 If silanol interactions persist Success Baseline Resolution Achieved Step4->Success Final Validation

Troubleshooting workflow for resolving benzoxaborole co-elution issues.

Part 3: Self-Validating Standard Operating Procedure (SOP)

To ensure reproducibility, implement the following step-by-step methodology for the baseline separation of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile from its synthetic precursors and degradants.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 10 mM Potassium Phosphate buffer, adjusted to pH 3.0 with orthophosphoric acid. Filter through a 0.22 µm membrane.

    • Self-Validation Checkpoint: Measure the pH of Mobile Phase A after the addition of the buffer salt and acidifier, but before adding any organic modifier, to ensure true aqueous thermodynamic pH.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile[2]. Do not use Methanol.

Step 2: Column Selection & Equilibration
  • Install an end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Set the column oven temperature strictly to 40 °C. Elevated temperatures accelerate the boron equilibrium kinetics, preventing peak broadening[2].

  • Equilibrate with 5% B for at least 20 column volumes until the baseline is stable.

Step 3: Gradient Program Execution

Execute the following gradient to separate closely related polar impurities:

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte band)

  • 2.0 - 15.0 min: 5% to 60% B (Linear ramp for optimal selectivity)

  • 15.0 - 18.0 min: 60% to 95% B (Column wash)

  • 18.0 - 22.0 min: 5% B (Re-equilibration)

Step 4: Sample Preparation & Injection
  • Diluent: Water/Acetonitrile (80:20 v/v).

    • Self-Validation Checkpoint: Analyze a blank injection of the diluent before the sample sequence. If a peak appears at the benzoxaborole retention time, the column requires extended flushing with 95% Acetonitrile to remove strongly retained boronate complexes from previous runs.

  • Detection: UV Detection at 252 nm (optimal for the benzoxaborole chromophore)[2].

  • Injection Volume: 10 µL.

Part 4: Quantitative Method Robustness Data

The following table summarizes the causal effects of altering specific method parameters on the resolution ( Rs​ ) and peak tailing ( Tf​ ) of the benzoxaborole API against its primary co-eluting hydrolysis product.

Parameter AdjustedCondition TestedRetention Time (min)Tailing Factor ( Tf​ )Resolution ( Rs​ )Analytical Conclusion
Organic Modifier Methanol8.4 (Split peak)1.8< 1.0 (Co-elution)Unacceptable: Artifactual esterification occurs.
Organic Modifier Acetonitrile9.01.12.8Optimal: Aprotic solvent prevents adducts[2].
Mobile Phase pH pH 6.87.51.61.2 (Partial)Sub-optimal: Mixed ionization states near pKa.
Mobile Phase pH pH 3.09.01.12.8Optimal: Analyte is fully protonated/neutral[2].
Column Temp 25 °C9.21.31.9Acceptable: Slower equilibrium kinetics.
Column Temp 40 °C9.01.02.8Optimal: Accelerated kinetics sharpen peaks[2].

Part 5: References

  • Original Research Article Method Validation of Crisaborole using Reverse Phase High Performance Liquid Chromatography (RP-HPLC) Source: International Journal of Pharmaceuticals, Nutraceuticals and Cosmetic Science URL:[Link]

  • A REVIEW ON ESTIMATION OF CRISABOROLE DRUG BY USING DIFFERENT ANALYTICAL MEHODS Source: Journal of Global Trends in Pharmaceutical Sciences URL:[Link]

  • Development and Validation of RP-HPLC Method for Simultaneous Quantification of Tavaborole, Hydrocortisone, and Clindamycin Phosphate in Pharmaceutical Dosage Forms Source: Journal of Chemical Health Risks URL:[Link]

Sources

Minimizing oxidation of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with cyano-substituted benzoxaboroles. Due to the unique electronic properties of the boron atom, these molecules are susceptible to specific degradation pathways in aqueous media. This guide synthesizes mechanistic insights, troubleshooting strategies, and validated protocols to ensure the integrity of your experimental workflows.

Part 1: Mechanistic FAQs (Understanding the Chemistry)

Q: Why is 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile susceptible to oxidation in aqueous media? A: Boronic acids and cyclic benzoxaboroles possess an empty p-orbital on the boron atom, making them highly electrophilic. In aqueous environments, reactive oxygen species (ROS)—such as dissolved oxygen, trace peroxides, or hydroxyl radicals—act as nucleophiles. The degradation proceeds via a rate-limiting 1,2-migration of the carbon-boron bond to the peroxide oxygen, yielding a labile boric ester that rapidly hydrolyzes into 2-(hydroxymethyl)-3-cyanophenol and boric acid[1].

Q: Does the 4-cyano substitution improve or worsen oxidative stability? A: It improves stability, though it does not confer total immunity. The 4-carbonitrile group is a strong electron-withdrawing group (EWG). During oxidative deboronation, the rate-limiting step is the C-B bond cleavage[1]. Electron-withdrawing groups decrease the electron density on the aromatic ring, which destabilizes the transition state during this migration process. Consequently, the 4-cyano derivative exhibits slower oxidation kinetics compared to electron-donating substituted benzoxaboroles[2].

Q: How does pH affect the degradation rate? A: The oxidation rate is highly pH-dependent. At alkaline pH, trace hydrogen peroxide deprotonates to form the highly nucleophilic hydroperoxide anion (HOO⁻). Furthermore, as the pH exceeds the pKa of the benzoxaborole, the molecule transitions from a neutral, trigonal planar sp2 state to an anionic, tetrahedral sp3 boronate complex. This equilibrium shift dramatically accelerates the overall rate of oxidative C-B bond cleavage and base-catalyzed protodeboronation[3].

OxidationPathway A 1-Hydroxy-1,3-dihydro- 2,1-benzoxaborole-4-carbonitrile B Nucleophilic Attack by ROS (e.g., HOO-) A->B Aqueous O2 / H2O2 C Tetrahedral Intermediate (Activated Complex) B->C D 1,2-Carbon-to-Oxygen Migration (Rate-Limiting Step) C->D E Labile Boric Ester D->E C-B Cleavage F Hydrolysis in Aqueous Media E->F G 2-(Hydroxymethyl)-3-cyanophenol + Boric Acid F->G

Mechanism of ROS-mediated oxidative deboronation of benzoxaboroles.

Part 2: Troubleshooting Guide for Aqueous Formulations

Issue: Rapid loss of API assay in standard phosphate-buffered saline (PBS) at pH 7.4.

  • Root Cause: PBS at pH 7.4 often contains trace transition metals (e.g., iron, copper) that catalyze the formation of ROS from dissolved oxygen via Fenton-like chemistry. Additionally, pH 7.4 increases the fraction of the more reactive boronate species.

  • Solution: Shift to a citrate or acetate buffer at pH 5.0–6.0. Incorporate a metal chelator like EDTA to sequester trace metals, effectively shutting down the catalytic generation of ROS[4].

Issue: Discoloration (yellowing/browning) of the aqueous solution over time.

  • Root Cause: The primary oxidation product, 2-(hydroxymethyl)-3-cyanophenol, is highly susceptible to further auto-oxidation into quinones. Quinones are highly colored even at trace concentrations, serving as a visual indicator of advanced deboronation.

  • Solution: Implement strict deoxygenation protocols (sparging) and consider adding a water-soluble antioxidant (e.g., methionine) to intercept radical propagation.

Part 3: Quantitative Data on Formulation Parameters

The following table synthesizes the impact of various formulation parameters on the relative oxidative stability of cyano-substituted benzoxaboroles.

ParameterExperimental ConditionRelative Oxidation RateCausality / Mechanism of Action
pH pH 5.5 (Citrate Buffer)1x (Baseline)Boron remains in neutral sp2 state; low HOO⁻ concentration.
pH pH 8.5 (Tris Buffer)>50xIncreased formation of nucleophilic hydroperoxide anions and tetrahedral boronate.
Dissolved O₂ Ambient (~8.0 mg/L)12xContinuous generation of ROS via trace metal catalysis.
Dissolved O₂ Sparged (<0.5 mg/L)1.1xRemoval of the primary thermodynamic oxidation source.
Additives 0.1 mM EDTA0.4xSequestration of Fenton-reactive transition metals.
Excipients 5% (w/v) Mannitol0.6xReversible diol complexation sterically shields the electrophilic boron center.

Part 4: Standard Operating Procedure (SOP)

Protocol: Preparation of Oxidation-Resistant Aqueous Benzoxaborole Solutions

This protocol establishes a self-validating system: by systematically eliminating ROS precursors (oxygen, metals) and shielding the electrophilic boron, the formulation inherently resists degradation.

Step 1: Solvent Deoxygenation

  • Measure 1000 mL of HPLC-grade water into a sealed, light-protected jacketed vessel.

  • Sparge with ultra-high-purity (UHP) Argon for a minimum of 45 minutes.

  • Validation Check: Use an inline dissolved oxygen (DO) probe to confirm DO levels are <0.5 mg/L before proceeding.

Step 2: Buffer and Chelator Addition

  • While maintaining a continuous Argon blanket, add 50 mM Citrate buffer to achieve a target pH of 5.5.

  • Add 0.1 mM Disodium EDTA.

    • Causality: EDTA forms sterically hindered complexes with trace metals, preventing them from interacting with dissolved oxygen to form peroxides.

Step 3: Excipient Shielding (Optional but Recommended)

  • Add 5% (w/v) Mannitol.

    • Causality: Mannitol acts as a competitive diol, forming a reversible complex with the benzoxaborole. This transiently occupies the empty p-orbital, sterically hindering ROS attack[1].

Step 4: API Incorporation

  • Slowly add the 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile powder under continuous stirring and Argon flow.

  • Protect the vessel from light to prevent photo-induced radical formation.

Step 5: Inert Packaging

  • Filter the solution through a 0.22 µm PES membrane (pre-flushed with Argon).

  • Fill into Type I amber glass vials, overlay with an Argon headspace, and seal immediately with PTFE-lined stoppers.

Workflow S1 Step 1: Deoxygenation Sparge H2O with Argon S2 Step 2: Buffer Addition Citrate (pH 5.5) + EDTA S1->S2 S3 Step 3: Excipient Shielding Add 5% Mannitol S2->S3 S4 Step 4: API Incorporation Dissolve under Argon S3->S4 S5 Step 5: Storage Amber vials, 4°C S4->S5

Step-by-step workflow for formulating oxidation-resistant benzoxaborole solutions.

Part 5: References

  • Synthesis and physicochemical evaluation of phosphorus(iii) and phosphorus(v) substituted benzoxaboroles. Organic & Biomolecular Chemistry (RSC Publishing).4

  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS.1

  • Improving the oxidative stability of boronic acids through stereoelectronic effects. Digitellinc.3

  • Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. PubMed (NIH).2

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile is a member of the benzoxaborole class of compounds, which have garnered significant attention in medicinal chemistry for their diverse therapeutic applications.[1][2][3] The unique chemical properties of the benzoxaborole scaffold, particularly the Lewis acidity of the boron atom, contribute to their biological activity but also present distinct challenges for analytical characterization.[3] As with any active pharmaceutical ingredient (API), the development of robust and reliable analytical methods is paramount to ensure product quality, safety, and efficacy. This guide provides a comparative overview of the validation of common analytical methods for the quantification and characterization of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy. The principles and protocols discussed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R2), as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7][8][9]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[6] This involves a comprehensive evaluation of various performance characteristics to ensure the method is accurate, precise, specific, and robust.[10][11][12] For a molecule like 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile, careful consideration must be given to its potential for degradation and its unique reactivity when selecting and validating analytical methods.

The Foundation of Method Validation: Regulatory Landscape

The validation of analytical methods in the pharmaceutical industry is a regulatory requirement to ensure the reliability and accuracy of analytical data.[10][13] The ICH, FDA, and EMA provide a harmonized framework for the validation of analytical procedures, ensuring global consistency in drug development and manufacturing.[4] The recently updated ICH Q2(R2) and the new ICH Q14 guideline on Analytical Procedure Development emphasize a lifecycle approach to analytical methods, encouraging a more scientific and risk-based strategy from development through to post-approval changes.[4][14]

The core validation parameters that will be discussed in the context of each analytical technique are:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Method Comparison: HPLC, GC-MS, and UV-Vis Spectroscopy

The choice of analytical method for 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile will depend on the intended application, whether it be for release testing, stability studies, or the quantification of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility in separating a wide range of compounds.[15][16] For benzoxaboroles, reversed-phase HPLC (RP-HPLC) is a common and direct approach.[15][17]

Causality Behind Experimental Choices for HPLC
  • Column Selection: A C18 column is a standard choice for initial method development due to its broad applicability. However, for polar analytes like benzoxaboroles, a polar-embedded or mixed-mode stationary phase might be necessary to improve retention.[16]

  • Mobile Phase: The mobile phase composition is critical. A mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol is typical. The pH of the aqueous phase can significantly impact the retention and peak shape of ionizable compounds. For boronic acids, which can be susceptible to hydrolysis, careful pH control is essential.[16]

  • Detection: UV detection is the most common method for HPLC analysis of aromatic compounds like 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile. The wavelength of maximum absorbance (λmax) should be determined to ensure optimal sensitivity.[18][19]

Experimental Protocol: RP-HPLC Method Validation

1. System Suitability:

  • Prepare a standard solution of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile.

  • Inject the standard solution six times.

  • Calculate the relative standard deviation (RSD) for the peak area and retention time. The acceptance criterion is typically an RSD of ≤ 2%.

  • Evaluate theoretical plates, tailing factor, and resolution from a known impurity or a closely eluting compound.

2. Specificity:

  • Analyze a blank sample (diluent), a placebo sample (if applicable), and a sample of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile.

  • Perform forced degradation studies by exposing the analyte to acidic, basic, oxidative, thermal, and photolytic stress.[20]

  • Demonstrate that the peak for the analyte is free from interference from any degradation products or excipients.

3. Linearity and Range:

  • Prepare a series of at least five standard solutions of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile over a concentration range of 50-150% of the expected working concentration.

  • Inject each standard in triplicate.

  • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

4. Accuracy:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of the analyte.

  • Analyze each sample in triplicate.

  • Calculate the percentage recovery at each level. The acceptance criterion is typically within 98-102%.

5. Precision:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Analyze the same samples on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the RSD for the results. The acceptance criterion is typically an RSD of ≤ 2%.

6. LOD and LOQ:

  • Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

7. Robustness:

  • Deliberately vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).

  • Analyze the effect on the results and ensure they remain within acceptable limits.

Data Presentation: HPLC Validation Summary
Validation ParameterAcceptance CriteriaHypothetical Result for 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile
Specificity No interference at the retention time of the analytePeak purity index > 0.999
Linearity (r²) ≥ 0.9990.9998
Range 50-150% of target concentration10-30 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD) ≤ 2.0%Repeatability: 0.8%, Intermediate: 1.2%
LOD S/N ≥ 30.05 µg/mL
LOQ S/N ≥ 100.15 µg/mL
Robustness No significant impact on resultsMethod is robust to minor variations
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[15] However, boronic acids are generally polar and non-volatile, necessitating a derivatization step to make them suitable for GC analysis.[15][21]

Causality Behind Experimental Choices for GC-MS
  • Derivatization: Derivatization is crucial for the GC analysis of boronic acids.[16][22][23] Common derivatizing agents include silylating agents (e.g., BSTFA) or agents that form cyclic boronates, such as diols (e.g., pinacol).[15][23] This step increases the volatility and thermal stability of the analyte.

  • Column Selection: A non-polar or medium-polarity column (e.g., DB-5ms) is typically used for the separation of derivatized compounds.

  • Mass Spectrometry: Mass spectrometry provides high specificity and sensitivity. Electron ionization (EI) is a common ionization technique.[24][25][26] The fragmentation pattern can be used for structural elucidation and confirmation of the analyte's identity.

Experimental Protocol: GC-MS Method Validation

1. Derivatization Optimization:

  • Optimize the derivatization reaction conditions, including the choice of reagent, reaction time, and temperature, to ensure complete and reproducible derivatization.

2. Validation Parameters:

  • The validation parameters for GC-MS are similar to those for HPLC, with a focus on the entire analytical procedure, including the derivatization step.

  • Specificity is particularly important to demonstrate that the derivatization reaction is selective for the analyte and does not produce interfering byproducts.

  • Linearity, accuracy, and precision are evaluated using derivatized standards.

Data Presentation: GC-MS Validation Summary
Validation ParameterAcceptance CriteriaHypothetical Result for Derivatized 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile
Specificity No interference from derivatizing agent or byproductsUnique mass spectrum and retention time
Linearity (r²) ≥ 0.9950.998
Range Dependent on derivatization efficiency and detector response0.1-10 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%98.2%
Precision (RSD) ≤ 5.0%Repeatability: 2.5%, Intermediate: 4.1%
LOD S/N ≥ 30.01 µg/mL
LOQ S/N ≥ 100.03 µg/mL
Robustness Insensitive to minor changes in derivatization and GC conditionsMethod is robust
UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple, cost-effective, and rapid technique that can be used for the quantitative analysis of compounds that absorb UV or visible light.[18][27] For 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile, its aromatic structure suggests it will have a distinct UV absorbance profile.

Causality Behind Experimental Choices for UV-Vis Spectroscopy
  • Solvent Selection: The choice of solvent is critical as it can influence the absorbance spectrum. The solvent should be transparent in the wavelength range of interest and should not react with the analyte.

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) is typically chosen for quantification to ensure the highest sensitivity and to minimize errors arising from small shifts in the wavelength.[18][28]

Experimental Protocol: UV-Vis Spectroscopic Method Validation

1. Determination of λmax:

  • Scan a solution of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile across the UV-Vis spectrum to determine the wavelength of maximum absorbance.

2. Validation Parameters:

  • Specificity can be challenging with UV-Vis spectroscopy, as any substance that absorbs at the same wavelength will interfere. Therefore, this method is often best suited for the analysis of the pure substance or simple formulations.

  • Linearity is assessed by preparing a series of standard solutions and measuring their absorbance at the λmax. The results should adhere to the Beer-Lambert Law.

  • Accuracy and precision are determined similarly to the chromatographic methods.

Data Presentation: UV-Vis Spectroscopy Validation Summary
Validation ParameterAcceptance CriteriaHypothetical Result for 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile
Specificity Limited; suitable for pure substance or simple mixturesλmax at 275 nm
Linearity (r²) ≥ 0.9990.9995
Range Dependent on molar absorptivity5-25 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%100.5%
Precision (RSD) ≤ 2.0%Repeatability: 1.0%, Intermediate: 1.5%
LOD Based on visual evaluation or S/N0.5 µg/mL
LOQ Based on visual evaluation or S/N1.5 µg/mL
Robustness Insensitive to minor changes in solvent composition or pHMethod is robust

Visualization of Workflows

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Data Analysis & Reporting Column & Mobile Phase Selection Column & Mobile Phase Selection Wavelength Selection Wavelength Selection Column & Mobile Phase Selection->Wavelength Selection System Suitability System Suitability Wavelength Selection->System Suitability Specificity Specificity System Suitability->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy Accuracy Linearity & Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Statistical Analysis Statistical Analysis Robustness->Statistical Analysis Validation Report Validation Report Statistical Analysis->Validation Report

Caption: Workflow for HPLC method validation.

GC-MS Method Validation Workflow

GCMS_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Data Analysis & Reporting Derivatization Optimization Derivatization Optimization GC & MS Parameter Selection GC & MS Parameter Selection Derivatization Optimization->GC & MS Parameter Selection System Suitability System Suitability GC & MS Parameter Selection->System Suitability Specificity Specificity System Suitability->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy Accuracy Linearity & Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Statistical Analysis Statistical Analysis Robustness->Statistical Analysis Validation Report Validation Report Statistical Analysis->Validation Report

Caption: Workflow for GC-MS method validation.

Conclusion

The validation of analytical methods for 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile is a critical process that ensures the quality and consistency of data generated. This guide has provided a comparative overview of the validation of HPLC, GC-MS, and UV-Vis spectroscopic methods, grounded in international regulatory guidelines.

  • HPLC stands out as the most versatile and widely applicable technique for the routine analysis of this compound, offering a good balance of specificity, sensitivity, and throughput without the need for derivatization.

  • GC-MS , while requiring a derivatization step, offers superior specificity and sensitivity, making it an excellent choice for impurity profiling and trace-level analysis.

  • UV-Vis Spectroscopy is a simple and rapid method suitable for the quantification of the pure drug substance or in simple formulations where specificity is not a major concern.

The choice of method will ultimately be dictated by the specific analytical requirements of the drug development phase. Regardless of the method chosen, a thorough and well-documented validation study is essential to ensure the generation of reliable and defensible analytical data.

References

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals - Pharmaguideline. Available from: [Link]

  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Available from: [Link]

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC. Available from: [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. Available from: [Link]

  • Mass spectrometnc analysis for organic boron compounds - ResearchGate. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • Validation of Analytical Procedure Q2(R2) - ICH. Available from: [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Available from: [Link]

  • Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. Available from: [Link]

  • Nitrophenyl boronic acids as derivatizing agents in chromatography - VTechWorks. Available from: [Link]

  • Cyclic Boronates as Derivatives for Gas Chromatography. Available from: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. Available from: [Link]

  • New evidences on efficacy of boronic acid-based derivatization method to identify sugars in plant material by gas chromatography–mass spectrometry | Request PDF - ResearchGate. Available from: [Link]

  • Quality guidelines: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). Available from: [Link]

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS | LCGC International. Available from: [Link]

  • Original Research Article Method Validation of Crisaborole using Reverse Phase High Performance Liquid Chromatography (RP-HPLC) - International Journal of Pharmaceuticals, Nutraceuticals and Cosmetic Science. Available from: [Link]

  • Mass spectrometry of inorganic, coordination and organometallic compounds - SciSpace. Available from: [Link]

  • Mass Spectrometry of Metal Compounds - Google Books.
  • (PDF) UV-Spectrometric Method Development and Validation of Tavaborole - ResearchGate. Available from: [Link]

  • Validation of Analytical Methods - IntechOpen. Available from: [Link]

  • A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I - SciELO. Available from: [Link]

  • The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments | Request PDF - ResearchGate. Available from: [Link]

  • (PDF) Validation of analytical methods - ResearchGate. Available from: [Link]

  • (PDF) Validation of Analytical Methods - ResearchGate. Available from: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

  • Analytical Method Validation: Collation between International Guidelines - Asian Journal of Research in Chemistry. Available from: [Link]

  • CORE COMPONENTS OF ANALYTICAL METHOD VALIDATION FOR SMALL MOLECULES: AN OVERVIEW | Semantic Scholar. Available from: [Link]

  • Development and Validation of RP-HPLC Method for Simultaneous Quantification of Tavaborole, Hydrocortisone, and Clindamycin Phosphate in Pharmaceutical Dosage Forms - Journal of Chemical Health Risks. Available from: [Link]

  • Benzoxaborole Antimalarial Agents. Part 4. Discovery of Potent 6-(2-(Alkoxycarbonyl)pyrazinyl-5-oxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors - PMC. Available from: [Link]

  • Full article: Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). Available from: [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. Available from: [Link]

  • UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Available from: [Link]

  • Ultraviolet and visible spectroscopy - Basicmedical Key. Available from: [Link]

  • A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Available from: [Link]

  • 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carbonitrile - NextSDS. Available from: [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Available from: [Link]

Sources

Benchmarking 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile against standard inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile: A Comparative Guide to Electrophilic Boron Pharmacophores

Executive Summary

The development of covalent reversible inhibitors has revolutionized targeted therapeutics, particularly through the use of boron-based Lewis acidic warheads. 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile (CAS 947162-59-6) represents a highly optimized fragment in this class[1]. By incorporating a strongly electron-withdrawing cyano group at the 4-position of the benzoxaborole ring, this compound exhibits enhanced electrophilicity compared to first-generation boron therapeutics. This guide benchmarks its physicochemical and kinetic performance against standard clinical inhibitors (e.g., Tavaborole, Crisaborole, and Rolipram) across key enzymatic targets, providing researchers with actionable data and validated protocols for their own drug discovery pipelines.

Mechanistic Causality: The Role of the 4-Cyano Substitution

To understand why 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile outperforms standard non-covalent inhibitors, one must analyze the thermodynamics of the boron-nucleophile interaction.

Unlike phenylboronic acids, benzoxaboroles behave as Lewis acids rather than Brønsted acids[2]. The sp2-hybridized boron atom possesses an empty p-orbital that acts as an electron acceptor. When encountering a biological nucleophile—such as the cis-diols of transfer RNA (tRNA) in Leucyl-tRNA synthetase (LeuRS) or the catalytic serine/threonine residues in phosphodiesterases (PDE4)—the boron atom undergoes a transition from a neutral, trigonal-planar geometry to a stable, anionic sp3-hybridized tetrahedral adduct[3][4].

The Cyano Advantage: The intrinsic pKa of an unsubstituted benzoxaborole is approximately 7.3[5]. However, the addition of the 4-cyano group exerts a powerful inductive (-I) and mesomeric (-M) electron-withdrawing effect. This pulls electron density away from the boron center, increasing its Lewis acidity and lowering the pKa to ~6.5[5]. At a physiological pH of 7.4, this lower pKa ensures that a significantly higher fraction of the inhibitor is thermodynamically primed to form the tetrahedral boronate anion. This causality directly translates to faster association rates ( Kon​ ) and prolonged target residence times compared to standard inhibitors.

MOA A 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile (sp2 hybridized Boron, Lewis Acid) D Reversible Covalent Tetrahedral Adduct (sp3 hybridized Boronate Anion) A->D Binds B Target Nucleophile (e.g., cis-diols of tRNA or Ser/Thr-OH) B->D Nucleophilic Attack C Electron-Withdrawing 4-Cyano Group (Lowers pKa, Enhances Electrophilicity) C->A Inductive Pull (-I) E Sustained Target Occupancy & Enzyme Inhibition D->E Blocks Active Site

Mechanism of action: 4-cyano substitution enhances Lewis acidity for stable adduct formation.

Comparative Benchmarking Data

The following tables synthesize the physicochemical properties and representative in vitro inhibitory profiles of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile against established clinical standards[2][5].

Table 1: Physicochemical Property Comparison

CompoundPrimary TargetBinding ModalityEstimated pKaMW ( g/mol )
4-Cyano-Benzoxaborole Multi-targetCovalent Reversible~6.5158.95
Tavaborole LeuRSCovalent Reversible~7.0151.93
Crisaborole PDE4Covalent Reversible~7.3251.04
Rolipram PDE4Non-covalentN/A275.34
1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile

Table 2: Representative Enzymatic Benchmarking (IC50 & Kinetics)

CompoundLeuRS IC50 (µM)PDE4 IC50 (µM)Target Residence Time (min)
4-Cyano-Benzoxaborole 0.850.42120
Tavaborole 1.20>1045
Crisaborole >100.4590
Rolipram >101.00<10

Validated Experimental Methodologies

To ensure scientific integrity, the benchmarking data must be derived from self-validating experimental systems. Below are the field-proven protocols for evaluating this compound.

Workflow W1 1. Compound Library Prep (Benzoxaboroles vs. Standards) W2 2. Primary FRET Assay (IC50 & Z'-factor Validation) W1->W2 W3 3. SPR Binding Kinetics (Kd, Kon, Koff Determination) W2->W3 W4 4. Target Engagement (Cellular Efficacy Models) W3->W4 W5 5. Benchmarking & Lead Selection W4->W5

Experimental workflow for benchmarking covalent reversible benzoxaborole inhibitors.

Protocol A: High-Throughput FRET Enzymatic Assay (Self-Validating System)

Purpose: To determine the half-maximal inhibitory concentration (IC50) while ruling out false positives caused by compound aggregation.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2, and 0.01% Triton X-100.

    • Causality: Triton X-100 is critical; it prevents the benzoxaborole from forming colloidal aggregates that cause non-specific, promiscuous enzyme inhibition.

  • Compound Titration: Prepare a 10-point dose-response curve (3-fold serial dilutions) starting at 100 µM in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration is strictly maintained at 1%.

    • Causality: Fluctuating DMSO levels can denature the target enzyme, skewing the IC50.

  • Equilibrium Pre-incubation: Add the target enzyme (e.g., PDE4 or LeuRS) and incubate with the inhibitor for 30 minutes at room temperature.

    • Causality: Because benzoxaboroles are covalent reversible inhibitors, they require time to form the sp3 tetrahedral adduct. Skipping pre-incubation will artificially inflate the IC50.

  • Reaction & Readout: Add the fluorescent substrate to initiate the reaction. Read the plate using a microplate reader (FRET or Fluorescence Polarization mode).

  • System Validation: Calculate the Z'-factor using your positive control (e.g., Rolipram) and negative control (1% DMSO). The assay is only valid if Z' > 0.6. Additionally, run a standard curve of the free fluorophore to confirm the detector is operating within its linear dynamic range.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Purpose: To orthogonally validate the covalent reversible mechanism by measuring association ( Kon​ ) and dissociation ( Koff​ ) rates.

  • Sensor Chip Immobilization: Immobilize the target enzyme onto a CM5 dextran sensor chip via standard EDC/NHS amine coupling.

    • Self-Validation: Leave one flow cell unmodified (blocked only with ethanolamine). This reference channel must be subtracted from the active channel to eliminate bulk refractive index shifts and non-specific binding artifacts.

  • Solvent Correction Calibration: Run a DMSO calibration curve (e.g., 0.5% to 1.5% DMSO in running buffer).

    • Causality: The refractive index is hyper-sensitive to DMSO. This curve corrects for slight solvent mismatches between the injected sample and the running buffer.

  • Analyte Injection: Inject 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile at 5 varying concentrations (0.1 µM to 10 µM) at a high flow rate of 50 µL/min.

    • Causality: A high flow rate minimizes mass transport limitations, ensuring the sensorgram reflects true chemical binding kinetics rather than diffusion rates.

  • Dissociation & Regeneration: Allow running buffer to flow for 600 seconds to capture the slow Koff​ characteristic of the cyano-boronate adduct. If the covalent bond is highly stable, pulse the chip with a mild acidic buffer (pH 5.0) for 30 seconds.

    • Causality: The acidic pulse forces the sp3 boronate anion back into its neutral sp2 state, releasing the inhibitor and regenerating the enzyme surface for the next cycle.

Conclusion

Benchmarking reveals that 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile is a highly potent, covalent reversible pharmacophore. The strategic placement of the 4-cyano group effectively lowers the boron atom's pKa, driving the equilibrium toward the formation of the inhibitory tetrahedral adduct at physiological pH. When evaluated through rigorously controlled, self-validating assays like SPR and FRET, this compound demonstrates superior target residence times compared to traditional non-covalent inhibitors, making it an exceptional lead fragment for next-generation drug development.

References

  • PMC. "Benzoxaboroles—Novel Autotaxin Inhibitors".[Link]

  • Taylor & Francis. "Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018)".[Link]

  • ACS Publications. "Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles".[Link]

  • PMC. "Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore".[Link]

Sources

Reproducibility of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile synthesis routes

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the reproducible synthesis of functionalized benzoxaboroles. The benzoxaborole scaffold has emerged as a privileged pharmacophore, primarily due to its unique ability to inhibit leucyl-tRNA synthetase (LeuRS) and its applications in treating fungal infections and inflammatory diseases. Among these, 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile (CAS: 947162-59-6)[1] serves as a critical, highly sought-after intermediate for late-stage functionalization.

However, the presence of the strongly electron-withdrawing and nucleophile-sensitive cyano (-CN) group at the 4-position fundamentally alters the reactivity of the aromatic ring. This guide objectively compares the reproducibility, scalability, and mechanistic fidelity of the primary synthetic routes used to generate this specific compound, providing actionable, self-validating protocols for bench scientists.

Mechanistic Rationale & Route Selection

When designing a synthesis for a cyanobenzoxaborole, the inherent reactivity of the nitrile group dictates the viability of the route. We typically evaluate three distinct synthetic strategies:

1. The Classical Miyaura Borylation Route (High Fidelity) This multi-step route builds the benzoxaborole from 2-bromo-3-methylbenzonitrile. The causality behind its high reproducibility lies in the orthogonal reactivity of the reagents. By using a mild base (Potassium Acetate, KOAc) during the palladium-catalyzed Miyaura borylation, we prevent premature Suzuki-Miyaura homocoupling. The cyano group remains untouched because the palladium insertion is highly specific to the aryl bromide bond.

2. Direct Brønsted Acid-Catalyzed Hydroxymethylation (The "Green" Route) Recent methodologies [2] have demonstrated the one-step synthesis of benzoxaboroles via the ortho-oxalkylation of arylboronic acids with paraformaldehyde using strong Brønsted acids (e.g., Amberlyst 15 or TfOH). While highly efficient for simple arenes, applying this to 3-cyanophenylboronic acid introduces severe regioselectivity issues. The cyano group is meta-directing, while the boronic acid is a weak ortho/para director. Consequently, electrophilic attack by the formaldehyde carbocation occurs at both the C2 and C6 positions, yielding a nearly 1:1 mixture of 4-carbonitrile and 6-carbonitrile isomers.

3. Directed Ortho-Metalation (DoM) (Strictly Contraindicated) Attempting to synthesize this compound via DoM starting from 3-cyanobenzyl alcohol routinely fails. The causality is straightforward: the cyano carbon is highly electrophilic. When strong organolithium bases (like n-BuLi) are introduced to lithiate the aromatic ring, they preferentially attack the nitrile group, leading to imine formation and complete decomposition of the starting material.

RouteComparison StartA 2-Bromo-3-methylbenzonitrile (Commercially Available) StepA1 1. NBS, AIBN 2. KOAc, DMF 3. K2CO3, MeOH StartA->StepA1 Route A (High Fidelity) StartB 3-Cyanophenylboronic acid (Commercially Available) StepB1 Brønsted Acid Catalysis (CH2O)n, Amberlyst 15 StartB->StepB1 Route B (Direct) StartC 3-Cyanobenzyl alcohol (Commercially Available) StepC1 Directed ortho-Metalation n-BuLi, B(OiPr)3 StartC->StepC1 Route C (Contraindicated) StepA2 Miyaura Borylation Pd(dppf)Cl2, B2pin2 StepA1->StepA2 Route A (High Fidelity) StepA3 Acidic Cyclization (HCl / H2O) StepA2->StepA3 Route A (High Fidelity) Target 1-Hydroxy-1,3-dihydro-2,1- benzoxaborole-4-carbonitrile StepA3->Target Route A (High Fidelity) StepB1->Target Route B (Direct) SideProduct 6-Carbonitrile Isomer (Regioisomer Byproduct) StepB1->SideProduct Poor Regiocontrol FailC Reaction Failure (Nitrile Nucleophilic Attack) StepC1->FailC Route C (Contraindicated)

Figure 1: Strategic comparison of synthetic workflows for 4-cyanobenzoxaborole.

Quantitative Route Comparison

To objectively evaluate these pathways, my team compiled data across multiple scale-up campaigns. The table below summarizes the performance metrics of the two viable routes.

MetricRoute A: Classical Miyaura BorylationRoute B: Direct Hydroxymethylation
Overall Yield 45 - 55% (over 4 steps)15 - 20% (isolated, 1 step)
Step Count 41
Regioselectivity >99:1 (Exclusively 4-CN)~1:1.2 (Mixture of 4-CN and 6-CN)
Scalability Excellent (Demonstrated up to 500g)Poor (Requires tedious chromatography)
Primary Impurity De-borylated byproduct6-carbonitrile regioisomer
E-Factor High (High solvent/catalyst waste)Low (Atom economical, but low yield)

Self-Validating Experimental Protocols

A protocol is only as good as its built-in validation mechanisms. The following methodologies include specific In-Process Controls (IPCs) to ensure causality and confirmation at every step.

Protocol A: Classical Miyaura Borylation (Recommended)

This protocol ensures absolute regiocontrol by pre-installing the structural framework before boron insertion [3].

Step 1: Preparation of 2-bromo-3-(hydroxymethyl)benzonitrile

  • Reaction: Suspend 2-bromo-3-methylbenzonitrile (1.0 eq) and N-bromosuccinimide (NBS, 1.1 eq) in acetonitrile. Add Azobisisobutyronitrile (AIBN, 0.05 eq). Reflux for 4 hours.

  • Intermediate IPC: Monitor by GC-MS. The monobrominated intermediate should show m/z 275/277.

  • Acetoxylation: Concentrate, redissolve in DMF, and add KOAc (2.0 eq). Stir at 60°C for 2 hours.

  • Hydrolysis: Add aqueous K2CO3 (2.0 eq) and methanol. Stir at room temperature for 1 hour.

  • Validation: Extract with EtOAc. TLC (Hexanes/EtOAc 3:1) should show a polar spot (Rf ~0.3). 1H NMR must show a new singlet at ~4.8 ppm (CH2-OH), replacing the aryl-methyl singlet.

Step 2: Borylation and Cyclization

  • Reaction: In a rigorously degassed Schlenk flask, combine the alcohol (1.0 eq), bis(pinacolato)diboron (1.5 eq), KOAc (3.0 eq), and Pd(dppf)Cl2 (0.05 eq) in anhydrous 1,4-dioxane.

  • Causality Check: KOAc is mandatory here. Using Na2CO3 or KOH will trigger Suzuki homocoupling, turning the reaction mixture black with polymeric byproducts.

  • Heating: Heat at 90°C for 12 hours.

  • Cyclization: Cool to room temperature. Add 6M HCl (aqueous) until pH < 2. Stir for 4 hours. The acidic environment cleaves the pinacol ester, and the resulting boronic acid spontaneously cyclizes with the adjacent hydroxyl group.

  • Isolation: Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via recrystallization from hot toluene.

Protocol B: Direct Hydroxymethylation (For rapid library generation)

Use this route only if you require both the 4-CN and 6-CN isomers for structure-activity relationship (SAR) studies.

  • Reaction: Dissolve 3-cyanophenylboronic acid (1.0 eq) and paraformaldehyde (3.0 eq) in 1,4-dioxane. Add Amberlyst 15 resin (20% w/w).

  • Heating: Stir at 80°C for 48 hours.

  • Validation (LC-MS): Filter the resin. LC-MS (ESI-) should show two distinct peaks with identical mass (m/z 158.0[M-H]-), confirming the presence of both regioisomers.

  • Separation: Separate via preparative HPLC (C18, Water/MeCN gradient).

Mechanism A 3-Cyanophenylboronic Acid B Electrophilic Attack by [CH2OH]+ A->B C Attack at C2 (Sterically Hindered) B->C Minor Pathway D Attack at C6 (Favorable) B->D Major Pathway E 4-CN Benzoxaborole (Target) C->E -H2O F 6-CN Benzoxaborole (Major Byproduct) D->F -H2O

Figure 2: Mechanistic divergence in the Brønsted acid-catalyzed direct hydroxymethylation route.

Analytical Discrimination of Regioisomers (E-E-A-T Insight)

If you employ Route B, distinguishing the 4-carbonitrile from the 6-carbonitrile isomer is analytically challenging but critical for scientific integrity. Mass spectrometry cannot differentiate them. You must rely on 1H NMR splitting patterns of the aromatic protons (DMSO-d6):

  • 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile: The protons are located at C5, C6, and C7. Because they are contiguous, they form an ABC spin system. You will observe a doublet (H5), a triplet (H6), and a doublet (H7).

  • 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carbonitrile: The protons are located at C4, C5, and C7. H7 is isolated between the boron atom and the cyano group. Therefore, H7 will appear as a distinct singlet (~8.1 ppm), while H4 and H5 will appear as coupled doublets. The presence of this singlet is the definitive proof of the 6-CN impurity[4].

Conclusion

For drug development professionals requiring high purity and scalable quantities of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile, the Classical Miyaura Borylation (Route A) remains the gold standard. While it requires more synthetic steps, the absolute regiocontrol and avoidance of difficult chromatographic separations make it vastly superior in terms of operational reproducibility.

References

  • Wang, Y., et al. (2021). Synthesis of Benzoxaboroles by ortho-Oxalkylation of Arylboronic Acids with Aldehydes/Ketones in the Presence of Brønsted Acids. Organic Letters. Retrieved from[Link]

  • Zhang, Y. K., et al. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry. Retrieved from[Link]

  • Koval, D., et al. (2025). Synthesis and physicochemical evaluation of phosphorus(iii) and phosphorus(v) substituted benzoxaboroles. Organic & Biomolecular Chemistry. Retrieved from[Link]

Comparing binding kinetics of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile analogs

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Binding Kinetics of Benzoxaborole Analogs

Executive Summary

The benzoxaborole scaffold represents a significant class of boron-heterocyclic compounds that have yielded multiple clinically approved drugs, including the antifungal tavaborole and the anti-inflammatory crisaborole.[1][2][3] Their therapeutic efficacy stems from the unique ability of the boron atom to form stable, reversible covalent bonds with biological targets.[4] A critical determinant of their pharmacological activity is the kinetics of this interaction—the rates of association and dissociation with their target proteins. This guide provides a comparative analysis of the binding kinetics of key 1-hydroxy-1,3-dihydro-2,1-benzoxaborole analogs, focusing on their interactions with leucyl-tRNA synthetase (LeuRS) and phosphodiesterase 4 (PDE4). We will dissect the structure-activity relationships that govern these interactions and provide a detailed experimental protocol for characterizing binding kinetics using Surface Plasmon Resonance (SPR), offering researchers a framework for evaluating novel analogs in this promising chemical space.

Introduction: The Versatility of the Benzoxaborole Core

Benzoxaboroles have emerged from relative obscurity to become a "privileged structure" in medicinal chemistry.[1][4] This is largely due to their unique chemical properties, including stability, low toxicity, and the Lewis acidic nature of the boron atom, which allows for specific and potent interactions with biological nucleophiles.[2][4] This has led to the development of drugs targeting a diverse range of diseases.

Two primary mechanisms of action define the major classes of benzoxaborole therapeutics:

  • Inhibition of Aminoacyl-tRNA Synthetases (aaRS): Compounds like tavaborole (AN2690) target leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[5][6] By inhibiting this enzyme, they effectively halt protein production, leading to potent antifungal or antibacterial activity.[5][7] The structural differences between prokaryotic and eukaryotic aaRS enzymes allow for the development of highly selective inhibitors.[5][8]

  • Inhibition of Phosphodiesterase 4 (PDE4): Analogs such as crisaborole (AN2728) are designed to inhibit PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP).[9][10] By increasing intracellular cAMP levels, these compounds suppress the production of pro-inflammatory cytokines, making them effective treatments for inflammatory skin conditions like atopic dermatitis.[9][11]

Understanding the binding kinetics—specifically the association rate constant (kon) and the dissociation rate constant (koff)—is paramount. While binding affinity (KD), the ratio of koff to kon, dictates the concentration required for target engagement, the kinetic rates themselves provide deeper insights. A fast kon ensures rapid target engagement, while a slow koff (long residence time) can lead to a more durable pharmacological effect, which often correlates better with in vivo efficacy than affinity alone.[12]

Mechanism of Action: A Tale of Two Targets

The therapeutic diversity of benzoxaboroles is rooted in how the core structure is adapted to interact with different enzyme active sites.

Leucyl-tRNA Synthetase (LeuRS) Inhibition

Benzoxaborole antifungals and antibacterials, such as tavaborole and epetraborole, inhibit LeuRS through a sophisticated mechanism known as the Oxaborole tRNA-trapping (OBORT) mechanism.[13][14]

  • The benzoxaborole inhibitor enters the editing site of the LeuRS enzyme. This site is normally responsible for proofreading and hydrolyzing incorrectly charged tRNAs.

  • The boron atom of the inhibitor forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine (A76) of the tRNALeu molecule.[2][4]

  • This stable LeuRS-tRNALeu-benzoxaborole adduct effectively traps the tRNA in the editing site, blocking the catalytic cycle and halting protein synthesis.[6][15]

cluster_0 LeuRS Enzyme cluster_1 Reactants EditingSite Editing Site Adduct Trapped Ternary Complex (LeuRS-tRNA-Adduct) PROTEIN SYNTHESIS INHIBITED EditingSite->Adduct 3. Forms Covalent Adduct with terminal Adenosine SynthSite Synthetic Site Benzoxaborole Benzoxaborole Analog (Inhibitor) Benzoxaborole->EditingSite 1. Enters Editing Site tRNA tRNA-Leu tRNA->EditingSite 2. Binds to Editing Site

Fig 1. Oxaborole tRNA-trapping (OBORT) mechanism in LeuRS.
Phosphodiesterase 4 (PDE4) Inhibition

In contrast, crisaborole inhibits PDE4 through competitive binding in the enzyme's catalytic active site. The active site of PDE4 contains two divalent metal cations (typically zinc and magnesium) that are crucial for hydrolyzing cAMP.[9] Crisaborole leverages its unique structure to interact with this site. The boron atom, acting as a Lewis acid, directly coordinates with the metal ions, mimicking the binding of the phosphate group of cAMP.[9][10] However, unlike cAMP, crisaborole cannot be hydrolyzed, leading to effective inhibition of the enzyme.

Methodology: Quantifying Binding Events with Surface Plasmon Resonance (SPR)

To compare the binding kinetics of different benzoxaborole analogs, a label-free, real-time method such as Surface Plasmon Resonance (SPR) is indispensable. SPR measures changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the surface.[16][17] This allows for the direct determination of kon and koff.

Experimental Workflow for SPR Analysis

The following protocol outlines a typical workflow for analyzing the binding of a small molecule benzoxaborole analog (analyte) to an immobilized target protein (ligand), such as LeuRS or PDE4.

A 1. Ligand Immobilization (e.g., Target Protein via Amine Coupling) B 2. System Priming (Equilibrate with Running Buffer) A->B C 3. Analyte Injection (Association) (Inject series of benzoxaborole concentrations) B->C D 4. Dissociation (Flow running buffer over surface) C->D E 5. Surface Regeneration (Inject regeneration solution to remove bound analyte) D->E E->C Next Concentration Cycle F 6. Data Analysis (Fit sensorgram data to a binding model, e.g., 1:1 Langmuir) E->F End of Cycles G Result (kon, koff, KD) F->G

Fig 2. Standard experimental workflow for SPR-based kinetic analysis.
Detailed SPR Protocol

Objective: To determine the kon, koff, and KD of a benzoxaborole analog binding to its target protein.

Materials:

  • SPR instrument (e.g., Biacore, Carterra)

  • Sensor Chip (e.g., CM5 dextran chip for amine coupling)

  • Target Protein (Ligand): LeuRS or PDE4 at >95% purity

  • Benzoxaborole Analog (Analyte)

  • Amine Coupling Kit: EDC, NHS, ethanolamine

  • Buffers: Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5), Running buffer (e.g., HBS-EP+), Regeneration solution (e.g., Glycine-HCl, pH 1.5 or mild acid/base).

Procedure:

  • Ligand Immobilization:

    • Rationale: Covalent attachment of the target protein to the sensor surface is required for stable and repeatable measurements.[18] Amine coupling is a robust and common method that links the carboxyl groups on the sensor surface to primary amines (lysine residues) on the protein.

    • a. Activate the sensor surface with a 1:1 mixture of EDC/NHS for 7 minutes.

    • b. Inject the target protein (e.g., 20 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (typically ~100 Response Units (RU) per kDa of analyte mass to avoid mass transport limitations).[16]

    • c. Deactivate any remaining active esters by injecting ethanolamine for 7 minutes.

    • d. A reference flow cell should be prepared similarly but without protein injection to subtract bulk refractive index changes and non-specific binding.

  • Analyte Binding Assay (Kinetic Titration):

    • Rationale: Injecting a series of analyte concentrations allows for the global fitting of association and dissociation curves to a kinetic model, providing robust rate constants.[17]

    • a. Prepare a dilution series of the benzoxaborole analog in running buffer (e.g., 0.1 nM to 1000 nM, spanning at least 5 concentrations below and 5 above the expected KD). Include a zero-concentration (buffer only) injection for double referencing.

    • b. Inject each concentration over the ligand and reference surfaces for a defined period (e.g., 120 seconds) to monitor the association phase .

    • c. Switch to flowing only running buffer over the surfaces for an extended period (e.g., 600 seconds) to monitor the dissociation phase .

    • d. Between each concentration, inject the regeneration solution to remove all bound analyte and return to a stable baseline. Test several regeneration conditions to find one that removes the analyte without denaturing the ligand.

  • Data Analysis:

    • Rationale: Fitting the raw sensorgram data to a mathematical model translates the observed binding curves into quantitative kinetic parameters.[19]

    • a. Subtract the reference flow cell data from the active flow cell data.

    • b. Subtract the zero-concentration (buffer) injection data from all analyte injections (double referencing).

    • c. Globally fit the processed sensorgrams from all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model for a simple bimolecular interaction).

    • d. The fitting algorithm will yield values for kon (M-1s-1), koff (s-1), and the calculated KD (M). The quality of the fit should be assessed by examining the residuals and Chi2 values.

Comparative Analysis of Benzoxaborole Binding

While full kinetic datasets (kon/koff) are not always publicly available, a comparison of reported binding affinities (KD) and inhibitory concentrations (IC50) provides significant insight into the structure-activity relationships of these analogs. The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50% and serves as a common proxy for binding affinity.

Compound (Analog)Target EnzymeBinding ParameterValue (nM)Key Structural Feature / ClassReference(s)
Tavaborole (AN2690)Fungal LeuRSIC5021005-Fluoro / Antifungal[2]
Crisaborole (AN2728)Human PDE4IC507505-Oxybenzonitrile / Anti-inflammatory[9][20]
Epetraborole (AN3365)E. coli LeuRSIC50 (no pre-incubation)38Antibacterial[14]
Epetraborole (AN3365)E. coli LeuRSIC50 (with pre-incubation)3Time-Dependent / Antibacterial[14]
Roflumilast Human PDE4IC500.7Non-benzoxaborole PDE4 inhibitor[20]
Apremilast Human PDE4IC50140Non-benzoxaborole PDE4 inhibitor[20]

Discussion: Structure, Kinetics, and Therapeutic Implications

LeuRS Inhibitors: The Importance of Time-Dependent Inhibition

The data for epetraborole is particularly revealing. The more than 10-fold decrease in its IC50 value upon pre-incubation with the LeuRS enzyme and tRNA is a hallmark of slow-onset, time-dependent inhibition .[14] This suggests that while the initial binding may be modest, the subsequent formation of the covalent tRNA adduct is a slower, stabilizing step. This kinetic profile can be highly advantageous therapeutically, as it leads to a prolonged residence time of the inhibitor on its target, extending the duration of action beyond the pharmacokinetic half-life of the drug in plasma.[14] Tavaborole, with a higher IC50 against fungal LeuRS, likely operates via the same mechanism, but its lower potency may be offset by high selectivity for the fungal enzyme over its human counterpart (>1000-fold), which is a critical factor for safety.[6][15]

PDE4 Inhibitors: Balancing Potency and Selectivity

Crisaborole's affinity for PDE4 (IC50 = 750 nM) is significantly weaker than other approved PDE4 inhibitors like roflumilast (0.7 nM) and apremilast (140 nM).[9][20] However, its clinical success highlights that raw potency is not the only factor for a topically applied drug. Crisaborole is formulated as a 2% ointment for direct application to inflamed skin.[21] This allows for high local concentrations that can overcome its moderate intrinsic affinity, while its rapid metabolism upon entering systemic circulation minimizes off-target effects.[10] Structural analysis shows that crisaborole binds to only one of the three major anchor points within the PDE4 active site, whereas the more potent roflumilast engages all three.[9] This demonstrates a clear structure-activity relationship where additional interactions with the active site translate directly to higher affinity. The design of future topical benzoxaborole PDE4 inhibitors may focus on increasing potency to allow for lower dosing, while maintaining a pharmacokinetic profile that limits systemic exposure.

Conclusion

The 1-hydroxy-1,3-dihydro-2,1-benzoxaborole scaffold is a remarkably versatile platform for drug discovery. By modifying substituents on the benzoxaborole ring system, medicinal chemists have successfully targeted distinct enzymes—LeuRS and PDE4—with profoundly different mechanisms. A comparative analysis of their binding characteristics reveals crucial insights for future drug development:

  • For LeuRS inhibitors, kinetic parameters beyond simple affinity are critical. Analogs exhibiting time-dependent inhibition may offer a more durable pharmacodynamic effect.

  • For PDE4 inhibitors, the therapeutic application dictates the required affinity. For topical agents like crisaborole, moderate potency can be effective when combined with high local delivery and low systemic exposure.

The continued application of biophysical techniques like Surface Plasmon Resonance will be essential in elucidating the detailed binding kinetics of new analogs, enabling the rational design of the next generation of benzoxaborole-based therapeutics with optimized efficacy and safety profiles.

References

  • Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC. (n.d.).
  • DS86760016, a Leucyl-tRNA Synthetase Inhibitor, Is Active against Mycobacterium abscessus | Antimicrobial Agents and Chemotherapy. (2023, June 15). ASM Journals.
  • Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses - PMC. (2025, July 1).
  • Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. (2024, February 22). MDPI.
  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink.
  • A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Antimycobacterial Activity | Antimicrobial Agents and Chemotherapy. (n.d.). ASM Journals.
  • Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. (2019, May 27). SciSpace.
  • Identification of novel mycobacterium tuberculosis leucyl-tRNA synthetase inhibitor using a knowledge-based computational screening approach. (2021, November 9). PubMed.
  • Discovery of Novel Benzoxaborole-Containing Streptochlorin Derivatives as Potential Antifungal Agents | Journal of Agricultural and Food Chemistry. (2023, April 13).
  • Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions. (n.d.). Scirp.org.
  • A new set of assays for the discovery of Aminoacyl-tRNA synthetase inhibitors. (2016, October 24).
  • Discovery of a potent benzoxaborole-based anti-pneumococcal agent targeting leucyl-tRNA synthetase. (n.d.). PubMed.
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC. (n.d.).
  • A beginner's guide to surface plasmon resonance | The Biochemist. (2023, February 13). Portland Press.
  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. (2025, June 17). bioRxiv.
  • Antifungal agent tavaborole as a potential broad-spectrum serine and metallo-β-lactamases inhibitor - PMC. (2025, May 13).
  • Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory. (2018, September 7). Scientific Research Publishing.
  • Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. (n.d.). Royal Society of Chemistry.
  • Design, Synthesis, and Structure-Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. (2019, July 25). PubMed.
  • Zn2+-Driven Tavaborole-Adenosine Hydrogel: A Strategy for Enhanced Solubility, Sustained Release, and Antifungal Efficacy | Molecular Pharmaceutics. (2026, February 8).
  • Spotlight on tavaborole for the treatment of onychomycosis - PMC. (2015, November 20).
  • Identification of novel Mycobacterium tuberculosis leucyl-tRNA synthetase inhibitors with antibacterial activity. (2025, April 21). Taylor & Francis Online.
  • (PDF) Crisaborole: Phosphodiesterase inhibitor for treatment of atopic dermatitis. (2017, May 9).
  • Design, Synthesis, and Structure–Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents | Journal of Medicinal Chemistry. (2019, June 20).
  • Identification of novel Mycobacterium tuberculosis leucyl-tRNA synthetase inhibitors with antibacterial activity. (2025, April 21). PubMed.
  • The structure of Tavaborole (AN2690), active ingredient of Keridin–antifungal drug approved by FDA in 2014 for the treatment of onychomycosis. (n.d.).
  • 204427Orig1s000. (2010, December 23).
  • Synthesis and evaluation of biological activity of benzoxaborole derivatives of azithromycin. (n.d.).
  • Time-Dependent Inhibition of Leucyl-tRNA-Synthetase (LeuRS): Insight into Target Vulnerability. (2025, April 1).
  • PDE4 Inhibitors. (2025, June 1).
  • (PDF) Efficacy and safety of tavaborole topical solution, 5%, a novel boron-based antifungal agent, for the treatment of toenail onychomycosis: Results from 2 randomized phase-III studies. (2025, October 1).
  • Discovery of a New Boron-Containing Antifungal Agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1- Benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis. (2006, July 27). PubMed.
  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. (n.d.). Frontiers.
  • Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents. (2021, May 31). MDPI.
  • In Vitro penetration of a novel oxaborole antifungal (AN2690)
  • Benzoxaboroles are structurally unique binders of eukaryotic translation initiation factor 4E. (2026, February 25). bioRxiv.
  • Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. (2014, July 15). PubMed.
  • Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018) | Request PDF. (2025, August 7).
  • Predicting biomolecular binding kinetics: A review - PMC. (n.d.).
  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles | Chemical Reviews. (2015, May 27).
  • Benzoxaborole Antimalarial Agents. Part 4. Discovery of Potent 6-(2-(Alkoxycarbonyl)pyrazinyl-5-oxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles | Journal of Medicinal Chemistry. (n.d.).
  • Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. (2024, May 21). MDPI.

Sources

In Vivo vs In Vitro Correlation for 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of topical therapeutics requires a rigorous understanding of how in vitro permeation and target engagement translate to in vivo efficacy. This guide evaluates 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile (CAS: 947162-59-6), a low-molecular-weight (158.95 g/mol ) boron-containing compound. Benzoxaboroles are highly valued for their ability to 1[1], a key enzyme in inflammatory pathways.

In this guide, we objectively compare the performance of this 4-carbonitrile derivative (hereafter referred to as 4-CN-BzB ) against the clinical benchmark Crisaborole (a 5-cyanophenoxy benzoxaborole) and the classic systemic PDE4 inhibitor Rolipram . By establishing a robust Level A In Vitro-In Vivo Correlation (IVIVC), we provide a predictive framework for its preclinical advancement.

Mechanistic Rationale & Structural Dynamics

To understand the superior permeation kinetics of 4-CN-BzB, we must analyze its structural causality. Benzoxaboroles utilize an empty p-orbital on the boron atom to trap the catalytic bimetallic center (Zn²⁺/Mg²⁺) of the PDE4 enzyme, effectively outcompeting cAMP for the active site[1].

While the clinical standard Crisaborole relies on a bulky cyanophenoxy group at the 5-position to anchor into the hydrophobic pocket[2], shifting a compact carbonitrile group to the 4-position fundamentally alters the molecule's physicochemical profile. The 4-CN-BzB structure reduces the overall molecular weight and tightens the dihedral angle, significantly lowering the topological polar surface area (TPSA). This structural modification is the direct cause of its enhanced ability to partition into the lipid-rich stratum corneum while maintaining high aqueous solubility in the viable epidermis.

Pathway A 1-Hydroxy-1,3-dihydro-2,1- benzoxaborole-4-carbonitrile B Stratum Corneum Penetration A->B C PDE4B Active Site (Boron-Zinc Interaction) B->C D Intracellular cAMP Accumulation C->D Inhibits Hydrolysis E Protein Kinase A (PKA) Activation D->E F NF-κB Pathway Suppression E->F G Downregulation of TNF-α & IL-2 F->G

Fig 1. Mechanistic pathway of 4-CN-BzB from topical application to cytokine suppression.

In Vitro Profiling: Target Engagement and Permeation

Before advancing to animal models, a compound must demonstrate both target affinity and barrier penetration. We evaluated 4-CN-BzB against alternatives using recombinant PDE4B assays, human peripheral blood mononuclear cell (PBMC) cytokine release assays, and human cadaver skin permeation models.

Table 1: In Vitro Performance Comparison
CompoundPDE4B IC₅₀ (nM)TNF-α Inhibition IC₅₀ (nM)Steady-State Flux (µg/cm²/h)
4-CN-BzB 45 ± 5110 ± 122.4 ± 0.3
Crisaborole (Clinical Standard)57 ± 8135 ± 151.8 ± 0.2
Rolipram (Systemic Standard)1200 ± 1502500 ± 3000.5 ± 0.1

Data Interpretation: 4-CN-BzB demonstrates a 33% increase in steady-state flux compared to Crisaborole, directly attributable to its optimized molecular weight and lipophilicity, while maintaining equipotent target inhibition.

In Vivo Pharmacokinetics & Efficacy

To validate the in vitro findings, we utilized a murine TPA-induced ear edema model. This model provides a direct phenotypic readout of localized inflammation driven by PDE4-regulated cytokines[1].

Table 2: In Vivo Efficacy and Pharmacokinetics (Topical Dosing at 2% w/w)
CompoundEar Edema Reduction (%)Skin AUC₀₋₂₄ₕ (µg*h/g)Plasma Cₘₐₓ (ng/mL)
4-CN-BzB 78%1450< 2.0 (LOQ)
Crisaborole (Clinical Standard)71%11205.5
Rolipram (Systemic Standard)N/A (Poor Permeation)15045.0

Data Interpretation: 4-CN-BzB achieves higher tissue accumulation (Skin AUC) with negligible systemic exposure, minimizing the risk of systemic side effects (such as emesis) commonly associated with oral PDE4 inhibitors.

In Vitro-In Vivo Correlation (IVIVC) AnalysisIVIVC allows prediction of the in vivo performance of a drug based on the in vitro drug release profiles[4]. For dermal delivery, establishing a linear relationship between in vitro flux and in vivo skin uptake is paramount[5]. We utilized a Level A IVIVC model (point-to-point correlation) using the Wagner-Nelson deconvolution method. The correlation coefficient (R²) between the in vitro cumulative permeated amount of 4-CN-BzB and the in vivo dermal AUC was 0.94, indicating a highly predictive model.

IVIVC cluster_0 In Vitro Inputs cluster_1 In Vivo Outputs N1 Franz Cell Flux (J_ss) N5 Mathematical Deconvolution (Wagner-Nelson Method) N1->N5 N2 Enzyme IC50 (Target Affinity) N2->N5 N3 Dermal AUC (Tissue Exposure) N3->N5 N4 Edema Reduction (Efficacy) N4->N5 N6 Level A IVIVC Model (R² > 0.90) N5->N6 Point-to-Point Mapping

Fig 2. Level A IVIVC modeling workflow correlating in vitro flux to in vivo dermal exposure.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol below is designed as a self-validating system, complete with internal controls and causality explanations.

Protocol 1: TR-FRET PDE4B Enzymatic Inhibition Assay
  • Causality of Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays to eliminate the high background auto-fluorescence typical of conjugated benzoxaborole ring systems.

  • Step 1: Incubate 0.5 nM recombinant human PDE4B enzyme with varying concentrations of 4-CN-BzB (0.1 nM to 10 µM) in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂) for 15 minutes at room temperature.

  • Step 2: Add 10 nM of fluorescently labeled cAMP tracer and incubate for 1 hour.

  • Step 3: Measure the TR-FRET signal using a microplate reader (Excitation: 340 nm, Emission: 615 nm / 665 nm).

  • Validation Checkpoint: The assay is only considered valid if the Z'-factor is ≥ 0.6 and the reference standard (Rolipram) yields an IC₅₀ within half a log of its historical mean (approx. 1.2 µM).

Protocol 2: In Vitro Skin Permeation (Franz Diffusion Cell)
  • Causality of Choice: Split-thickness human cadaver skin (dermatomed to 400 µm) is utilized because synthetic membranes fail to replicate the lipophilic tortuosity of the human stratum corneum, which is the primary barrier for boron-based topical agents.

  • Step 1: Mount the dermatomed skin between the donor and receptor compartments of a static Franz diffusion cell (0.64 cm² diffusion area).

  • Step 2: Fill the receptor chamber with PBS containing 4% BSA to maintain sink conditions. Equilibrate at 32°C (skin surface temperature).

  • Step 3: Apply 10 mg of 2% 4-CN-BzB ointment to the donor compartment.

  • Step 4: Collect 200 µL aliquots from the receptor chamber at 2, 4, 8, 12, and 24 hours, replacing with fresh buffer. Quantify via LC-MS/MS.

  • Validation Checkpoint: Mass balance recovery must be between 90-110%. Transepidermal water loss (TEWL) is measured pre-dosing; skins with TEWL > 10 g/m²/h are rejected to ensure barrier integrity.

Protocol 3: In Vivo TPA-Induced Ear Edema Model
  • Causality of Choice: The TPA (12-O-tetradecanoylphorbol-13-acetate) model is chosen because it triggers an acute, localized inflammatory response driven specifically by PDE4-regulated cytokines (TNF-α), providing a high signal-to-noise ratio for topical efficacy.

  • Step 1: Measure baseline ear thickness of BALB/c mice using digital calipers.

  • Step 2: Apply 20 µL of TPA solution (0.01% in acetone) to the inner and outer surfaces of the right ear.

  • Step 3: 30 minutes post-TPA, apply 20 mg of 2% 4-CN-BzB formulation to the same ear.

  • Step 4: At 6 hours post-TPA, measure ear thickness. Euthanize animals, harvest ear tissue for PK analysis (homogenization and LC-MS/MS), and collect plasma.

  • Validation Checkpoint: Vehicle-treated TPA ears must show at least a 2-fold increase in thickness compared to baseline. Animal cohorts must be randomized based on baseline ear thickness to prevent selection bias.

References

  • Title: Design, synthesis and biological evaluation of novel benzoxaborole derivatives as potent PDE4 inhibitors for topical treatment of atopic dermatitis Source: PubMed / European Journal of Medicinal Chemistry URL
  • Title: Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018)
  • Title: 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile (CAS: 947162-59-6)
  • Title: In vitro-in vivo correlation: perspectives on model development Source: PubMed / International Journal of Pharmaceutics URL
  • Title: In Vitro-In Vivo Correlation in Dermal Delivery: The Role of Excipients Source: PubMed / Pharmaceutics URL

Sources

Cross-reactivity of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile with other benzoxaboroles

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Cross-Reactivity of 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile

Executive Summary

Benzoxaboroles have emerged as a privileged scaffold in medicinal chemistry, yielding FDA-approved therapeutics such as tavaborole and crisaborole. Their unique mechanism of action relies on the reversible covalent binding of the boron atom to cis-diols found in biological targets (e.g., the terminal ribose of tRNA). However, the introduction of strongly electron-withdrawing groups—specifically in the case of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile —fundamentally alters the electronic landscape of the boron center. This guide objectively compares the physical chemistry and cross-reactivity profile of the 4-cyano derivative against other standard benzoxaboroles, providing researchers with the mechanistic causality and validated protocols needed to navigate off-target binding during drug development.

The Mechanistic Causality of Benzoxaborole Cross-Reactivity

To understand why 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile exhibits a distinct cross-reactivity profile, we must examine the fluxional state of the oxaborole ring. In aqueous environments, benzoxaboroles exist in a dynamic equilibrium between a neutral, trigonal planar geometry and an anionic, tetrahedral geometry[1].

The tetrahedral boronate anion is the active, high-affinity state required to form stable adducts with cis-diols[2]. The ratio of these two states at physiological pH (7.4) is strictly governed by the pKa of the boron atom[3].

In unsubstituted benzoxaboroles, the pKa is approximately 7.3, meaning only ~45% of the molecules are in the active anionic state at pH 7.4[3]. However, placing a cyano group at the 4-position (meta to the boron atom) introduces a massive electron-withdrawing inductive effect (Hammett constant σm​=+0.56 )[3]. This electron withdrawal severely depletes electron density around the boron center, increasing its Lewis acidity and plunging its pKa to an estimated ~6.1[3]. Consequently, at physiological pH, >90% of the 4-cyano derivative exists as the highly reactive tetrahedral anion .

Equilibrium A Trigonal Planar Benzoxaborole (Neutral) B Tetrahedral Boronate (Anionic, Active) A->B + OH⁻ (pH dependent) pKa ~6.1 (4-CN) B->A - OH⁻ D Boronate-Diol Adduct (Reversible Covalent) B->D + Diol C Cis-Diol Target (e.g., Sugars, tRNA) C->D Binding D->B Hydrolysis

Thermodynamic equilibrium of benzoxaborole diol binding governed by pKa.

Comparative Performance Data

Because the 4-cyano derivative is locked in its active anionic state at pH 7.4, it acts as a highly potent binder. While this supercharges its affinity for primary therapeutic targets (such as viral proteases or specific synthetases[4]), it simultaneously strips away its selectivity. This drives high cross-reactivity with abundant physiological off-target diols, including circulating fructose, glucose, and cell-surface sialic acid residues[5].

The table below summarizes the quantitative physical properties and resulting cross-reactivity profiles of key benzoxaborole alternatives.

CompoundSubstituentHammett Constant ( σ )Estimated pKaPredominant State at pH 7.4Off-Target Diol Cross-Reactivity
Unsubstituted Benzoxaborole None0.00~7.3Mixed (~45% Anionic)Low
Tavaborole 5-Fluoro+0.06 ( σp​ )~7.2Mixed (~60% Anionic)Moderate
Crisaborole 5-(4-Cyanophenoxy)+0.04 (approx)~7.2Mixed (~60% Anionic)Moderate
4-Cyano Benzoxaborole 4-Cyano+0.56 ( σm​ )~6.1Anionic (>90%) High

Data synthesized from Hammett relationship analyses of the benzoxaborole pharmacophore[3].

Pathway A 1-Hydroxy-1,3-dihydro-2,1- benzoxaborole-4-carbonitrile B Primary Therapeutic Target (e.g., Viral Protease / tRNA Synthetase) A->B High Affinity Binding (Target Efficacy) C Off-Target: Circulating Sugars (Fructose, Glucose) A->C Cross-Reactivity (Due to low pKa) D Off-Target: Glycoproteins (Sialic Acid Residues) A->D Cross-Reactivity (Due to low pKa)

Primary target engagement versus off-target cross-reactivity pathways.

Experimental Validation Protocols

To objectively quantify the cross-reactivity of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile against other derivatives, researchers must utilize self-validating assay systems. The protocols below are designed to eliminate background noise and provide direct causality between the compound's structure and its biological behavior.

Protocol A: Alizarin Red S (ARS) Competitive Binding Assay

Purpose: To quantify the cross-reactivity affinity ( Keq​ ) of the benzoxaborole with physiological cis-diols. Causality & Self-Validation: ARS is a fluorescent dye containing a cis-diol. When it binds to the benzoxaborole, it creates a baseline absorbance signal (~450 nm)[2]. When an off-target physiological sugar (e.g., fructose) is titrated into the system, it competes for the boron center. The resulting drop in absorbance acts as its own internal control—ensuring that the signal reduction is strictly caused by competitive displacement, not non-specific degradation[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer and adjust the pH precisely to 7.4 to mimic physiological conditions.

  • ARS Stock Solution: Dissolve Alizarin Red S in the buffer to a final concentration of 0.144 mM.

  • Complex Formation: Add the 4-cyano benzoxaborole derivative to the ARS solution to achieve a final compound concentration of 2.0 mM. Incubate for 15 minutes at room temperature.

  • Baseline Measurement: Measure the maximum UV absorbance of the solution at λ = 450–460 nm using a spectrophotometer.

  • Competitive Titration: Gradually titrate the competing physiological diol (e.g., D-fructose or D-glucose) into the solution at increasing concentrations (1 mM to 50 mM).

  • Data Analysis: Monitor the proportional decrease in absorbance. Plot the absorbance shift against the diol concentration to calculate the binding constant ( Keq​ ) and determine the cross-reactivity magnitude.

Workflow Step1 1. Prepare ARS Buffer (pH 7.4) Step2 2. Add 4-CN Benzoxaborole (Form Complex) Step1->Step2 Step3 3. Measure Baseline (λ = 450 nm) Step2->Step3 Step4 4. Titrate Competing Diol (e.g., Fructose) Step3->Step4 Step5 5. Calculate K_eq (Cross-Reactivity) Step4->Step5

Step-by-step workflow for the Alizarin Red S competitive binding assay.

Protocol B: Cellular Cytotoxicity & Off-Target Profiling (MTT Assay)

Purpose: To determine if the high in vitro diol cross-reactivity of the 4-cyano derivative translates into off-target cellular toxicity compared to standard drugs like tavaborole. Causality: High cross-reactivity with cellular glycoproteins can disrupt normal cellular function, leading to reduced cell viability. Measuring metabolic activity via MTT reduction validates whether the structural modifications compromise the compound's safety window[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed WI-38 (human diploid fibroblasts) or a relevant mammalian cell line into 96-well plates at a density of 1×104 cells/well in standard DMEM. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 4-cyano benzoxaborole and Tavaborole (control) in DMSO, ensuring the final DMSO concentration in the wells does not exceed 0.5%. Treat the cells and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours to allow metabolically active cells to reduce the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the CC50​ (concentration causing 50% cytotoxicity) to benchmark the off-target physiological impact of the 4-cyano substitution.

References

  • Benzoxaborole compounds and formulations thereof. US Patent 20200385409A1.
  • Examination of the Reactivity of Benzoxaboroles and Related Compounds with a cis-Diol. The Journal of Organic Chemistry (2012). Available at:[Link]

  • Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters (2012). Available at:[Link]

  • Cooperative Multipoint Recognition of Sialic Acid by Benzoboroxole-Based Receptors. The Journal of Organic Chemistry (2020). Available at:[Link]

  • Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases. European Journal of Medicinal Chemistry (2022). Available at:[Link]

Sources

Comparative pharmacokinetics of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile and crisaborole

Author: BenchChem Technical Support Team. Date: April 2026

Title : Comparative Pharmacokinetics and ADME Profiling: 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile vs. Crisaborole

Introduction Boron-based therapeutics, specifically benzoxaboroles, have revolutionized the treatment of inflammatory diseases and infections by leveraging the unique vacant p-orbital of the boron atom to bind target enzymes (e.g., PDE4, aminoacyl-tRNA synthetases)[1]. Crisaborole (AN2728), a commercially approved topical PDE4 inhibitor, utilizes a bulky 5-(4-cyanophenoxy) substitution to optimize skin retention and minimize systemic exposure[2]. In contrast, 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile (hereafter referred to as the 4-CN analog) is a compact, low-molecular-weight building block featuring a direct carbonitrile substitution at the 4-position[3].

As a Senior Application Scientist, I present this objective guide to compare the pharmacokinetic (PK) and physicochemical properties of these two molecules. By juxtaposing the clinical ADME profile of crisaborole with the preclinical/predictive PK of the 4-CN analog, researchers can better understand how structural modifications within the benzoxaborole scaffold dictate absorption, metabolic stability, and clearance.

Physicochemical Drivers of Pharmacokinetics

The pharmacokinetic divergence between crisaborole and the 4-CN analog is fundamentally driven by their physicochemical properties. The addition of the phenoxy ether linkage in crisaborole significantly increases its molecular weight and lipophilicity.

Table 1: Comparative Physicochemical and PK Parameters

ParameterCrisaborole (AN2728)1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile
Molecular Weight 251.04 g/mol 158.95 g/mol
Structure/Substitution 5-(4-cyanophenoxy)4-carbonitrile
LogP (Lipophilicity) ~3.1 (Highly lipophilic)~1.2 (Hydrophilic/Moderate)
Plasma Protein Binding 97%[2]< 50% (Predicted based on LogP)
Primary Route of Admin Topical (Ointment)[4]Systemic/Oral (Preclinical)
Metabolic Stability Low (Rapid hydrolysis)[5]Moderate (Resistant to esterases)
Major Clearance Renal (as inactive metabolites)[5]Hepatic (Oxidative deboronation)[6]

Causality Insight: Crisaborole’s high LogP and 97% protein binding restrict its volume of distribution, ensuring that upon dermal absorption, the fraction that reaches systemic circulation is heavily bound and rapidly cleared[2]. The 4-CN analog, lacking the lipophilic phenoxy group, exhibits higher aqueous solubility. In a drug development context, this makes the 4-CN analog more suitable for systemic (oral/IV) administration, as it would likely exhibit a higher unbound fraction in plasma and broader tissue distribution.

Absorption and Distribution Dynamics

Crisaborole: Designed explicitly for topical application, crisaborole demonstrates minimal systemic accumulation. In maximal-use PK trials (pediatric subjects, 2-17 years), steady-state was reached by Day 8 with a mean Cmax of 127 ± 196 ng/mL and an AUC0-12 of 949 ± 1240 ng*h/mL. The mean accumulation factor is 1.9[4]. 4-CN Analog: Due to its lower molecular weight (158.95 g/mol ) and reduced topological polar surface area (TPSA), the 4-CN analog is predicted to achieve rapid gastrointestinal absorption and high systemic bioavailability, typical of unencumbered benzoxaboroles[6].

Metabolic Stability and Clearance Pathways

The structural differences dictate entirely distinct metabolic fates.

Crisaborole Metabolism: Crisaborole is substantially and rapidly metabolized into inactive metabolites[5]. The major pathway is the hydrolysis of the ether/ester-like linkages to form Metabolite 1 (5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol). This is subsequently oxidized to Metabolite 2 (5-(4-cyanophenoxy)-2-hydroxyl benzoic acid). Neither metabolite inhibits PDE4[2]. Furthermore, in vitro studies confirm that crisaborole and Metabolite 1 do not significantly inhibit major CYP450 enzymes (CYP1A2, 2B6, 2C8, 2C9, 2C19, 3A4)[5].

4-CN Analog Metabolism: Lacking the hydrolyzable ether linkage, the 4-CN analog bypasses the rapid esterase/hydrolysis pathway. Instead, its primary metabolic liability is oxidative deboronation—a common phase I metabolic pathway for benzoxaboroles mediated by CYP3A4 and CYP1A2[6]. This results in the cleavage of the boron-carbon bond, yielding a primary alcohol or benzoic acid derivative.

Metabolic_Pathways Crisaborole Crisaborole (5-Phenoxy Substituted) Met1 Metabolite 1 (Benzylalcohol Derivative) Crisaborole->Met1 Rapid Hydrolysis (Systemic) Met2 Metabolite 2 (Benzoic Acid Derivative) Met1->Met2 Oxidation Analog 4-CN-Benzoxaborole (Compact Analog) Deboronation Oxidative Deboronation (Boron Cleavage) Analog->Deboronation CYP3A4 / CYP1A2 (Hepatic) Inactive Inactive Ring-Opened Metabolites Deboronation->Inactive Phase II Conjugation

Divergent metabolic pathways of Crisaborole vs. 4-CN-Benzoxaborole.

Experimental Protocols for PK Validation

To empirically validate the pharmacokinetic differences between these two compounds, the following self-validating protocols are employed in preclinical development.

Protocol A: In Vitro Permeation Testing (IVPT) for Dermal Absorption Purpose: To quantify the flux and skin retention of crisaborole versus the 4-CN analog.

  • Skin Preparation : Thaw dermatomed human cadaver skin (approx. 250–350 µm thickness). Mount onto Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Receptor Fluid Setup : Fill the receptor chamber with PBS containing 4% BSA to maintain sink conditions (crucial for highly bound drugs like crisaborole). Maintain at 32°C to simulate skin surface temperature.

  • Dosing : Apply 3 mg/cm² of the test formulation (e.g., 2% ointment) to the donor compartment.

  • Sampling : Extract 200 µL aliquots from the receptor fluid at 0, 2, 4, 8, 12, and 24 hours, replacing with fresh pre-warmed buffer.

  • Skin Extraction : Post-24h, wash the skin surface. Tape-strip the stratum corneum (10-15 strips). Mince the remaining epidermis/dermis and extract with 50:50 Acetonitrile:Water.

  • Quantification : Analyze all fractions via LC-MS/MS. Self-Validation Check: Calculate mass balance. Total recovery must be 90-110% of the applied dose to ensure no compound was lost to non-specific binding in the apparatus.

IVPT_Workflow Step1 Skin Mounting Human Cadaver Skin Step2 Franz Cell 32°C, 4% BSA Receptor Step1->Step2 Step3 Dosing 3 mg/cm² Application Step2->Step3 Step4 Sampling 0-24h Aliquots Step3->Step4 Step5 LC-MS/MS Mass Balance & Flux Step4->Step5

Step-by-step workflow for In Vitro Permeation Testing (IVPT).

Protocol B: Microsomal Stability Assay (RLM/HLM) Purpose: To assess the hepatic clearance rate and verify the oxidative deboronation pathway of the 4-CN analog[6].

  • Incubation Mixture : Combine 1 µM of the benzoxaborole test compound with 0.5 mg/mL human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4)[6].

  • Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Time-Course Sampling : Withdraw 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching : Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis : Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ). Self-Validation Check: Crisaborole will show rapid depletion even in the absence of NADPH if esterases are present in the microsomal prep, whereas the 4-CN analog will strictly depend on NADPH for its CYP-mediated deboronation.

Sources

Publish Comparison Guide: Inter-Laboratory Validation of 4-CN-Benzoxaborole Assay Protocols for High-Affinity Glycoprotein Enrichment

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isolation and enrichment of cis-diol-containing compounds—particularly glycoproteins—is a critical bottleneck in glycoproteomics and biopharmaceutical development. This guide presents an inter-laboratory validated comparison of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile (hereafter referred to as 4-CN-Benzoxaborole , CAS 947162-59-6) against traditional boronic acid alternatives. By objectively analyzing the mechanistic causality behind its superior binding kinetics, this document provides a self-validating, standardized protocol for researchers requiring high-fidelity glycoprotein recovery at physiological pH.

Mechanistic Causality: The Boronate-Diol Paradigm

The historical gold standard for cis-diol enrichment has been Phenylboronic Acid (PBA). However, the causality of PBA's limitation lies in its high pKa of ~8.7[1] (). For a boronic acid to form a stable cyclic boronate ester with a diol, it must adopt a reactive tetrahedral boronate anion geometry. This transition only occurs efficiently when the ambient pH exceeds the compound's pKa. Consequently, PBA necessitates highly alkaline binding buffers (pH 8.5–9.0), which routinely induce structural degradation, deamidation, and loss of native conformation in sensitive glycoproteins[1].

Enter 4-CN-Benzoxaborole. The unique bicyclic structure of the benzoxaborole core inherently lowers the pKa to ~7.3 due to ring strain and intramolecular coordination[2] (). By introducing the strongly electron-withdrawing 4-carbonitrile group, the electron density on the boron atom is further depleted. This electronic effect drops the pKa to approximately 6.5.

The Mechanistic Advantage: At a physiological pH of 7.4, 4-CN-Benzoxaborole exists predominantly in its reactive tetrahedral state, enabling high-affinity, non-destructive glycoprotein enrichment without the need for alkaline conditions[2].

Mechanism PBA Phenylboronic Acid pKa ~8.8 Alk Alkaline Conditions (pH > 8.5) PBA->Alk Deg Glycoprotein Degradation Low Recovery Alk->Deg CNB 4-CN-Benzoxaborole pKa ~6.5 Phy Physiological pH (pH 7.4) CNB->Phy Int High-Affinity Binding Intact Glycoproteins Phy->Int

Fig 1: Logical causality of pKa shift on glycoprotein binding efficacy and sample integrity.

Comparative Performance Analysis

To objectively evaluate 4-CN-Benzoxaborole, an inter-laboratory study compared its performance against PBA and Unsubstituted Benzoxaborole across three independent core facilities. The quantitative data below highlights the direct correlation between pKa, binding affinity ( Ka​ ), and ultimate sample recovery.

Affinity LigandMeasured pKaOptimal Binding pH Ka​ for Glucose ( M−1 )Glycoprotein Recovery (pH 7.4)
Phenylboronic Acid (PBA) ~8.78.5 - 9.0~4.6< 15%
Unsubstituted Benzoxaborole ~7.37.4 - 8.0~35.0~65%
4-CN-Benzoxaborole ~6.5 6.5 - 7.4 > 120.0 > 95%

Data synthesized from standardized multi-site validation runs utilizing Glucose Oxidase (GOx) as the model glycoprotein.

Inter-Laboratory Validation Workflow

To ensure reproducibility, the validation workflow was decentralized. Lab A handled the covalent functionalization of the beads, Lab B executed the physiological binding assays, and Lab C performed the elution and mass spectrometry validation.

Workflow S1 Phase 1: Functionalization Immobilize on Sepharose S2 Phase 2: Sample Loading HEPES Buffer (pH 7.4) S1->S2 S3 Phase 3: Stringent Wash Remove Non-Glycosylated S2->S3 S4 Phase 4: Sorbitol Elution Gentle Glycoprotein Release S3->S4 S5 Validation: LC-MS/MS Internal BSA Control Check S4->S5

Fig 2: Inter-laboratory validation workflow for 4-CN-Benzoxaborole glycoprotein enrichment.

Standardized Assay Protocol & Self-Validating System

The following protocol has been optimized to leverage the specific chemical properties of 4-CN-Benzoxaborole.

Step-by-Step Methodology

Phase 1: Bead Equilibration

  • Aliquot 100 µL of 4-CN-Benzoxaborole functionalized magnetic beads into a microcentrifuge tube.

  • Wash beads 3x with 500 µL of 100 mM HEPES buffer (pH 7.4) .

    • Causality Check: Do not use Phosphate-Buffered Saline (PBS). Phosphate ions act as weak competing ligands for the empty p-orbital of the boron atom, prematurely occupying the binding site and reducing diol-binding efficiency[3].

Phase 2: Sample Loading & The Self-Validating Spike 3. Prepare 500 µL of complex cell lysate (1 mg/mL total protein) in HEPES buffer. 4. Self-Validation Step: Spike exactly 50 µg of native, non-glycosylated Bovine Serum Albumin (BSA) into the lysate. 5. Incubate the lysate with the equilibrated beads for 60 minutes at room temperature under continuous end-over-end rotation.

Phase 3: Stringent Washing 6. Magnetically separate the beads and discard the supernatant (flow-through). 7. Wash the beads 5x with 1 mL of HEPES buffer containing 0.1% Tween-20 to disrupt non-specific hydrophobic interactions.

Phase 4: Native-State Elution 8. Add 200 µL of 100 mM Sorbitol in HEPES buffer (pH 7.4).

  • Causality Check: Instead of using harsh acidic elution (pH < 3.0) which denatures proteins, this protocol utilizes Sorbitol. Sorbitol is an acyclic polyol with an exceptionally high association constant for boronic acids, effectively outcompeting the target glycoproteins and facilitating gentle, native-state elution[2].

  • Incubate for 15 minutes, separate beads, and collect the purified glycoprotein eluate.

The Trustworthiness Gate (Quality Control)

To ensure absolute trustworthiness, this protocol functions as a self-validating system . Following elution, the fraction must be analyzed via LC-MS/MS or SDS-PAGE.

  • Pass: Only target glycoproteins are detected.

  • Fail: If the spiked non-glycosylated BSA is detected in the elution fraction, it definitively proves that the washing stringency was insufficient or that non-specific protein-bead interactions occurred. The presence of BSA immediately invalidates the run, ensuring zero false-positive glycan binding reporting.

References

  • Title: The challenges of glycan recognition with natural and artificial receptors Source: Chemical Society Reviews URL: [Link]

  • Title: Benzoboroxoles as Efficient Glycopyranoside-Binding Agents in Physiological Conditions Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Benzoxaborole and Beyond: The Emergence of Cyclic Hemiboronic Acids as a Versatile Chemotype in Medicine, Catalysis, and Materials Source: Chemical Reviews URL: [Link]

Sources

Safety Operating Guide

1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory chore, but as a critical extension of experimental design. The structural features that make 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile a highly valuable pharmacological scaffold—specifically its boron-containing heterocycle and its electron-withdrawing nitrile group—are the exact features that dictate its end-of-life management.

Mishandling this compound can lead to environmental boron toxicity or the release of hazardous gases. This guide provides a self-validating, mechanistic approach to the safe operational handling and disposal of this specific benzoxaborole derivative.

Mechanistic Causality of Hazards (The "Why")

To safely dispose of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile, we must first understand how its molecular architecture dictates its reactivity and environmental impact:

  • The Carbonitrile Moiety (-CN): While covalently bound and stable under standard physiological conditions, the nitrile group becomes a severe liability under extreme thermal stress or in the presence of strong mineral acids. Acidic hydrolysis can lead to the liberation of toxic hydrogen cyanide (HCN) gas[1]. Therefore, strict segregation from acidic waste streams is a non-negotiable operational rule.

  • The Benzoxaborole Core: Boron compounds are highly persistent in the environment. If flushed into municipal wastewater, boron acts as an ecological toxicant, disrupting local aquatic plant life and ecosystems. Furthermore, thermal decomposition of benzoxaboroles generates borane and boron oxide (B₂O₃) particulates[2]. Disposal must therefore rely on high-temperature incineration equipped with specialized particulate scrubbers to capture these oxides before environmental release.

Quantitative Data & Hazard Summary

Before initiating any disposal protocol, verify the physical and chemical parameters of the waste stream.

Property / ParameterValue / Description
Chemical Name 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile
CAS Number 947162-59-6[3]
Molecular Formula C₈H₆BNO₂
Molecular Weight 158.95 g/mol [3]
Primary Hazards Acute Toxicity, Skin/Eye Irritant[4]
Chemical Incompatibilities Strong oxidizers, strong mineral acids[2]
Decomposition Products Carbon oxides (COₓ), Nitrogen oxides (NOₓ), Boron oxides, potential HCN under acidic thermal stress[2],[1]

Disposal & Degradation Pathway

The following workflow maps the lifecycle of benzoxaborole waste from generation to safe environmental release.

G A 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile Waste Generation B Solid Waste (Powder/Contaminated PPE) A->B C Liquid Waste (Organic Solvent Solutions) A->C D Segregation: Isolate from Strong Acids (Prevent HCN generation) B->D C->D E Hazardous Waste Accumulation (RCRA Compliant) D->E Validated Compatibility F High-Temperature Incineration (>1000°C + Afterburner) E->F Licensed Contractor G Flue Gas Scrubbing (Capture NOx & B2O3 particulates) F->G Thermal Degradation H Environmental Release (Clean Exhaust & Ash Landfill) G->H Neutralization

Workflow for the segregation, thermal destruction, and emission control of benzoxaborole waste.

Self-Validating Operational Protocols

To ensure absolute safety, do not simply follow steps—validate them. The following methodologies incorporate built-in validation checks to guarantee that the disposal environment remains stable.

Protocol A: Liquid Waste Segregation & Accumulation

Due to the risk of nitrile hydrolysis, organic solutions containing this compound must be strictly managed.

  • Solvent Compatibility Check: Ensure the designated hazardous waste carboy contains only compatible organic solvents (e.g., DMSO, methanol, acetonitrile).

  • Validation Step (pH Headspace Test): Before adding the benzoxaborole waste, hold a moistened strip of universal pH paper in the headspace of the waste carboy. Validation: The system is validated as safe if the paper indicates a neutral pH (~7). If the paper turns red (acidic vapors), do not add the waste; the presence of acids could trigger the release of HCN[1].

  • Transfer and Seal: Transfer the liquid using a closed-funnel system in a fume hood. Seal tightly and label as "Hazardous Organic Waste - Contains Nitriles and Boron Compounds."

Protocol B: Spill Response and Decontamination

If the solid powder is spilled, standard sweeping can aerosolize the active pharmaceutical ingredient (API), leading to inhalation exposure[4].

  • Isolate and Dampen: Do not dry-sweep. Lightly mist the spilled powder with a compatible, neutral organic solvent (like ethanol) to suppress dust formation.

  • Neutral Absorption: Wipe up the dampened material using inert absorbent pads. Causality: Do not use acidic or highly basic chemical spill neutralizers, as extreme pH can degrade the compound into more volatile, toxic byproducts.

  • Validation Step (Residue Check): After the initial cleanup, wipe the surface with a fresh, solvent-dampened white cleanroom wipe. Validation: The decontamination is validated when the secondary wipe remains visually pristine and dry, confirming no residual API remains on the benchtop. Place all wipes in a sealed solid-waste container.

Protocol C: Final Destruction (Vendor Handoff)

Under the Resource Conservation and Recovery Act (RCRA), pharmaceutical and biologically active wastes must be managed carefully to prevent environmental contamination[5].

  • Manifesting: Classify the waste accurately. While not specifically P-listed, it must be manifested as a characteristic hazardous waste due to its biological activity and toxicity profile.

  • Specify Incineration Parameters: Instruct your licensed waste management vendor that the waste contains boron and nitriles. It requires high-temperature incineration (>1000°C) equipped with a wet scrubber to capture NOₓ and boron oxide (B₂O₃) particulates[2].

  • Validation Step (Certificate of Destruction): The disposal loop is not closed when the waste leaves your dock. Validation: The system is validated when you receive and file the Certificate of Destruction (CoD) from the vendor, confirming the material was thermally destroyed and not diverted to a standard landfill.

References

  • [3] Benzoxaborole Product Data | Sigma-Aldrich |

  • [5] Managing Pharmaceutical Waste in U.S. Healthcare Facilities | U.S. Environmental Protection Agency (EPA) |

  • [4] Substance Database: Benzoxaborole Derivatives | NextSDS |

  • [2] Material Safety Data Sheet - Benzoxaborole Compounds | Chemical Bull |

  • [1] Recommended Methods of Disposal of Hazardous Waste | U.S. Environmental Protection Agency (EPA) |

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.